Product packaging for Purpactin A(Cat. No.:)

Purpactin A

Cat. No.: B1245494
M. Wt: 414.4 g/mol
InChI Key: NUYFKDBCHFKOBT-IBGZPJMESA-N
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Description

AS-186b is a dibenzodioxocine that is the 1'-O-acetyl derivative of penicillide. It is isolated from Penicillium purpurogenum and acts as an acyl-CoA:cholesterol acyltransferase inhibitor. It has a role as an EC 2.3.1.26 (sterol O-acyltransferase) inhibitor, an antimicrobial agent and a Penicillium metabolite. It is an aromatic ether, a lactone, a member of phenols, an acetate ester and a dibenzodioxocine. It derives from an AS-186a.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26O7 B1245494 Purpactin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H26O7

Molecular Weight

414.4 g/mol

IUPAC Name

[(1S)-1-(6-hydroxy-1-methoxy-8-methyl-12-oxo-10H-benzo[b][1,5]benzodioxocin-2-yl)-3-methylbutyl] acetate

InChI

InChI=1S/C23H26O7/c1-12(2)8-19(29-14(4)24)16-6-7-18-20(22(16)27-5)23(26)28-11-15-9-13(3)10-17(25)21(15)30-18/h6-7,9-10,12,19,25H,8,11H2,1-5H3/t19-/m0/s1

InChI Key

NUYFKDBCHFKOBT-IBGZPJMESA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)[C@H](CC(C)C)OC(=O)C)OC)C(=O)OC2

Canonical SMILES

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)OC(=O)C)OC)C(=O)OC2

Synonyms

3-(1'-acetoxy-3'-methylbutyl)-11-hydroxy-4-methoxy-9-methyl-5H,7H-dibenzo(c,f)(1,5)-dioxocin-5-one
3-1'-acetoxy-11-hydroxy-4-methoxy-9-methyl-3'-methylbutyl-5H,7H-dibenzo(b,g)-1,5-dioxocin-5-one
AS 186b
AS-186b
purpactin A
vermixocin B

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Purpactin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, isolation, and characterization of Purpactin A, a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor derived from Penicillium purpurogenum. This guide provides detailed experimental protocols, quantitative data, and visual workflows for scientists engaged in natural product discovery and drug development.

Introduction

This compound is a bioactive secondary metabolite first identified from the soil isolate fungus Penicillium purpurogenum FO-608.[1] It belongs to the dibenzodioxocinone class of compounds and is structurally related to penicillide.[2] A significant discovery in the field of lipid metabolism, this compound has been shown to be a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial in the esterification and storage of intracellular cholesterol.[1][3] This inhibitory action positions this compound and its analogues as promising candidates for the development of therapeutic agents against hypercholesterolemia and atherosclerosis. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound.

Discovery of this compound

The quest for novel inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT) led to the screening of various microbial extracts. A soil isolate, identified as Penicillium purpurogenum FO-608, was found to produce a series of compounds with significant ACAT inhibitory activity.[1] Subsequent bioassay-guided fractionation of the fermentation broth resulted in the isolation of three active compounds designated as this compound, B, and C.[1]

Experimental Protocols

I. Fermentation of Penicillium purpurogenum

The production of this compound is achieved through submerged fermentation of Penicillium purpurogenum.

A. Culture Medium and Conditions:

  • Seed Medium: A suitable seed medium consists of glucose (2% w/v), yeast extract (0.2% w/v), MgSO₄·7H₂O (0.05% w/v), polypeptone (0.5% w/v), and KH₂PO₄ (0.1% w/v).

  • Production Medium: The production medium can be optimized for enhanced yield, with a study showing that an initial sugar concentration of 30 g/L and a carbon-to-nitrogen (C:N) ratio of 36:1 can lead to significant production of pigments, which are often co-produced with other secondary metabolites.[4]

  • Incubation: The fermentation is typically carried out at 28°C for a period of 5-7 days with shaking to ensure adequate aeration.[5]

B. Inoculation and Fermentation:

  • A slant culture of P. purpurogenum FO-608 is used to inoculate the seed medium.

  • The seed culture is incubated for 2 days at 28°C.

  • The production medium is then inoculated with the seed culture.

  • The production culture is fermented for 5-7 days at 28°C with agitation.

II. Extraction and Isolation of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of solvent extraction and chromatography.

A. Extraction:

  • The fermentation broth is centrifuged to separate the mycelium from the supernatant.

  • The supernatant is extracted with an equal volume of ethyl acetate.

  • The ethyl acetate layer is concentrated under reduced pressure to yield a crude extract.

B. Purification:

  • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol to separate the components based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC. A C18 column is typically used with a mobile phase of acetonitrile-water or methanol-water.

Quantitative Data

The physicochemical and biological properties of this compound are summarized in the following tables.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₃H₂₆O₇
Molecular Weight 414.45 g/mol
Appearance Colorless needles
Specific Rotation [α]D²⁵ -105° (c 1.0, CHCl₃)
UV λmax (MeOH) 220, 270, 305 nm
IR (KBr) νmax 3400, 1730, 1640, 1600 cm⁻¹

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Position¹³C (δc)¹H (δH, J in Hz)
1'71.25.95 (dd, 9.0, 4.0)
2'42.01.70 (m), 1.85 (m)
3'24.81.60 (m)
4'23.20.95 (d, 6.5)
5'21.60.90 (d, 6.5)
1-OAc170.5-
1-OAc-CH₃21.12.05 (s)
3134.0-
4156.9-
4-OCH₃64.33.80 (s)
5166.4-
769.15.20 (d, 12.0), 5.30 (d, 12.0)
7a121.6-
8121.26.80 (s)
9135.6-
9-CH₃21.02.30 (s)
10117.86.70 (s)
11147.4-
11-OH-5.50 (s)
11a141.0-
12a154.0-
1118.06.90 (s)

Table 3: Biological Activity of Purpactins

CompoundACAT Inhibitory Activity (IC₅₀)
This compound121 µM
Purpactin B126 µM
Purpactin C125 µM

Note: The IC₅₀ values were determined using an enzyme assay system with rat liver microsomes.[1][3]

Visualizing the Process and Pathway

Experimental Workflow

The overall workflow for the isolation of this compound from Penicillium purpurogenum is depicted below.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification P_purpurogenum Penicillium purpurogenum FO-608 Seed_Culture Seed Culture P_purpurogenum->Seed_Culture Production_Culture Production Culture Seed_Culture->Production_Culture Fermentation_Broth Fermentation Broth Production_Culture->Fermentation_Broth Solvent_Extraction Solvent Extraction (Ethyl Acetate) Fermentation_Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel HPLC Reversed-Phase HPLC Silica_Gel->HPLC Purpactin_A This compound HPLC->Purpactin_A

Caption: Experimental workflow for this compound isolation.

Signaling Pathway Inhibition

This compound exerts its biological activity by inhibiting ACAT, a key enzyme in cholesterol metabolism. The following diagram illustrates the role of ACAT in the cholesterol esterification pathway and the point of inhibition by this compound.

signaling_pathway cluster_pathway Cholesterol Esterification Pathway Cholesterol Free Cholesterol in ER ACAT ACAT (Acyl-CoA:cholesterol acyltransferase) Cholesterol->ACAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Lipid_Droplets Storage in Lipid Droplets Cholesteryl_Esters->Lipid_Droplets Purpactin_A This compound Purpactin_A->ACAT Inhibition

References

An In-depth Technical Guide to Purpactin A Producing Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin A is a polyketide metabolite produced by several species of fungi, primarily within the genera Penicillium and Talaromyces. It has garnered significant interest within the scientific community due to its biological activities, including potential therapeutic applications. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, detailing the methodologies for its production, extraction, and quantification. Furthermore, it elucidates the general regulatory pathways governing its biosynthesis. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

This compound Producing Fungal Strains

A variety of fungal strains have been identified as producers of this compound. These are predominantly soil-borne or marine-derived species. A summary of these strains is provided in the table below.

Fungal SpeciesStrain DesignationSource/IsolationReference
Penicillium purpurogenumFO-608Soil Isolate[1]
Penicillium purpurogenumCBS 113139Not Specified[2]
Penicillium purpurogenumDPUA 1275Amazon Forest[3]
Penicillium purpurogenumGH2Mexican semi-desert[4]
Penicillium purpurogenumED76Endophyte from Swietenia macrophylla leaf
Talaromyces pinophilusNot SpecifiedNot Specified
Penicillium simplicissimumNot SpecifiedNot Specified
Talaromyces flavusNot SpecifiedNot Specified
Talaromyces sp.SBE-14Marine-derived
Talaromyces sp.WHUF0362Mangrove soil[5]
Talaromyces atroroseusLWT-1Not Specified[6][7]

Experimental Protocols

Fungal Culture and Fermentation for this compound Production

The production of this compound is typically achieved through submerged fermentation of the producing fungal strain. The following protocol is a generalized procedure based on methodologies reported for Penicillium purpurogenum.

3.1.1. Media Composition

Several media formulations have been successfully employed for the cultivation of this compound producing fungi. Common media include Potato Dextrose Broth (PDB), Czapek-Dox medium, and Czapek Yeast Extract Agar (CYA).[3]

  • Czapek-Dox Medium:

    • Sucrose: 30 g/L

    • Sodium Nitrate: 3 g/L

    • Dipotassium Phosphate: 1 g/L

    • Magnesium Sulfate Heptahydrate: 0.5 g/L

    • Potassium Chloride: 0.5 g/L

    • Ferrous Sulfate Heptahydrate: 0.01 g/L

    • Distilled Water: 1 L

    • Adjust pH to 5.0-6.0

  • Czapek Yeast Extract Agar (CYA) Medium:

    • Czapek-Dox broth concentrate: 10 mL

    • K₂HPO₄: 1.0 g

    • Yeast Extract: 5.0 g

    • Sucrose: 30.0 g

    • Agar: 15.0 g

    • Distilled water to 1 L[3]

3.1.2. Fermentation Conditions

Optimal fermentation parameters are crucial for maximizing the yield of this compound. The following table summarizes typical conditions.

ParameterOptimized RangeReference
Temperature24 - 30 °C[4]
pH5.0 - 8.0[4][8]
Agitation150 - 200 rpm[9]
Incubation Time7 - 15 days[10]
Carbon SourceSucrose, Glucose[2][3]
Nitrogen SourceYeast Extract, Peptone, Sodium Nitrate[3][10]

3.1.3. Fermentation Workflow

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_harvest Harvesting Inoculum Inoculum Preparation (Spore suspension or mycelial culture) Fermentation Submerged Fermentation (Controlled Temperature, pH, Agitation) Inoculum->Fermentation Inoculation Medium Fermentation Medium Preparation and Sterilization Medium->Fermentation Separation Separation of Mycelial Biomass and Fermentation Broth (Filtration/Centrifugation) Fermentation->Separation After Incubation Period

Figure 1: Generalized workflow for the fermentation of this compound producing fungi.

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the fermentation broth and/or the mycelial biomass.

3.2.1. Solvent Extraction

  • Broth Extraction: The cell-free fermentation broth is typically extracted with a water-immiscible organic solvent such as ethyl acetate or n-butanol. The extraction is usually performed multiple times to ensure complete recovery of the compound.

  • Mycelial Extraction: The harvested mycelial biomass is first dried and then ground to a fine powder. The powdered mycelia are then extracted with a polar organic solvent like methanol or acetone.

3.2.2. Chromatographic Purification

The crude extract containing this compound is further purified using chromatographic techniques.

  • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol). Fractions are collected and analyzed for the presence of this compound.

  • High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from the silica gel column are further purified by preparative HPLC. A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Broth Fermentation Broth Solvent_Broth Liquid-Liquid Extraction (e.g., Ethyl Acetate) Broth->Solvent_Broth Mycelia Mycelial Biomass Solvent_Mycelia Solid-Liquid Extraction (e.g., Methanol) Mycelia->Solvent_Mycelia Crude_Extract Crude Extract Solvent_Broth->Crude_Extract Solvent_Mycelia->Crude_Extract Silica Silica Gel Column Chromatography Crude_Extract->Silica HPLC Preparative HPLC (C18 Column) Silica->HPLC Enriched Fractions Pure_PurpactinA Pure this compound HPLC->Pure_PurpactinA

Figure 2: Workflow for the extraction and purification of this compound.

Quantification of this compound by HPLC

A validated HPLC method is essential for the accurate quantification of this compound in fermentation broths and extracts. The following provides a general protocol that can be adapted and optimized.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Gradient Program: A typical gradient might start with a lower concentration of acetonitrile (e.g., 30%) and increase to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm.

  • Quantification: A standard curve is generated using purified this compound of known concentrations. The concentration of this compound in the samples is then determined by comparing their peak areas to the standard curve.

Quantitative Data on this compound Production

Quantitative data on this compound production is crucial for strain selection and process optimization. While specific yields of this compound are not always reported, some studies provide data on the production of related pigments. For instance, Penicillium purpurogenum GH2 has been reported to produce up to 2.46 g/L of a red pigment under optimized conditions (pH 5 and 24 °C).[4] However, it is important to note that this value may not directly correspond to the yield of this compound, as the red pigment extract can be a mixture of several compounds. Further research is needed to establish precise quantitative yields of this compound from various fungal strains.

Biosynthesis and Regulatory Signaling Pathways

This compound is a polyketide, synthesized by a large multi-domain enzyme called polyketide synthase (PKS). The genes encoding the PKS and other enzymes involved in the biosynthesis of this compound are typically clustered together on the fungal chromosome. The expression of these biosynthetic gene clusters is tightly regulated by a complex network of signaling pathways.

The regulation of secondary metabolism in Penicillium and related fungi involves both pathway-specific transcription factors and global regulators that respond to environmental cues such as nutrient availability, pH, and light.

Signaling_Pathway cluster_signals Environmental Signals cluster_regulators Global Regulators cluster_pathway Biosynthetic Pathway Nutrients Nutrient Availability (Carbon, Nitrogen) CreA CreA (Carbon Catabolite Repression) Nutrients->CreA pH Ambient pH PacC PacC (pH Regulation) pH->PacC Light Light Velvet Velvet Complex (Light Response, Development) Light->Velvet Pathway_TF Pathway-Specific Transcription Factor CreA->Pathway_TF represses PacC->Pathway_TF activates/represses Velvet->Pathway_TF activates PKS_Gene Polyketide Synthase (PKS) Gene Pathway_TF->PKS_Gene activates transcription PurpactinA_Biosynthesis This compound Biosynthesis PKS_Gene->PurpactinA_Biosynthesis

Figure 3: General overview of the signaling pathways regulating polyketide biosynthesis in Penicillium.

Conclusion

The fungal genera Penicillium and Talaromyces represent a rich source of this compound. This technical guide has provided a detailed overview of the known producing strains, along with comprehensive protocols for fermentation, extraction, and quantification. While significant progress has been made in understanding the production of this bioactive compound, further research is required to fully elucidate the specific signaling pathways governing its biosynthesis and to obtain more extensive quantitative production data from a wider range of strains and culture conditions. The methodologies and information presented herein provide a solid foundation for researchers and drug development professionals to advance the study and potential application of this compound.

References

Unraveling the Molecular Blueprint of Purpactin A: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin A, a polyketide metabolite produced by the fungus Penicillium purpurogenum, has garnered interest for its biological activities, including the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol metabolism. Elucidating the biosynthetic pathway of this complex natural product is crucial for understanding its formation, enabling bioengineering efforts to produce novel analogs, and potentially harnessing its therapeutic potential. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthetic pathway, detailing the precursor molecules, proposed intermediates, and the experimental evidence that has shaped our knowledge.

Core Biosynthetic Pathway: A Polyketide Origin

The foundational framework of this compound is constructed from a C16 polyketide chain, assembled by a Type I polyketide synthase (PKS).[1][2] Isotopic labeling studies have been instrumental in deciphering the origins of the carbon skeleton. Feeding experiments with ¹³C-labeled precursors have demonstrated that the backbone of this compound is derived from acetate units.[1] Further incorporation studies have revealed the roles of other precursors in decorating this polyketide scaffold.

Key Precursors:

  • Acetate: Forms the C16 polyketide backbone.

  • L-methionine: The methyl group of methionine is incorporated, likely via S-adenosyl methionine (SAM), for methylation steps.[1]

  • Mevalonate: A C5 unit derived from mevalonate is also integrated into the final structure.[1]

Proposed Biosynthetic Pathway of this compound

While the complete enzymatic cascade remains to be fully characterized, a putative biosynthetic pathway has been proposed based on the identified precursors and intermediates. This pathway involves a series of complex cyclizations, oxidative cleavage, and tailoring reactions.

A key intermediate in the proposed pathway is Purpactin B . It is hypothesized that Purpactin B is a direct precursor to this compound, undergoing a non-enzymatic conversion to the final product.[1]

The proposed biosynthetic route can be summarized in the following key stages:

  • Polyketide Chain Assembly: A Type I Polyketide Synthase (PKS) catalyzes the iterative condensation of acetate units to form a linear C16 polyketide chain. The specific PKS responsible for this compound biosynthesis in Penicillium purpurogenum has not yet been definitively identified and characterized from its biosynthetic gene cluster.

  • Formation of a Carbocyclic Intermediate: The linear polyketide is proposed to cyclize to form a carbocyclic intermediate.

  • Oxidative Cleavage: This carbocyclic intermediate undergoes oxidative cleavage, likely catalyzed by a dioxygenase, to form a benzophenone intermediate.

  • Recyclization and Tailoring: The benzophenone intermediate then undergoes recyclization through phenol oxidative coupling to form the characteristic dibenzo[b,g][2][3]dioxocin-5(7H)-one core of the purpactins. Subsequent tailoring reactions, including methylation and the addition of the mevalonate-derived side chain, lead to the formation of Purpactin B.

  • Final Conversion: Purpactin B is then proposed to convert to this compound.

Below is a diagram illustrating the proposed logical flow of the this compound biosynthetic pathway.

PurpactinA_Biosynthesis Acetate Acetate PKS Polyketide Synthase (PKS) Acetate->PKS Polyketide Linear C16 Polyketide PKS->Polyketide Iterative Condensation Carbocyclic Carbocyclic Intermediate Polyketide->Carbocyclic Cyclization Benzophenone Benzophenone Intermediate Carbocyclic->Benzophenone Oxidative Cleavage Recyclized Recyclized Intermediate Benzophenone->Recyclized Recyclization PurpactinB Purpactin B Recyclized->PurpactinB Tailoring Reactions Methionine L-Methionine Tailoring Tailoring Enzymes (e.g., Methyltransferases, etc.) Methionine->Tailoring Mevalonate Mevalonate Mevalonate->Tailoring PurpactinA This compound PurpactinB->PurpactinA Non-enzymatic Conversion

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of publicly available quantitative data regarding the enzymatic kinetics and yields of intermediates in the this compound biosynthetic pathway. The primary research has focused on the elucidation of the pathway through isotopic labeling, and further studies are required to characterize the efficiency of the enzymatic steps involved.

Data TypeValueReference
Enzyme KineticsNot available-
Intermediate YieldsNot available-
Precursor Incorporation RatesNot extensively quantified[1]

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway has primarily relied on isotopic labeling experiments using ¹³C-labeled precursors fed to Penicillium purpurogenum cultures, followed by NMR analysis of the isolated this compound.

Isotopic Labeling of this compound in Penicillium purpurogenum

Objective: To determine the biosynthetic precursors of this compound.

Methodology:

  • Culture Preparation: Penicillium purpurogenum is cultured in a suitable liquid medium to initiate growth.

  • Precursor Feeding: At a specific time point during fermentation, a solution of a ¹³C-labeled precursor (e.g., sodium [1-¹³C]acetate, L-[methyl-¹³C]methionine, or D,L-[2-¹³C]mevalonolactone) is added to the culture medium.

  • Incubation: The culture is incubated for a further period to allow for the incorporation of the labeled precursor into this compound.

  • Extraction: The fungal mycelium and culture broth are harvested. This compound is extracted from the mycelium and broth using organic solvents (e.g., ethyl acetate).

  • Purification: The crude extract is subjected to chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure ¹³C-labeled this compound.

  • NMR Analysis: The purified ¹³C-labeled this compound is analyzed by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions and extent of ¹³C enrichment in the molecule. Comparison of the ¹³C NMR spectrum of the labeled sample with that of unlabeled this compound reveals the specific carbon atoms derived from the fed precursor.

Below is a diagram representing the general workflow for isotopic labeling experiments.

Isotopic_Labeling_Workflow Start Start: Penicillium purpurogenum Culture Culture 1. Fungal Culture Growth Start->Culture Feeding 2. Addition of 13C-Labeled Precursor Culture->Feeding Incubation 3. Incubation and Metabolite Production Feeding->Incubation Extraction 4. Extraction of this compound Incubation->Extraction Purification 5. Chromatographic Purification Extraction->Purification Analysis 6. 13C NMR Analysis Purification->Analysis End End: Pathway Elucidation Analysis->End

Caption: Experimental workflow for isotopic labeling studies.

Future Perspectives

While significant progress has been made in outlining the biosynthetic pathway of this compound, several key areas require further investigation. The identification and characterization of the this compound biosynthetic gene cluster in Penicillium purpurogenum is a critical next step. This will allow for the definitive identification of the PKS and all the tailoring enzymes involved in the pathway. Heterologous expression of the gene cluster in a model host organism would provide a powerful platform for functional characterization of each enzyme and for biosynthetic engineering to create novel this compound analogs with potentially improved therapeutic properties. Further detailed enzymatic assays are also needed to determine the kinetic parameters of the biosynthetic enzymes and to fully understand the regulatory mechanisms governing the production of this intriguing natural product.

References

The Dual Inhibitory Mechanism of Purpactin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpactin A, a metabolite isolated from Penicillium purpurogenum, has been identified as a bioactive compound with a dual mechanism of action, positioning it as a molecule of interest for therapeutic development.[1][2][3][4] Initially characterized as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), it plays a role in cellular cholesterol metabolism.[1][2] More recent research has unveiled a second, potent inhibitory activity against the TMEM16A calcium-activated chloride channel, implicating it in the regulation of mucin secretion.[3][4] This guide provides an in-depth technical overview of the molecular mechanisms of this compound, presenting key quantitative data, detailed experimental insights, and visual representations of its signaling pathways.

Core Mechanisms of Action

This compound exhibits two distinct inhibitory activities:

  • Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT): this compound has been shown to inhibit the activity of ACAT, an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage or packaging into lipoproteins.[1][2] By blocking this enzyme, this compound can reduce the accumulation of cholesteryl esters within cells.[1]

  • Inhibition of TMEM16A Chloride Channel: this compound acts as an inhibitor of the TMEM16A calcium-activated chloride channel.[3][4] This channel is crucial for processes such as epithelial fluid secretion, and its inhibition by this compound has been demonstrated to prevent calcium-induced mucin release in airway epithelial cells.[3]

Quantitative Data: Inhibitory Potency

The inhibitory activities of this compound have been quantified in various experimental systems. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.

TargetExperimental SystemIC50 ValueReference
Acyl-CoA:Cholesterol Acyltransferase (ACAT)Rat Liver Microsomes121-126 µM[1][2]
TMEM16A Chloride ChannelAirway Epithelial Cells~2 µM[4]

Signaling Pathways and Inhibitory Effects

Inhibition of Cholesterol Esterification via ACAT

This compound's inhibition of ACAT directly impacts the cellular pathway of cholesterol esterification. This is a critical process in cholesterol homeostasis and is implicated in the pathology of atherosclerosis.

ACAT_Inhibition cluster_cell Macrophage Free_Cholesterol Free Cholesterol ACAT ACAT Free_Cholesterol->ACAT Acyl_CoA Acyl-CoA Acyl_CoA->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Lipid_Droplets Lipid Droplet Storage Cholesteryl_Esters->Lipid_Droplets Purpactin_A This compound Purpactin_A->ACAT

Caption: this compound inhibits ACAT, blocking cholesterol ester formation.

Inhibition of Mucin Secretion via TMEM16A

In airway epithelial cells, the activation of the TMEM16A chloride channel by intracellular calcium is a key step in mucin secretion. This compound's inhibition of this channel provides a mechanism to reduce mucus hypersecretion.

TMEM16A_Inhibition cluster_airway_cell Airway Epithelial Cell Inflammatory_Stimuli Inflammatory Stimuli Calcium_Increase Increased Intracellular Ca²⁺ Inflammatory_Stimuli->Calcium_Increase TMEM16A TMEM16A Channel Calcium_Increase->TMEM16A Chloride_Efflux Cl⁻ Efflux TMEM16A->Chloride_Efflux Mucin_Secretion Mucin Secretion Chloride_Efflux->Mucin_Secretion Purpactin_A This compound Purpactin_A->TMEM16A

Caption: this compound blocks the TMEM16A channel, inhibiting mucin secretion.

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of this compound.

ACAT Inhibition Assay (Rat Liver Microsomes)
  • Objective: To determine the in vitro inhibitory effect of this compound on ACAT enzyme activity.

  • Methodology:

    • Preparation of Microsomes: Rat liver microsomes, which are a rich source of ACAT, are prepared through differential centrifugation of liver homogenates.

    • Enzyme Reaction: The assay is conducted in a reaction mixture containing the prepared rat liver microsomes, a cholesterol substrate, and radiolabeled Acyl-CoA (e.g., [1-14C]oleoyl-CoA).

    • Inhibitor Addition: Various concentrations of this compound are pre-incubated with the microsomes before the addition of the substrates to initiate the reaction.

    • Extraction and Quantification: The reaction is stopped, and the formed cholesteryl esters are extracted using an organic solvent. The amount of radiolabeled cholesteryl ester is then quantified by thin-layer chromatography and scintillation counting.

    • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Cholesterol Ester Formation Assay (J774 Macrophages)
  • Objective: To assess the effect of this compound on ACAT activity within a cellular context.

  • Methodology:

    • Cell Culture: J774 macrophage cells are cultured in appropriate media.

    • Cholesterol Loading: The cells are incubated with a source of cholesterol, such as acetylated low-density lipoprotein (acLDL), to stimulate cholesterol esterification.

    • Inhibitor Treatment: The cells are treated with varying concentrations of this compound during the cholesterol loading phase.

    • Lipid Extraction: After treatment, the cellular lipids are extracted.

    • Quantification: The amount of intracellular cholesteryl esters is determined, often using enzymatic assays or chromatographic methods.

    • Analysis: The reduction in cholesteryl ester content in this compound-treated cells compared to untreated controls indicates the inhibition of ACAT activity.[1][2]

TMEM16A-Mediated Chloride Current Assay (Airway Epithelial Cells)
  • Objective: To measure the inhibitory effect of this compound on the function of the TMEM16A chloride channel.

  • Methodology:

    • Cell Model: A human airway epithelial cell line, such as Calu-3, which endogenously expresses TMEM16A, is used.

    • Short-Circuit Current Measurement: The cells are grown on permeable supports and mounted in an Ussing chamber. The short-circuit current (Isc), a measure of net ion transport, is recorded.

    • Channel Activation: A TMEM16A activator, such as a calcium ionophore (e.g., ionomycin) or an apical UTP, is added to stimulate an increase in intracellular calcium and activate the TMEM16A channels, leading to a rise in Isc.

    • Inhibitor Application: this compound is added to the chamber, and the change in the activated Isc is measured.

    • Data Analysis: The inhibition of the TMEM16A-mediated Isc by this compound is used to determine its potency (IC50).[3][4]

Structure-Activity Relationship

Preliminary studies on the structure-activity relationship of this compound have provided some insights into the chemical moieties crucial for its biological activity. For its ACAT inhibitory function, the presence of a small acyl group, such as an acetyl or n-butyryl moiety, at the C-1' hydroxy group is important for potent inhibition. The introduction of longer acyl groups at either the C-1' or C-11 hydroxy groups has been shown to decrease the inhibitory activity.[5]

Conclusion

This compound presents a compelling profile as a dual-action inhibitor, targeting both cholesterol metabolism and epithelial ion transport. Its ability to inhibit ACAT suggests potential applications in conditions characterized by lipid accumulation, while its potent inhibition of the TMEM16A channel opens avenues for the development of therapies for hypersecretory diseases of the airways. Further research into the pharmacokinetics, in vivo efficacy, and safety of this compound and its analogs is warranted to fully explore its therapeutic potential.

References

Purpactin A as an ACAT Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage or transport. Its role in foam cell formation within atherosclerotic plaques has made it a compelling target for therapeutic intervention in cardiovascular diseases. Purpactin A, a natural product isolated from Penicillium purpurogenum, has been identified as an inhibitor of ACAT. This technical guide provides a comprehensive overview of this compound's activity as an ACAT inhibitor, including its inhibitory potency against ACAT isoforms, detailed experimental protocols for assessing its activity, and a visual representation of the relevant biological pathways and experimental workflows.

Introduction to ACAT and its Role in Disease

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. In mammals, two isoforms of ACAT exist: ACAT1 and ACAT2. ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and kidneys, where it is involved in storing cholesterol to prevent cytotoxicity from excess free cholesterol. ACAT2 is primarily found in the liver and intestines and plays a key role in the assembly and secretion of apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL), and in dietary cholesterol absorption.

The accumulation of cholesteryl esters within macrophages in the arterial wall, a process facilitated by ACAT1, leads to the formation of foam cells, a hallmark of atherosclerosis. By inhibiting ACAT, particularly ACAT1 in macrophages, it is hypothesized that the development and progression of atherosclerotic plaques can be attenuated. This has led to significant interest in the discovery and development of ACAT inhibitors as potential anti-atherosclerotic agents.

This compound: A Natural ACAT Inhibitor

This compound is a bioactive compound produced by the fungus Penicillium purpurogenum.[1][2] It belongs to a class of compounds known as purpactins, which also includes Purpactins B and C. These compounds have been identified as inhibitors of ACAT.[1][2]

Mechanism of Action

This compound exerts its biological effect by directly inhibiting the enzymatic activity of ACAT. By blocking the esterification of free cholesterol, this compound prevents the accumulation of cholesteryl esters within cells. This inhibitory action has been demonstrated in both enzymatic assays using isolated microsomes and in cell-based models.[1][3]

Quantitative Data on ACAT Inhibition

The inhibitory potency of this compound against ACAT has been quantified using various experimental systems. The following table summarizes the available IC50 values.

InhibitorTargetAssay SystemIC50 ValueReference
This compoundACAT1Cell-based assay2.5 µM[2]
This compoundACAT2Cell-based assay1.5 µM[2]
Purpactins A, B, & C (mixture)ACATRat liver microsomes121-126 µM[1][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound as an ACAT inhibitor.

Preparation of Rat Liver Microsomes

This protocol describes the isolation of microsomes from rat liver, which serve as a source of ACAT enzyme for in vitro inhibition assays.

Materials:

  • Male Wistar rats (200-250 g)

  • Ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 0.25 M sucrose

  • Homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

Procedure:

  • Euthanize rats and perfuse the liver with ice-cold saline to remove blood.

  • Excise the liver, weigh it, and mince it in 3 volumes of ice-cold homogenization buffer.

  • Homogenize the tissue with a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

  • Carefully collect the supernatant and centrifuge it at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in the homogenization buffer.

  • Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford assay).

  • Store the microsomes in aliquots at -80°C until use.

In Vitro ACAT Inhibition Assay using Rat Liver Microsomes

This assay measures the ability of a compound to inhibit the activity of ACAT in a cell-free system.

Materials:

  • Rat liver microsomes (prepared as in 4.1)

  • [1-14C]Oleoyl-CoA (specific activity ~50 mCi/mmol)

  • Bovine serum albumin (BSA), fatty acid-free

  • Cholesterol

  • Phosphatidylcholine

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Thin-layer chromatography (TLC) plates (silica gel G)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a substrate mixture containing cholesterol and phosphatidylcholine vesicles in phosphate buffer.

  • In a reaction tube, add the microsomal protein, BSA, and the substrate mixture.

  • Add the test compound (this compound) at various concentrations. A control with solvent only should be included.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [1-14C]oleoyl-CoA.

  • Incubate the reaction at 37°C for 10-30 minutes.

  • Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

  • Extract the lipids by vortexing and centrifugation.

  • Spot the lipid extract onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v) to separate cholesteryl esters from other lipids.

  • Visualize the lipid spots (e.g., with iodine vapor) and scrape the area corresponding to cholesteryl esters into a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell Culture of J774 Macrophages

J774 macrophages are a commonly used cell line for studying lipid metabolism and foam cell formation.

Materials:

  • J774 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Maintain J774 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Grow the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days by scraping and reseeding at a lower density.

Inhibition of Cholesterol Ester Formation in J774 Macrophages

This cell-based assay assesses the ability of a compound to inhibit ACAT activity within a cellular context.

Materials:

  • J774 macrophages (cultured as in 4.3)

  • [1-14C]Oleic acid complexed to BSA

  • Acetylated low-density lipoprotein (acLDL)

  • Test compound (this compound)

  • Cell culture medium (DMEM with 10% lipoprotein-deficient serum)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (hexane:isopropanol, 3:2, v/v)

  • TLC plates and scintillation counting supplies

Procedure:

  • Plate J774 macrophages in culture plates and allow them to adhere overnight.

  • Wash the cells with PBS and replace the medium with DMEM containing 10% lipoprotein-deficient serum.

  • To induce cholesterol esterification, add acLDL to the medium.

  • Add the test compound (this compound) at various concentrations to the cells. Include a solvent control.

  • Add [1-14C]oleic acid-BSA complex to the medium.

  • Incubate the cells for 4-24 hours at 37°C.

  • Wash the cells with PBS to remove unincorporated radiolabel.

  • Extract the cellular lipids using hexane:isopropanol (3:2, v/v).

  • Separate the cholesteryl esters by TLC as described in protocol 4.2.

  • Quantify the radioactivity in the cholesteryl ester spots using a scintillation counter.

  • Determine the protein content of each well for normalization.

  • Calculate the percentage of inhibition of cholesterol ester formation and determine the IC50 value.

Visualizations

Signaling Pathway

Cholesterol_Esterification_Pathway cluster_Extracellular Extracellular Space cluster_Cell Macrophage cluster_Cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum LDL LDL Receptor LDL Receptor LDL->Receptor Binding Free_Cholesterol Free Cholesterol ACAT ACAT Free_Cholesterol->ACAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Cholesteryl_Ester Cholesteryl Ester Lipid_Droplet Lipid Droplet (Storage) Cholesteryl_Ester->Lipid_Droplet Purpactin_A This compound Purpactin_A->ACAT Inhibition ACAT->Cholesteryl_Ester Esterification Lysosome Lysosome Receptor->Lysosome Endocytosis Lysosome->Free_Cholesterol Hydrolysis

Caption: Cholesterol Esterification Pathway and Inhibition by this compound.

Experimental Workflow

ACAT_Inhibition_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis A1 Prepare Rat Liver Microsomes or Culture J774 Macrophages B1 Incubate Microsomes/Cells with this compound A1->B1 A2 Prepare Substrate: [14C]Oleoyl-CoA & Cholesterol B2 Initiate Reaction with Radiolabeled Substrate A2->B2 A3 Prepare this compound (Test Inhibitor) A3->B1 B1->B2 B3 Incubate at 37°C B2->B3 C1 Stop Reaction & Extract Lipids B3->C1 C2 Separate Lipids by TLC C1->C2 C3 Quantify Radiolabeled Cholesteryl Ester C2->C3 C4 Calculate % Inhibition and IC50 Value C3->C4

Caption: General Workflow for ACAT Inhibition Assays.

Logical Relationship of this compound's Effects

Purpactin_A_Effects Purpactin This compound ACAT_Inhibition ACAT Inhibition Purpactin->ACAT_Inhibition CE_Formation_Decrease Decreased Cholesteryl Ester Formation ACAT_Inhibition->CE_Formation_Decrease Foam_Cell_Reduction Potential Reduction in Foam Cell Formation CE_Formation_Decrease->Foam_Cell_Reduction Atherosclerosis_Mitigation Potential Mitigation of Atherosclerosis Foam_Cell_Reduction->Atherosclerosis_Mitigation

Caption: Logical Flow of this compound's Anti-Atherosclerotic Potential.

Conclusion

This compound represents a naturally derived inhibitor of both ACAT1 and ACAT2. Its ability to block the formation of cholesteryl esters in macrophages highlights its potential as a lead compound for the development of novel anti-atherosclerotic therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers interested in further investigating the therapeutic potential of this compound and other ACAT inhibitors. Further studies are warranted to explore its in vivo efficacy, safety profile, and the potential for isoform-selective derivatives.

References

Purpactin A: A Multifaceted Bioactive Compound Beyond ACAT Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Purpactin A, a fungal metabolite isolated from Penicillium purpurogenum, is primarily recognized for its inhibitory activity against Acyl-CoA:cholesterol acyltransferase (ACAT). However, emerging research has unveiled a broader spectrum of biological activities, positioning this compound as a molecule of significant interest for further investigation and potential therapeutic development. This technical guide provides an in-depth overview of the biological activities of this compound beyond ACAT inhibition, with a focus on its potent effects on ion channel function and mucin secretion. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of key pathways and workflows.

Quantitative Data Summary

The known biological activities of this compound, beyond its effects on ACAT, are summarized in the table below. This data is primarily derived from studies on its inhibitory effects on the TMEM16A chloride channel.

Biological Target/ProcessEffectQuantitative DataCell Line/System
TMEM16A (ANO1) Chloride ChannelInhibitionIC₅₀: ~2 µM[1]Calu-3 cells[2]
Mucin Secretion (Ca²⁺-induced)Prevention-Cytokine-treated airway cells[1][2]
Cell ViabilityNo effect-Calu-3 cells[1][2]
Epithelial Barrier IntegrityNo effect-Calu-3 cells[1][2]
CFTR Cl⁻ ChannelsNo effect-Airway epithelial cells[1][2]
Apical BK K⁺ ChannelsNo effect-Airway epithelial cells[1][2]

Experimental Protocols

This section details the key experimental methodologies employed to elucidate the biological activities of this compound.

TMEM16A Chloride Channel Inhibition Assay (Ussing Chamber Electrophysiology)

This protocol describes the measurement of TMEM16A-mediated chloride transport in polarized epithelial cells.

  • Cell Culture:

    • Calu-3 human airway epithelial cells are cultured on permeable supports (e.g., Transwell® inserts) until a polarized monolayer with high transepithelial electrical resistance is formed.

    • To mimic an inflammatory state and enhance TMEM16A expression/activity, cells can be primed with interleukin-4 (IL-4).

  • Ussing Chamber Setup:

    • The permeable supports with Calu-3 monolayers are mounted in an Ussing chamber.

    • The basolateral and apical sides of the monolayer are bathed with physiological saline solutions. A chloride gradient is established across the monolayer to drive Cl⁻ secretion.

    • The monolayer is voltage-clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is continuously recorded.

  • Experimental Procedure:

    • After baseline Isc stabilization, this compound at various concentrations is added to the apical bath.

    • TMEM16A-mediated Cl⁻ secretion is stimulated by adding a TMEM16A activator to the apical bath. Activators can include UTP, ionomycin, or thapsigargin, which increase intracellular Ca²⁺.[2]

    • The change in Isc following agonist stimulation is measured. The inhibitory effect of this compound is determined by comparing the agonist-induced Isc in the presence and absence of the compound.

    • The IC₅₀ value is calculated from the dose-response curve.

Mucin Secretion Assay (Immunofluorescence)

This protocol quantifies the effect of this compound on Ca²⁺-induced mucin secretion.

  • Cell Culture and Treatment:

    • Calu-3 cells are cultured to confluence. To induce mucin expression, cells may be treated with cytokines.

    • Cells are pre-incubated with this compound at desired concentrations.

    • Mucin secretion is stimulated by inducing a rise in intracellular calcium, for example, with a calcium ionophore like ionomycin.[2]

  • Immunofluorescence Staining:

    • Following stimulation, the cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

    • The cells are then permeabilized (e.g., with 0.1% Triton X-100) to allow antibody access to intracellular proteins.

    • Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin in PBS).

    • The cells are incubated with a primary antibody specific for the mucin of interest, such as MUC5AC.

    • After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

    • The cell nuclei can be counterstained with a fluorescent DNA stain (e.g., DAPI).

  • Imaging and Analysis:

    • The stained cells are visualized using a fluorescence microscope.

    • The fluorescence intensity of MUC5AC remaining within the cells is quantified. A higher fluorescence intensity in this compound-treated cells compared to control (stimulated without inhibitor) indicates inhibition of mucin secretion.[2]

Cell Viability Assay (MTT Assay)

This is a colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture and Treatment:

    • Calu-3 cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

  • MTT Assay Procedure:

    • After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

    • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

cluster_0 TMEM16A-Mediated Mucin Secretion Pathway Stimulus Stimulus (e.g., UTP, Ionomycin) Ca_increase ↑ Intracellular Ca²⁺ Stimulus->Ca_increase TMEM16A TMEM16A Activation Ca_increase->TMEM16A Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux Mucin_secretion Mucin Secretion Cl_efflux->Mucin_secretion PurpactinA This compound PurpactinA->TMEM16A cluster_1 Ussing Chamber Experimental Workflow start Mount Calu-3 Monolayer in Ussing Chamber stabilize Stabilize Baseline Isc start->stabilize add_purpactin Add this compound stabilize->add_purpactin add_agonist Add TMEM16A Agonist add_purpactin->add_agonist measure Measure Change in Isc add_agonist->measure analyze Calculate % Inhibition and IC₅₀ measure->analyze cluster_2 Immunofluorescence Workflow for Mucin Secretion treat_cells Treat Calu-3 Cells with This compound and Stimulus fix_perm Fix and Permeabilize Cells treat_cells->fix_perm primary_ab Incubate with Primary Antibody (anti-MUC5AC) fix_perm->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab image Fluorescence Microscopy secondary_ab->image quantify Quantify Intracellular Fluorescence Intensity image->quantify

References

Purpactin A: A Fungal Metabolite as a TMEM16A Chloride Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Transmembrane member 16A (TMEM16A), a calcium-activated chloride channel (CaCC), plays a crucial role in a variety of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal signaling. Its dysregulation has been implicated in numerous diseases, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of Purpactin A, a fungal-derived metabolite identified as a potent inhibitor of the TMEM16A chloride channel. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols for its characterization, and illustrates the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a natural product isolated from the soil-derived fungus Penicillium aculeatum.[1] Initially identified through a screening of over 400 fungal metabolites, this compound has emerged as a promising inhibitor of TMEM16A-mediated chloride transport.[1] Its discovery opens a new avenue for the development of therapeutic agents targeting TMEM16A-related pathologies, such as mucus hypersecretion in respiratory diseases.[1]

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₂₃H₂₆O₇
Molecular Weight 414.45 g/mol
CAS Number 133806-59-4
Source Penicillium aculeatum PSU-RSPG105

Mechanism of Action: Inhibition of TMEM16A

This compound exerts its biological effects by directly inhibiting the TMEM16A calcium-activated chloride channel. This inhibition has been shown to be consistent regardless of the method of TMEM16A activation, suggesting a direct interaction with the channel protein.[1] The primary consequence of this inhibition is the blockage of chloride ion flux across the cell membrane, which in turn modulates downstream physiological processes.

Quantitative Data

The inhibitory potency of this compound against TMEM16A has been quantified, providing a benchmark for its activity.

CompoundTargetAssayCell LineIC₅₀Reference
This compoundTMEM16AUssing ChamberCalu-3~2 µM[1]

Signaling Pathways Modulated by this compound

TMEM16A is a key player in several signaling cascades, particularly in epithelial cells. By inhibiting TMEM16A, this compound can modulate these pathways, leading to its observed physiological effects, such as the reduction of mucus secretion. The primary mechanism involves the disruption of calcium-dependent signaling events that lead to mucin granule exocytosis.

TMEM16A_Signaling_Pathway TMEM16A-Mediated Mucin Secretion Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum TMEM16A TMEM16A Mucin_Granule Mucin Granule TMEM16A->Mucin_Granule facilitates fusion of PLC PLC IP3 IP₃ PLC->IP3 produces GPCR GPCR GPCR->PLC activates Ca_ion Ca²⁺ Ca_ion->TMEM16A activates IP3R IP₃R IP3->IP3R binds & activates Exocytosis Exocytosis Mucin_Granule->Exocytosis undergoes Mucin_Secretion Mucin Secretion Exocytosis->Mucin_Secretion results in IP3R->Ca_ion releases Agonist Agonist (e.g., ATP) Agonist->GPCR activates Purpactin_A This compound Purpactin_A->TMEM16A inhibits

TMEM16A signaling in mucin secretion.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a TMEM16A inhibitor.

Ussing Chamber Electrophysiology for TMEM16A Inhibition

This protocol is designed to measure TMEM16A-mediated chloride currents in polarized epithelial cells and assess the inhibitory effect of this compound.

Cell Culture:

  • Calu-3 cells are cultured on permeable supports (e.g., Transwell®) at an air-liquid interface for at least 14 days to allow for differentiation and polarization.

  • To upregulate TMEM16A expression, cells can be primed with IL-4 (10 ng/mL) for 24 hours prior to the experiment.[2]

Ussing Chamber Setup:

  • Mount the permeable support containing the Calu-3 cell monolayer in an Ussing chamber system.

  • Bathe both the apical and basolateral sides with symmetrical Krebs-bicarbonate solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Measure the transepithelial potential difference and apply a voltage clamp to 0 mV to record the short-circuit current (Isc), which represents net ion transport.

Experimental Procedure:

  • Allow the baseline Isc to stabilize.

  • To inhibit Na⁺ absorption through the epithelial sodium channel (ENaC), add amiloride (10 µM) to the apical solution.

  • To inhibit the cystic fibrosis transmembrane conductance regulator (CFTR), add a CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical solution.

  • Pre-incubate the apical side with varying concentrations of this compound or vehicle control for 10-15 minutes.

  • Stimulate TMEM16A-mediated Cl⁻ secretion by adding a calcium-mobilizing agonist, such as UTP (100 µM) or ionomycin (1 µM), to the apical solution.

  • Record the peak and sustained changes in Isc.

  • Calculate the percentage of inhibition of the agonist-induced Isc at each this compound concentration to determine the IC₅₀ value.

Mucin Secretion Assay

This immunofluorescence-based assay quantifies the effect of this compound on Ca²⁺-induced mucin secretion from airway epithelial cells.

Cell Preparation:

  • Culture Calu-3 cells on glass coverslips.

  • Prime the cells with IL-4 (10 ng/mL) for 24 hours to enhance TMEM16A expression and mucin production.

Experimental Procedure:

  • Pre-treat the cells with this compound or vehicle control for 30 minutes.

  • Stimulate mucin secretion by treating the cells with a calcium ionophore, such as ionomycin (10 µM), for 10-15 minutes.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Incubate the cells with a primary antibody against MUC5AC (a major airway mucin) diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Acquire images using a fluorescence microscope.

  • Quantify the fluorescence intensity of MUC5AC staining per cell to determine the amount of remaining intracellular mucin. A higher fluorescence intensity in this compound-treated cells compared to the stimulated control indicates inhibition of mucin secretion.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a novel TMEM16A inhibitor like this compound.

Experimental_Workflow Start Start: Fungal Metabolite Library Screening High-Throughput Screening (e.g., YFP-based halide influx assay) Start->Screening Hit_ID Hit Identification (this compound) Screening->Hit_ID Ussing Electrophysiology: Ussing Chamber Assay (Calu-3 cells) Hit_ID->Ussing Patch_Clamp Electrophysiology: Patch-Clamp Assay (HEK293-TMEM16A) Hit_ID->Patch_Clamp Mucin_Assay Functional Assay: Mucin Secretion (Immunofluorescence) Hit_ID->Mucin_Assay IC50 IC₅₀ Determination Ussing->IC50 Patch_Clamp->IC50 Toxicity Toxicity & Selectivity Assays IC50->Toxicity Inhibition_Confirm Confirmation of Mucin Secretion Inhibition Mucin_Assay->Inhibition_Confirm Inhibition_Confirm->Toxicity Lead_Opt Lead Optimization Toxicity->Lead_Opt

Workflow for TMEM16A inhibitor discovery.

Conclusion and Future Directions

This compound represents a novel and promising scaffold for the development of TMEM16A inhibitors. Its ability to block TMEM16A-mediated chloride transport and subsequently inhibit mucin secretion highlights its potential for the treatment of respiratory diseases characterized by mucus hypersecretion, such as asthma and chronic obstructive pulmonary disease (COPD). Further research is warranted to fully elucidate its binding site on the TMEM16A channel, its selectivity profile against other TMEM16 family members, and its efficacy in preclinical models of airway disease. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this compound and other potential TMEM16A modulators.

References

Purpactin A: A Fungal Metabolite with Diverse Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin A is a polyketide metabolite originally isolated from the soil fungus Penicillium purpurogenum. It has garnered significant interest within the scientific community due to its diverse range of biological activities. This technical guide provides a comprehensive review of the known bioactivities of this compound, with a focus on its mechanisms of action, quantitative data, and the experimental protocols used to elucidate its effects. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Quantitative Bioactivity of this compound

The following tables summarize the quantitative data reported for the various bioactivities of this compound.

Target/Activity Assay System IC50/EC50 Reference
Acyl-CoA:Cholesterol Acyltransferase (ACAT)Rat liver microsomes121-126 µM[1]
TMEM16A Chloride ChannelCalu-3 human airway epithelial cells~2 µM[2][3]
Antifouling ActivityBalanus amphitrite (Barnacle) settlement10 µg/mL[4]

Key Bioactivities and Mechanisms of Action

Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

This compound has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters.[1] This activity is significant in the context of atherosclerosis, as the accumulation of cholesteryl esters within macrophages in the arterial wall is a key step in the formation of foam cells and the development of atherosclerotic plaques.

By inhibiting ACAT, this compound can reduce the storage of cholesterol in macrophages, thereby potentially mitigating the progression of atherosclerosis.[5][6] The inhibition of cholesterol ester formation by this compound has been demonstrated in J774 macrophages.[1]

Signaling Pathway of ACAT Inhibition and its Role in Atherosclerosis

ACAT_Inhibition_Pathway cluster_macrophage Macrophage LDL LDL (Low-Density Lipoprotein) FreeCholesterol Free Cholesterol LDL->FreeCholesterol Uptake ACAT ACAT FreeCholesterol->ACAT CholesterylEsters Cholesteryl Esters ACAT->CholesterylEsters Esterification FoamCell Foam Cell Formation CholesterylEsters->FoamCell Accumulation Atherosclerosis Atherosclerosis Progression FoamCell->Atherosclerosis PurpactinA This compound PurpactinA->ACAT TMEM16A_Inhibition_Pathway cluster_airway_epithelium Airway Epithelial Cell InflammatoryStimuli Inflammatory Stimuli (e.g., IL-13) Ca2_increase ↑ Intracellular Ca2+ InflammatoryStimuli->Ca2_increase TMEM16A TMEM16A Channel Ca2_increase->TMEM16A Activation Cl_efflux Cl- Efflux TMEM16A->Cl_efflux MucinSecretion Mucin Secretion Cl_efflux->MucinSecretion Drives MucusHypersecretion Mucus Hypersecretion MucinSecretion->MucusHypersecretion PurpactinA This compound PurpactinA->TMEM16A ACAT_Assay_Workflow start Start: Prepare Rat Liver Microsomes incubation_mix Prepare Incubation Mixture: - Microsomal protein - BSA - Free cholesterol in β-cyclodextrin start->incubation_mix pre_incubation Pre-incubate at 37°C incubation_mix->pre_incubation add_purpactin_a Add this compound (or vehicle control) pre_incubation->add_purpactin_a start_reaction Start Reaction: Add [14C]oleoyl-CoA add_purpactin_a->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction: Add chloroform:methanol (2:1) incubation->stop_reaction extraction Extract Lipids stop_reaction->extraction tlc Separate Lipids by TLC extraction->tlc quantification Quantify [14C]Cholesteryl Ester (Scintillation Counting) tlc->quantification end End: Calculate % Inhibition quantification->end TMEM16A_Assay_Workflow start Start: Culture Calu-3 cells on permeable supports mount_ussing Mount cell monolayer in Ussing chamber start->mount_ussing equilibrate Equilibrate and measure baseline short-circuit current (Isc) mount_ussing->equilibrate add_inhibitor Add this compound (or vehicle) to apical side equilibrate->add_inhibitor add_activator Add TMEM16A activator (e.g., UTP) to apical side add_inhibitor->add_activator measure_isc Record change in Isc add_activator->measure_isc end End: Calculate % inhibition of Isc response measure_isc->end

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin A is a naturally occurring dibenzodioxocine compound first isolated from Penicillium purpurogenum. This class of compounds has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of this compound and related dibenzodioxocine compounds, focusing on their chemical properties, biological targets, and potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound, also known as AS-186b, is characterized by a dibenzo[b,g][1][2]dioxocin-5-one core structure. Its systematic name is [(1S)-1-(6-hydroxy-1-methoxy-8-methyl-12-oxo-10H-benzo[b][1][2]benzodioxocin-2-yl)-3-methylbutyl] acetate. The chemical formula for this compound is C23H26O7, with a molecular weight of 414.45 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC23H26O7
Molecular Weight414.45 g/mol
XLogP33.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Rotatable Bond Count6
Exact Mass414.167853 g/mol
Monoisotopic Mass414.167853 g/mol
Topological Polar Surface Area97.2 Ų
Heavy Atom Count30
Formal Charge0
Complexity761
Isotope Atom Count0
Defined Atom Stereocenter Count1
Undefined Atom Stereocenter Count0
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes

Biological Activities and Mechanism of Action

This compound has been identified as a potent inhibitor of two key proteins: Acyl-CoA:cholesterol acyltransferase (ACAT) and the Transmembrane member 16A (TMEM16A) calcium-activated chloride channel.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

ACAT is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. This process is crucial for cellular cholesterol homeostasis. Dysregulation of ACAT activity is implicated in the pathogenesis of atherosclerosis. This compound has been shown to inhibit both isoforms of ACAT, ACAT1 and ACAT2.

Table 2: IC50 Values of this compound for ACAT Inhibition

TargetAssay ConditionsIC50 ValueReference
ACATRat liver microsomes121-126 µM[1]
ACAT1Cell-based assay2.5 µM[3]
ACAT2Cell-based assay1.5 µM[3]
TMEM16A Chloride Channel Inhibition

TMEM16A, also known as Anoctamin 1 (ANO1), is a calcium-activated chloride channel that plays a critical role in various physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability. In the airways, TMEM16A is involved in mucin secretion, and its overexpression is associated with inflammatory airway diseases like asthma and cystic fibrosis, leading to mucus hypersecretion.[4][5] this compound has been identified as an inhibitor of TMEM16A, suggesting its potential as a therapeutic agent for respiratory diseases characterized by excessive mucus production.[2][6]

Table 3: IC50 Value of this compound for TMEM16A Inhibition

TargetAssay ConditionsIC50 ValueReference
TMEM16ATMEM16A-mediated Cl- transport~2 µM[2][6]

Signaling Pathways

The inhibitory action of this compound on TMEM16A directly impacts the signaling pathway responsible for mucus secretion in airway epithelial cells. Upon stimulation by agonists such as ATP, intracellular calcium levels rise, leading to the activation of TMEM16A. This activation results in chloride ion efflux, which in turn drives water movement and mucin release. By blocking TMEM16A, this compound disrupts this cascade, thereby reducing mucus secretion.

TMEM16A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist (ATP) Agonist (ATP) Receptor Receptor Agonist (ATP)->Receptor Ca2_increase [Ca2+]i Increase Receptor->Ca2_increase TMEM16A TMEM16A Cl_efflux Cl- Efflux TMEM16A->Cl_efflux Ca2_increase->TMEM16A Activates Mucin_Secretion Mucin Secretion Cl_efflux->Mucin_Secretion Drives Purpactin_A This compound Purpactin_A->TMEM16A Inhibits

Caption: this compound inhibits the TMEM16A signaling pathway.

Experimental Protocols

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay using Rat Liver Microsomes

This protocol describes a method to determine the inhibitory activity of compounds against ACAT using [1-14C]oleoyl-CoA and rat liver microsomes.

Materials:

  • Rat liver microsomes

  • [1-14C]oleoyl-CoA

  • Bovine serum albumin (BSA)

  • Unlabeled oleoyl-CoA

  • Potassium phosphate buffer (pH 7.4)

  • DTNB (5,5'-dithiobis(2-nitrobenzoic acid))

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail

  • Thin-layer chromatography (TLC) plates (e.g., silica gel G)

  • Developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

Procedure:

  • Preparation of Microsomes: Prepare rat liver microsomes according to standard procedures.

  • Assay Mixture Preparation: Prepare the assay mixture containing potassium phosphate buffer, BSA, and rat liver microsomes.

  • Incubation with Test Compound: Add the test compound at various concentrations to the assay mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C. A control with solvent only should be included.

  • Initiation of Reaction: Start the enzymatic reaction by adding [1-14C]oleoyl-CoA to the mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution of isopropanol:heptane.

  • Lipid Extraction: Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.

  • TLC Separation: Apply the lipid extract to a TLC plate and develop the chromatogram using the developing solvent to separate cholesteryl esters from other lipids.

  • Quantification: Scrape the area of the TLC plate corresponding to cholesteryl esters into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculation of Inhibition: Calculate the percentage of ACAT inhibition by comparing the radioactivity in the samples with the test compound to the control. Determine the IC50 value from the dose-response curve.

ACAT_Assay_Workflow Prepare_Microsomes Prepare Rat Liver Microsomes Prepare_Assay_Mix Prepare Assay Mixture (Buffer, BSA, Microsomes) Prepare_Microsomes->Prepare_Assay_Mix Add_Compound Add Test Compound (e.g., this compound) Prepare_Assay_Mix->Add_Compound Pre-incubate Pre-incubate at 37°C Add_Compound->Pre-incubate Start_Reaction Initiate Reaction with [1-14C]oleoyl-CoA Pre-incubate->Start_Reaction Incubate_Reaction Incubate at 37°C Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (Isopropanol:Heptane) Incubate_Reaction->Stop_Reaction Extract_Lipids Extract Lipids Stop_Reaction->Extract_Lipids TLC_Separation Separate Lipids by TLC Extract_Lipids->TLC_Separation Quantify_Radioactivity Quantify Radioactivity of Cholesteryl Esters TLC_Separation->Quantify_Radioactivity Calculate_Inhibition Calculate % Inhibition and IC50 Quantify_Radioactivity->Calculate_Inhibition

Caption: Workflow for the ACAT inhibition assay.

TMEM16A Chloride Channel Inhibition Assay using a YFP-based Halide Sensor

This protocol outlines a cell-based assay to measure the inhibition of TMEM16A using a yellow fluorescent protein (YFP) mutant that is sensitive to halide ions.

Materials:

  • Fischer rat thyroid (FRT) cells stably co-expressing human TMEM16A and the YFP halide sensor (e.g., YFP-F46L/H148Q/I152L).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Iodide-containing solution (e.g., PBS with NaCl replaced by NaI).

  • TMEM16A activator (e.g., ATP or a calcium ionophore like ionomycin).

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the FRT cells expressing TMEM16A and the YFP sensor into 96-well microplates and culture until they form a confluent monolayer.

  • Compound Addition: Wash the cells with PBS and then add the test compound at various concentrations. Incubate for a specified time (e.g., 10-20 minutes) at room temperature. Include a vehicle control.

  • Baseline Fluorescence Measurement: Measure the baseline YFP fluorescence using a plate reader (excitation ~485 nm, emission ~520 nm).

  • Assay Initiation: Add the iodide-containing solution along with the TMEM16A activator to the wells.

  • Fluorescence Monitoring: Immediately start monitoring the YFP fluorescence quenching over time. The influx of iodide into the cells quenches the YFP fluorescence.

  • Data Analysis: Calculate the initial rate of fluorescence quenching for each well.

  • Calculation of Inhibition: Determine the percentage of inhibition by comparing the quenching rates in the presence of the test compound to the control. Calculate the IC50 value from the dose-response curve.

TMEM16A_Assay_Workflow Seed_Cells Seed FRT cells with TMEM16A and YFP sensor Add_Compound Add Test Compound (e.g., this compound) Seed_Cells->Add_Compound Measure_Baseline Measure Baseline YFP Fluorescence Add_Compound->Measure_Baseline Add_Iodide_Activator Add Iodide Solution and TMEM16A Activator Measure_Baseline->Add_Iodide_Activator Monitor_Fluorescence Monitor YFP Fluorescence Quenching Add_Iodide_Activator->Monitor_Fluorescence Analyze_Data Calculate Quenching Rate Monitor_Fluorescence->Analyze_Data Calculate_Inhibition Calculate % Inhibition and IC50 Analyze_Data->Calculate_Inhibition

Caption: Workflow for the TMEM16A inhibition assay.

Synthesis of this compound

The total synthesis of this compound is a complex multi-step process. While a detailed, step-by-step protocol is beyond the scope of this guide, the general synthetic strategy involves the construction of the dibenzodioxocine core followed by the introduction of the side chain. Key steps often include etherification reactions to form the central eight-membered ring and stereoselective installation of the chiral side chain. The biosynthesis of this compound has also been studied, providing insights into its natural formation from polyketide precursors.

Related Dibenzodioxocine Compounds

Several other dibenzodioxocine compounds have been isolated from natural sources, some of which are structurally related to this compound and exhibit interesting biological activities.

Table 4: Examples of Related Dibenzodioxocine Compounds and their Activities

CompoundSourceBiological Activity
Purpactin B Penicillium purpurogenumACAT inhibitor
Purpactin C Penicillium purpurogenumACAT inhibitor
Xylogranatinin A Xylocarpus granatumAntifeedant activity
Guignardone A Guignardia sp.Cytotoxic activity

Conclusion and Future Directions

This compound and its related dibenzodioxocine analogs represent a promising class of natural products with significant therapeutic potential. The dual inhibition of ACAT and TMEM16A by this compound makes it a particularly interesting lead compound for the development of novel therapies for atherosclerosis and inflammatory airway diseases. Further research is warranted to explore the structure-activity relationships of this compound class, to optimize their potency and selectivity, and to fully elucidate their mechanisms of action in various disease models. The development of efficient and scalable synthetic routes will be crucial for advancing these compounds into preclinical and clinical development.

References

Spectroscopic and Spectrometric Characterization of Purpactin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for Purpactin A, a bioactive fungal metabolite. The information presented herein is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and related fields. This document details the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for this compound, alongside the experimental protocols utilized for their acquisition.

Spectroscopic and Spectrometric Data

The following tables summarize the key spectroscopic and spectrometric data for this compound, facilitating straightforward data comparison and analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data
ParameterObserved ValueCalculated ValueMolecular Formula
[M+H]⁺559.1235559.1235C₃₀H₂₂O₁₁

Table 1: HRESIMS data for this compound.[1]

¹H NMR (500 MHz) and ¹³C NMR (125 MHz) Data

The following table presents the ¹H and ¹³C NMR chemical shift assignments for this compound.

PositionδH (ppm), mult. (J in Hz)δC (ppm)
46.28, s123.5
55.90, d (2.0)111.7
76.19, d (2.0)101.3
2'6.15, s115.5
7'6.15, s115.5
122.10, s19.8
9', 10'1.34, s19.9
10190.2
11167.5
6165.6
8163.3
1156.6
4b153.5
4a150.6
3', 6'144.1
3143.2
4'a, 4'b137.3
4', 5'131.0
1', 8'125.9
2122.6
8b114.1
8'a, 8'b117.7
8a109.7
945.6

Table 2: ¹H and ¹³C NMR data for this compound.[1]

Experimental Protocols

The acquisition of high-quality spectroscopic and spectrometric data is fundamental to the structural elucidation and characterization of natural products. The following sections detail the generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules.

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The concentration is typically in the range of 1-10 mg/mL. The solution is then transferred to an NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer, such as a 500 MHz instrument, is utilized.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Number of Scans: A sufficient number of scans (e.g., 16 to 128) are acquired to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is set between pulses to allow for full magnetization recovery.

    • Acquisition Time: The acquisition time is typically set to 2-4 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).

¹³C NMR Spectroscopy:

  • Instrument: The same high-field NMR spectrometer is used.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of the elemental composition of a molecule.

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.

Instrumentation and Analysis:

  • Ionization Source: Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like this compound.

  • Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, is used to achieve high mass accuracy.

  • Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass spectrum is acquired over a relevant m/z range.

  • Data Analysis: The accurate mass of the [M+H]⁺ ion is determined from the spectrum. This value is then used to calculate the elemental composition using a formula calculator, with the error between the measured and calculated mass typically being less than 5 ppm.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Elucidation Natural_Source Natural Source (e.g., Fungus) Extraction Extraction Natural_Source->Extraction Chromatography Chromatographic Purification Extraction->Chromatography Purified_Purpactin_A Purified this compound Chromatography->Purified_Purpactin_A NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Purified_Purpactin_A->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRESIMS) Purified_Purpactin_A->Mass_Spectrometry Data_Analysis Data Analysis & Interpretation NMR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis Structure_Determination Structure Determination of this compound Data_Analysis->Structure_Determination

Workflow for the spectroscopic analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Purpactin A

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a natural product with significant therapeutic potential. The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

Core Physical and Chemical Properties

This compound is a dibenzodioxocin, a class of organic compounds characterized by a specific ring structure. It is the 1'-O-acetyl derivative of penicillide and is known to be isolated from various fungi, including Penicillium purpurogenum, Talaromyces pinophilus, and Penicillium simplicissimum[1].

Identifiers and Formula
PropertyValueSource
IUPAC Name [(1S)-1-(6-hydroxy-1-methoxy-8-methyl-12-oxo-10H-benzo[b][1][2]benzodioxocin-2-yl)-3-methylbutyl] acetatePubChem[1]
Molecular Formula C₂₃H₂₆O₇PubChem[1]
CAS Number 133806-59-4PubChem[1]
Synonyms AS-186b, Vermixocin B, FO 608A, Penicillide 1′-acetateECHEMI[3], PubChem[1]
Physicochemical Data
PropertyValueSource
Molecular Weight 414.4 g/mol PubChem[1]
Exact Mass 414.16785316 DaPubChem[1]
Density 1.223 g/cm³ECHEMI[3]
Boiling Point 601.6 °CECHEMI[3]
Flash Point 206.2 °CECHEMI[3]
Refractive Index 1.56ECHEMI[3]
Vapor Pressure 4.55E-15 mmHg at 25°CECHEMI[3]
XLogP3 4.3PubChem[1]
Topological Polar Surface Area 91.3 ŲPubChem[1]
Hydrogen Bond Donor Count 1ECHEMI[3]
Hydrogen Bond Acceptor Count 7ECHEMI[3]
Rotatable Bond Count 6ECHEMI[3]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, making it a molecule of interest for therapeutic applications.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

This compound is recognized as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol.[1] This inhibitory action suggests potential applications in managing conditions associated with high cholesterol.

Inhibition of TMEM16A Chloride Channels and Mucin Secretion

Recent studies have identified this compound as a novel inhibitor of the TMEM16A calcium-activated chloride channel.[2][4] TMEM16A is implicated in mucus secretion in inflamed airways, making it a therapeutic target for diseases characterized by mucus hypersecretion, such as asthma[2][4]. A study on Calu-3 cells, a human airway epithelial cell line, demonstrated that this compound inhibits TMEM16A-mediated Cl- transport with an IC₅₀ value of approximately 2 µM[2]. Importantly, this inhibitory effect was observed without affecting cell viability or the function of other essential membrane transport proteins[2][4]. Furthermore, this compound was shown to prevent Ca²⁺-induced mucin release in cytokine-treated airway cells[2][4].

PurpactinA_TMEM16A_Pathway Mechanism of this compound on Mucin Secretion cluster_cell Airway Epithelial Cell TMEM16A TMEM16A (Ca²⁺-activated Cl⁻ channel) Cl_ion Cl⁻ Efflux TMEM16A->Cl_ion CaMKII CaMKII CaMKII->TMEM16A negatively regulates Ca_ion Intracellular Ca²⁺ Ca_ion->TMEM16A activates Mucin Mucin Granules Mucin_release Mucin Secretion Mucin->Mucin_release exocytosis Cl_ion->Mucin_release leads to PurpactinA This compound PurpactinA->TMEM16A inhibits

Caption: Signaling pathway of this compound inhibiting TMEM16A-mediated mucin secretion.

Antimicrobial and Other Activities

This compound is also reported to possess antimicrobial properties[1]. Additionally, it is functionally related to AS-186a, another bioactive compound[1].

Experimental Protocols

Isolation and Purification of this compound

This compound is naturally produced by several fungal species. A general workflow for its isolation and purification from a fungal culture is outlined below.

1. Fungal Culture and Extraction:

  • The producing fungus (e.g., Penicillium aculeatum PSU-RSPG105) is cultivated in a suitable broth medium.

  • After a sufficient incubation period, the culture broth is separated from the mycelia by filtration.

  • The fungal mycelia and/or the culture filtrate are extracted with an organic solvent such as ethyl acetate.

2. Chromatographic Separation:

  • The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

  • Column Chromatography: The extract is first fractionated using silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate).

  • Further Purification: Fractions containing this compound are further purified using techniques like Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

3. Purity and Structural Confirmation:

  • The purity of the isolated this compound is assessed by analytical HPLC.

  • The structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Isolation_Workflow General Workflow for this compound Isolation cluster_culture Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Inoculation of Fungus culture Fermentation in Broth start->culture harvest Harvest Culture culture->harvest extract Solvent Extraction (e.g., Ethyl Acetate) harvest->extract concentrate Crude Extract extract->concentrate silica Silica Gel Column Chromatography concentrate->silica fractions Collect Fractions silica->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound analysis Purity Check (HPLC) Structure Elucidation (NMR, MS) pure_compound->analysis

Caption: A typical experimental workflow for the isolation and purification of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, detailed assignment of all NMR signals for this compound is extensive, the ¹H and ¹³C NMR data are crucial for its structural confirmation. The spectra would typically show signals corresponding to the aromatic protons of the dibenzodioxocin core, the methoxy group, the methyl groups, and the protons of the substituted butyl acetate side chain[5].

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound. The expected monoisotopic mass is 414.16785316 Da, corresponding to the molecular formula C₂₃H₂₆O₇[1][3].

Synthesis

The total synthesis of related complex natural products like phomactin A has been described, often involving intricate strategies such as intramolecular annulation to construct the core ring system[6][7]. While specific literature on the total synthesis of this compound was not detailed in the provided search results, the biosynthesis has been studied, indicating its origin from polyketide pathways[8].

Conclusion

This compound is a multifaceted natural product with well-defined physical and chemical properties. Its biological activities, particularly as an ACAT inhibitor and a novel inhibitor of the TMEM16A chloride channel, position it as a promising lead compound for the development of new therapeutics for cardiovascular and respiratory diseases. The established protocols for its isolation and purification provide a solid foundation for further research and development.

References

An In-depth Technical Guide to the Natural Sources of Purpactin A and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin A and its analogs represent a class of fungal secondary metabolites with significant biological activities, most notably as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis, and its inhibition is a promising therapeutic strategy for managing hypercholesterolemia and atherosclerosis. This technical guide provides a comprehensive overview of the natural sources of this compound and its analogs, detailing the producing microorganisms, quantitative yields, experimental protocols for isolation and purification, and the underlying biosynthetic and signaling pathways.

Natural Sources and Producing Organisms

This compound and its analogs are primarily produced by fungi belonging to the genera Penicillium and Talaromyces. These microorganisms are widespread in various terrestrial and marine environments.

Fungal Producers

Penicillium purpurogenum stands out as the most well-documented producer of this compound, along with its analogs Purpactin B and C[1]. Several other species have also been reported to produce this compound and related compounds, highlighting the biosynthetic potential within these fungal genera.

Table 1: Fungal Sources of this compound and Its Analogs

CompoundProducing Organism(s)Natural Habitat of Producing OrganismReference(s)
This compound Penicillium purpurogenumSoil[1]
Talaromyces pinophilusEndophyte of strawberry tree, Marine gorgonian
Penicillium simplicissimumNot specified
Talaromyces flavusSoil[2]
Talaromyces purpureogenusNot specified
Talaromyces sp. (marine-derived)Marine sediment
Purpactin B Penicillium purpurogenumSoil[1]
Purpactin C Penicillium purpurogenumSoil[1]
Penicillide Penicillium sp.Associated with the yew tree Taxus cuspidata
Talaromyces pinophilusEndophyte of strawberry tree
Talaromyces sp. (marine-derived)Marine sediment
Isopenicillide Talaromyces sp. (marine-derived)Marine sediment
Hydroxypenicillide Talaromyces sp. (marine-derived)Marine sediment
Vermixocin B Talaromyces sp.Marine-derived

Quantitative Production of this compound

The yield of this compound from fungal fermentation can vary significantly depending on the producing strain and cultivation conditions. Optimization of fermentation parameters is crucial for maximizing production for research and potential drug development.

One study on the submerged culture of Penicillium purpurogenum GH2 reported a maximal red pigment production, which includes compounds like this compound, of 2.46 g/L under optimized conditions of pH 5 and 24 °C[3]. Another study focused on optimizing phytase production by Penicillium purpurogenum GE1, and while not directly measuring this compound, it provides insights into optimizing fermentation conditions for this species[4][5][6]. Further research is needed to establish a direct correlation between pigment production and the specific yield of this compound.

Table 2: Reported Yields of this compound and Related Pigments

OrganismFermentation TypeOptimized Parameter(s)ProductYieldReference(s)
Penicillium purpurogenum GH2Submerged CulturepH 5, Temperature 24°CRed Pigment Mix2.46 g/L[3]
Penicillium purpurogenum DPUA 1275Submerged CultureSucrose (50 g/L), Yeast Extract (10 g/L)Yellow, Orange, Red ColorantsAbsorbance units[7]

Experimental Protocols

Fungal Culture and Fermentation

A standardized protocol for the cultivation of Penicillium purpurogenum to produce Purpactins is outlined below. This can be adapted for other producing species with appropriate modifications to the growth medium and culture conditions.

Protocol 1: Fermentation of Penicillium purpurogenum

  • Inoculum Preparation:

    • Prepare a seed medium consisting of glucose (2% w/v), yeast extract (0.2% w/v), MgSO₄·7H₂O (0.05% w/v), polypeptone (0.5% w/v), and KH₂PO₄ (0.1% w/v).

    • Inoculate the seed medium with a slant culture of P. purpurogenum.

    • Incubate for 2 days at 28°C on a rotary shaker.

  • Production Fermentation:

    • Prepare a production medium with the desired composition. A common medium is Potato Dextrose Broth (PDB).

    • Inoculate the production medium with the seed culture (typically 5-10% v/v).

    • Incubate for 7-14 days at 25-28°C with shaking (e.g., 150 rpm).

Extraction and Purification of Purpactins

The following protocol details the extraction and purification of Purpactins from the fermentation broth of P. purpurogenum.

Protocol 2: Isolation and Purification of Purpactins

  • Extraction:

    • After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

    • Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., n-hexane).

    • Elute the column with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate, followed by chloroform and methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing Purpactins.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Pool the fractions containing the compounds of interest and evaporate the solvent.

    • Dissolve the residue in a suitable solvent for HPLC (e.g., methanol).

    • Inject the sample onto a reverse-phase C18 HPLC column.

    • Elute with a gradient of acetonitrile in water (e.g., 40% to 100% acetonitrile over 30 minutes).

    • Monitor the elution profile using a UV detector (e.g., at 254 nm and 280 nm).

    • Collect the peaks corresponding to this compound, B, and C.

    • Confirm the purity and identity of the isolated compounds using analytical techniques such as NMR and mass spectrometry.

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculum Inoculum Preparation Production Production Culture Inoculum->Production Centrifugation Centrifugation Production->Centrifugation Solvent_Extraction Solvent Extraction Centrifugation->Solvent_Extraction Evaporation_Crude Evaporation Solvent_Extraction->Evaporation_Crude Silica_Gel Silica Gel Chromatography Evaporation_Crude->Silica_Gel HPLC HPLC Silica_Gel->HPLC Analysis Structural Analysis (NMR, MS) HPLC->Analysis

Figure 1. General workflow for the isolation and purification of Purpactins.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound in Penicillium purpurogenum is a complex process that starts from a single octaketide chain. It is proposed that Purpactin B is a key intermediate, from which this compound and C are non-enzymatically derived. The biosynthetic pathway involves several key steps including decarboxylation, oxidative cleavage, and cyclization.

Biosynthesis_Pathway Octaketide Octaketide Chain Carbocyclic_Intermediate Carbocyclic Intermediate Octaketide->Carbocyclic_Intermediate Decarboxylation & Cyclization Benzophenone_Intermediate Benzophenone Intermediate Carbocyclic_Intermediate->Benzophenone_Intermediate Oxidative Cleavage Isogrisan_Skeleton Isogrisan Skeleton Benzophenone_Intermediate->Isogrisan_Skeleton Recyclization Purpactin_B Purpactin B Isogrisan_Skeleton->Purpactin_B Methylation, Mevalonate & Acetate incorporation Purpactin_A This compound Purpactin_B->Purpactin_A Non-enzymatic conversion Purpactin_C Purpactin C Purpactin_B->Purpactin_C Non-enzymatic conversion

Figure 2. Proposed biosynthetic pathway of this compound, B, and C.
Signaling Pathway: Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

Purpactins exert their primary biological effect by inhibiting ACAT, an enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By blocking this enzyme, Purpactins increase the intracellular concentration of free cholesterol. This can have several downstream effects on cellular signaling and cholesterol metabolism.

ACAT_Inhibition_Pathway Purpactin_A This compound ACAT ACAT Purpactin_A->ACAT Inhibits Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Free_Cholesterol Free Cholesterol Free_Cholesterol->ACAT Downstream_Signaling Downstream Signaling (e.g., LXR activation, altered membrane properties) Free_Cholesterol->Downstream_Signaling Lipid_Droplets Lipid Droplets Cholesteryl_Esters->Lipid_Droplets Storage

Figure 3. Mechanism of ACAT inhibition by this compound.

The accumulation of intracellular free cholesterol due to ACAT inhibition can lead to the activation of Liver X Receptors (LXRs), which are nuclear receptors that play a key role in cholesterol efflux and reverse cholesterol transport. Furthermore, the altered cholesterol balance can affect the physical properties of cellular membranes, influencing the function of membrane-bound proteins and signaling pathways.

Conclusion

This compound and its analogs, produced by various Penicillium and Talaromyces species, are a promising class of natural products for the development of novel therapeutics targeting hypercholesterolemia. This guide has provided a detailed overview of their natural sources, methods for their production and purification, and their mechanism of action. Further research into the optimization of fermentation, elucidation of the complete biosynthetic gene clusters, and a deeper understanding of the downstream signaling effects of ACAT inhibition will be crucial for realizing the full therapeutic potential of these fascinating fungal metabolites.

References

Methodological & Application

Total Synthesis of Purpactin A: A Comprehensive Review of Currently Available Synthetic Methods

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of the scientific literature indicates that a total synthesis of Purpactin A has not yet been reported. While the biosynthesis of this natural product has been studied, detailing its origins from Penicillium purpurogenum, a complete chemical synthesis from commercially available starting materials remains an unmet challenge in the field of organic chemistry.

This compound, a metabolite with potential biological activity, possesses a complex chemical structure that presents a significant synthetic challenge. Its core features a dibenzo[b,g][1][2]dioxocin-5-one ring system, a lactone, and a stereochemically rich side chain. The successful total synthesis of such a molecule would require the development of novel synthetic strategies and methodologies.

Currently, the absence of a published total synthesis means there are no established experimental protocols, quantitative data on reaction yields, or detailed synthetic pathways to present. Consequently, the creation of application notes and detailed protocols for researchers, as initially requested, is not feasible at this time.

Future Outlook and Synthetic Challenges

The pursuit of a total synthesis of this compound would likely involve addressing several key challenges:

  • Construction of the Dibenzodioxocinone Core: The formation of the central eight-membered ring containing two oxygen atoms is a significant hurdle. Ring-closing metathesis or macrolactonization strategies could potentially be employed.

  • Stereoselective Installation of the Side Chain: The side chain of this compound contains a chiral center, requiring a highly stereoselective method to ensure the correct absolute configuration in the final molecule.

  • Control of Regioselectivity: The aromatic rings of the core are substituted, and achieving the correct regiochemistry during their synthesis or functionalization is crucial.

Researchers interested in tackling the total synthesis of this compound may draw inspiration from its biosynthesis. Understanding the enzymatic transformations that lead to the natural product can provide valuable insights into potential retrosynthetic disconnections and key bond formations.

Below is a conceptual retrosynthetic analysis of this compound, which outlines a possible, albeit untested, approach to its synthesis. This diagram is purely hypothetical and intended to illustrate the strategic thinking that would be involved in planning a total synthesis.

G This compound This compound Dibenzodioxocinone Core Dibenzodioxocinone Core This compound->Dibenzodioxocinone Core Lactone Formation Side Chain Precursor Side Chain Precursor This compound->Side Chain Precursor Coupling Aromatic Precursor A Aromatic Precursor A Dibenzodioxocinone Core->Aromatic Precursor A Etherification Aromatic Precursor B Aromatic Precursor B Dibenzodioxocinone Core->Aromatic Precursor B Etherification Chiral Building Block Chiral Building Block Side Chain Precursor->Chiral Building Block

Figure 1. A hypothetical retrosynthetic analysis of this compound.

This document will be updated as new research on the total synthesis of this compound becomes available. For now, the scientific community awaits the first successful ascent of this synthetic peak.

References

Application Notes and Protocols for the Quantification of Purpactin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin A is a fungal secondary metabolite produced by Penicillium purpurogenum that has garnered interest for its potential as a cholesterol-lowering agent. It functions as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification and storage of cholesterol within cells.[1][2] Accurate and precise quantification of this compound is essential for various stages of research and development, including fermentation process optimization, pharmacokinetic studies, and mechanism of action investigations.

These application notes provide detailed protocols for the quantification of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of fungal secondary metabolites and can be adapted and validated for the quantification of this compound.

Bioactivity of this compound

This compound exhibits inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT). The reported IC50 value for this compound is in the micromolar range, indicating its potency as an ACAT inhibitor.

Bioassay Target Reported IC50 Value
Enzyme Inhibition AssayAcyl-CoA:Cholesterol Acyltransferase (ACAT)121-126 µM[1][2]

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of small molecules like this compound in complex mixtures such as fermentation broths or biological matrices. A reversed-phase HPLC method with UV detection is a suitable approach.

Experimental Protocol: HPLC-UV for this compound Quantification

a. Sample Preparation (from Fermentation Broth)

  • Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to separate the mycelia from the supernatant.

  • To 5 mL of the supernatant, add 5 mL of ethyl acetate and vortex vigorously for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully collect the upper ethyl acetate layer and transfer it to a clean tube.

  • Repeat the extraction of the aqueous layer with another 5 mL of ethyl acetate to maximize recovery.

  • Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of the mobile phase (e.g., acetonitrile:water, 50:50 v/v) and filter through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC Conditions (Adaptable)

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Start with 50% B, increase to 95% B over 15 min, hold for 5 min, return to 50% B in 1 min, and equilibrate for 4 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV Diode Array Detector (DAD) at a wavelength determined by UV-Vis spectrophotometry (likely in the 250-350 nm range)

c. Quantification

Prepare a calibration curve using a certified standard of this compound at a minimum of five different concentrations. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

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HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Fermentation_Broth Fermentation Broth Centrifugation1 Centrifugation Fermentation_Broth->Centrifugation1 Supernatant Supernatant Centrifugation1->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Centrifugation2 Phase Separation Extraction->Centrifugation2 Organic_Phase Ethyl Acetate Extract Centrifugation2->Organic_Phase Evaporation Evaporation Organic_Phase->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_Vial HPLC Vial Filtration->HPLC_Vial HPLC_System HPLC System HPLC_Vial->HPLC_System C18_Column C18 Column HPLC_System->C18_Column DAD_Detector DAD Detector C18_Column->DAD_Detector Data_Acquisition Data Acquisition DAD_Detector->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: HPLC-UV Experimental Workflow for this compound Quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of this compound at low concentrations or in complex biological matrices.

Experimental Protocol: LC-MS/MS for this compound Quantification

a. Sample Preparation

Sample preparation can follow the same procedure as for HPLC-UV analysis. However, due to the higher sensitivity of LC-MS/MS, a smaller starting volume of fermentation broth may be sufficient. A protein precipitation step might be necessary for plasma or tissue samples.

b. LC-MS/MS Conditions (Adaptable)

Parameter Condition
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient A suitable gradient to ensure good separation (e.g., 5-95% B over 5 minutes)
Flow Rate 0.4 mL/min
Injection Volume 2-5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive or negative mode (to be optimized)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor ion (m/z of this compound) → Product ion(s) (to be determined by infusion of a standard)

c. Quantification

Quantification is performed using a stable isotope-labeled internal standard or a structural analog. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.

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LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Broth, Plasma) Extraction Extraction/Protein Precipitation Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration LCMS_Vial LC-MS Vial Filtration->LCMS_Vial LC_System LC System LCMS_Vial->LC_System C18_Column C18 Column LC_System->C18_Column Mass_Spec Mass Spectrometer (Triple Quadrupole) C18_Column->Mass_Spec MRM_Acquisition MRM Data Acquisition Mass_Spec->MRM_Acquisition MRM_Chromatogram MRM Chromatogram MRM_Acquisition->MRM_Chromatogram Peak_Integration Peak Integration MRM_Chromatogram->Peak_Integration Calibration_Curve Calibration Curve (Analyte/IS Ratio) Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: LC-MS/MS Experimental Workflow for this compound Quantification.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for a rapid, preliminary estimation of this compound concentration in purified or semi-purified samples. This method is less specific than chromatographic techniques. A UV-Vis spectrum of a purified this compound standard is required to determine the wavelength of maximum absorbance (λmax).

Experimental Protocol: UV-Vis Spectrophotometry

  • Prepare a series of standard solutions of purified this compound of known concentrations in a suitable solvent (e.g., ethanol or methanol).

  • Scan the absorbance of one of the standard solutions from 200 to 400 nm to determine the λmax.

  • Measure the absorbance of all standard solutions at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solution at the same λmax and determine the concentration using the calibration curve.

Mechanism of Action: ACAT Inhibition Signaling Pathway

This compound inhibits acyl-CoA:cholesterol acyltransferase (ACAT), which is a key intracellular enzyme responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound leads to an accumulation of free cholesterol within the cell, particularly in the endoplasmic reticulum. This increase in free cholesterol triggers a series of downstream events, including the downregulation of cholesterol synthesis and uptake, which ultimately contributes to lowering cellular cholesterol levels.

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ACAT_Inhibition_Pathway PurpactinA This compound ACAT ACAT (Acyl-CoA:Cholesterol Acyltransferase) PurpactinA->ACAT Inhibits CholesterylEsters Cholesteryl Esters ACAT->CholesterylEsters Catalyzes FreeCholesterol Free Cholesterol FreeCholesterol->ACAT SREBP_Pathway SREBP Pathway Activation FreeCholesterol->SREBP_Pathway Suppresses LipidDroplets Lipid Droplet Storage CholesterylEsters->LipidDroplets HMG_CoA_Reductase HMG-CoA Reductase (Cholesterol Synthesis) SREBP_Pathway->HMG_CoA_Reductase Downregulates LDL_Receptor LDL Receptor (Cholesterol Uptake) SREBP_Pathway->LDL_Receptor Downregulates

Caption: Signaling Pathway of this compound via ACAT Inhibition.

Conclusion

The analytical methods and protocols detailed in these application notes provide a comprehensive framework for the quantification of this compound. While adaptable HPLC and LC-MS/MS methods are presented, it is imperative for researchers to perform in-house validation to ensure accuracy, precision, and reliability for their specific applications. The provided information on the bioactivity and mechanism of action of this compound will further aid researchers in their investigations of this promising cholesterol-lowering compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Purpactin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of Purpactin A, a polyketide secondary metabolite produced by various fungi, including Penicillium and Talaromyces species. This protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who require a precise and accurate method for the determination of this compound in fermentation broths, crude extracts, and purified samples. The described reverse-phase HPLC (RP-HPLC) method provides excellent resolution and sensitivity, making it suitable for a range of applications from purity assessment to pharmacokinetic studies.

Introduction

This compound is a bioactive fungal metabolite belonging to the polyketide class of compounds. It has garnered significant interest due to its potential therapeutic properties. As with any natural product under investigation for pharmaceutical development, a reliable analytical method for its identification and quantification is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a complex mixture. This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection, a common and accessible method in most analytical laboratories.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, an autosampler, a column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile and water are required. Formic acid (analytical grade) is used as a mobile phase modifier.

  • Standards: A certified reference standard of this compound is necessary for identification and quantification.

  • Sample Preparation: Standard laboratory glassware, filters (0.22 µm), and vials are needed for sample preparation.

Sample Preparation

Consistent and appropriate sample preparation is critical for accurate and reproducible HPLC results.

  • Fermentation Broth:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of methanol or acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Crude Extracts/Purified Samples:

    • Accurately weigh the sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

    • Filter the solution through a 0.22 µm syringe filter prior to HPLC analysis.

HPLC Method Parameters

The following parameters are recommended for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Setting
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 20% B
5-25 min: 20% to 80% B
25-30 min: 80% to 100% B
30-35 min: 100% B
35-36 min: 100% to 20% B
36-40 min: 20% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Data Analysis and Quantification
  • Identification: The retention time of the peak corresponding to this compound in the sample chromatogram should match that of the this compound reference standard. Confirmation can be achieved by spiking the sample with the standard.

  • Quantification: A calibration curve should be constructed by injecting a series of known concentrations of the this compound standard. The concentration of this compound in the sample can then be determined by interpolating the peak area from the calibration curve.

Expected Method Performance

The following table summarizes the expected performance characteristics of this HPLC method, based on typical results for similar polyketide compounds.

ParameterExpected Value
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98-102%

Experimental Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Sample (Fermentation Broth/Extract) extraction Solvent Extraction sample->extraction e.g., Ethyl Acetate filtration Filtration (0.22 µm) extraction->filtration hplc HPLC System filtration->hplc Inject 10 µL column C18 Reverse-Phase Column hplc->column Mobile Phase Gradient detection UV Detector (254 nm) column->detection chromatogram Chromatogram detection->chromatogram quantification Quantification (Calibration Curve) chromatogram->quantification Peak Integration report Final Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the analysis of this compound. The protocol is straightforward and utilizes standard instrumentation and reagents, making it readily adaptable in most laboratory settings. This method will be a valuable tool for researchers involved in the discovery, development, and quality control of this compound and related natural products.

Application Notes and Protocols for In Vitro ACAT Inhibition Assay of Purpactin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA: cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters, the primary storage form of cholesterol within cells. The two isoforms of this enzyme, ACAT1 and ACAT2, play significant roles in cholesterol homeostasis and have been identified as potential therapeutic targets for diseases such as atherosclerosis and hypercholesterolemia. ACAT1 is ubiquitously expressed, whereas ACAT2 is primarily found in the intestines and liver. The inhibition of ACAT is a key strategy in the development of novel therapeutics to manage these conditions.

Purpactin A, a natural product isolated from Penicillium purpurogenum, has been identified as an inhibitor of ACAT. This document provides detailed protocols for developing and performing an in vitro ACAT inhibition assay for this compound using rat liver microsomes as the enzyme source. Both a traditional radioactive assay and a non-radioactive fluorescent assay are described to provide flexibility in laboratory settings. Avasimibe is included as a positive control inhibitor for validation and comparison.

Signaling Pathway of ACAT

The diagram below illustrates the catalytic role of ACAT in the esterification of cholesterol.

ACAT_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Inhibitor Inhibition cluster_storage Cellular Process ACAT ACAT Enzyme CoASH Coenzyme A (CoASH) ACAT->CoASH Product CE Cholesteryl Ester ACAT->CE Product Cholesterol Free Cholesterol Cholesterol->ACAT Substrate OleoylCoA Oleoyl-CoA OleoylCoA->ACAT Substrate LipidDroplet Lipid Droplet Storage CE->LipidDroplet PurpactinA This compound PurpactinA->ACAT Inhibition

Caption: Catalytic conversion of cholesterol and oleoyl-CoA to cholesteryl ester by ACAT.

Quantitative Data Summary

The following table summarizes the inhibitory activities of this compound and a known ACAT inhibitor, Avasimibe.

CompoundTargetAssay SourceIC₅₀ (µM)Reference(s)
This compoundACATRat Liver Microsomes121 - 126[1]
AvasimibeACAT1In vitro24[2][3]
AvasimibeACAT2In vitro9.2[2][3]
AvasimibeACATIC-21 Macrophages3.3[4]

Experimental Protocols

Preparation of Rat Liver Microsomes

This protocol describes the isolation of microsomes from rat liver, which will serve as the source of ACAT enzyme.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 0.25 M sucrose, 1 mM EDTA, and protease inhibitor cocktail.

  • High-Sucrose Buffer: Homogenization buffer containing 1.2 M sucrose.

  • Resuspension Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT.

  • Dounce homogenizer with a loose-fitting pestle.

  • Refrigerated centrifuge and ultracentrifuge.

Procedure:

  • Euthanize the rat according to approved animal welfare protocols and immediately excise the liver.

  • Rinse the liver with ice-cold Homogenization Buffer to remove excess blood.

  • Mince the liver into small pieces and weigh it.

  • Add 4 mL of ice-cold Homogenization Buffer per gram of liver tissue.

  • Homogenize the liver using a Dounce homogenizer with 5-10 slow strokes.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

  • Carefully collect the supernatant (post-mitochondrial fraction) and discard the pellet.

  • Layer the supernatant over a cushion of High-Sucrose Buffer (ratio of supernatant to cushion should be 3:1).

  • Ultracentrifuge at 100,000 x g for 90 minutes at 4°C.

  • Aspirate the supernatant. The microsomal pellet will be at the bottom of the tube.

  • Resuspend the microsomal pellet in Resuspension Buffer to a protein concentration of approximately 10-20 mg/mL.

  • Determine the protein concentration using a standard method such as the Bradford or BCA assay.

  • Aliquot the microsomal suspension and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 1: Radioactive ACAT Inhibition Assay

This assay measures the incorporation of radiolabeled oleoyl-CoA into cholesteryl esters.

Experimental Workflow:

Radioactive_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microsomes Prepare Microsomes Incubate Incubate Microsomes, Substrates & Inhibitor at 37°C Microsomes->Incubate Substrate Prepare Substrates (Cholesterol & [14C]Oleoyl-CoA) Substrate->Incubate Inhibitor Prepare this compound & Controls Inhibitor->Incubate Stop Stop Reaction (e.g., with Chloroform:Methanol) Incubate->Stop Extract Extract Lipids Stop->Extract TLC Separate Lipids by TLC Extract->TLC Quantify Scrape Cholesteryl Ester Band & Quantify Radioactivity TLC->Quantify Calculate Calculate % Inhibition & IC₅₀ Quantify->Calculate Fluorescent_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microsomes Prepare Microsomes Incubate Incubate Microsomes, Substrates & Inhibitor at 37°C Microsomes->Incubate Substrate Prepare Substrates (NBD-Cholesterol & Oleoyl-CoA) Substrate->Incubate Inhibitor Prepare this compound & Controls Inhibitor->Incubate Stop Stop Reaction (e.g., with Chloroform:Methanol) Incubate->Stop Extract Extract Lipids Stop->Extract TLC Separate Lipids by TLC Extract->TLC Quantify Visualize NBD-Cholesteryl Ester under UV and Quantify Fluorescence TLC->Quantify Calculate Calculate % Inhibition & IC₅₀ Quantify->Calculate

References

Application Notes and Protocols for Purpactin A in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin A is a naturally derived inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a critical intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. By blocking this enzymatic activity, this compound offers a valuable tool for investigating cholesterol metabolism, foam cell formation, and cellular processes implicated in atherosclerosis and other lipid-related disorders. These application notes provide detailed protocols for utilizing this compound in cultured cells to study its effects on cholesterol esterification, cell viability, and relevant signaling pathways.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of ACAT (also known as sterol O-acyltransferase, SOAT). There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and functions. ACAT1 is ubiquitously expressed and is the primary isoform found in macrophages, where it plays a key role in the formation of foam cells, a hallmark of atherosclerosis. This compound's inhibition of ACAT leads to a reduction in the synthesis of cholesteryl esters, thereby decreasing the accumulation of lipids within cells. This can, in turn, modulate various cellular signaling pathways related to lipid homeostasis.

Quantitative Data

While specific quantitative data for this compound in cultured cells is limited in publicly available literature, the following table summarizes its known inhibitory concentration and provides representative data for other ACAT inhibitors to offer a comparative context.

CompoundAssay SystemTarget Cell/EnzymeParameterValueReference
This compound Enzyme AssayRat Liver MicrosomesIC50 (ACAT Inhibition)121-126 µM[1][2]
CyclandelateCell-based AssayJ774 MacrophagesIC50 (Cholesterol Esterification Inhibition)~20 µM[3]
HL-004Cell-based AssayMouse Peritoneal Macrophages-Prevents cholesteryl ester accumulation[1]
E5324Cell-based AssayMacrophages-Reduces cholesteryl ester mass by 97%[4]

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound in cultured macrophage cell lines such as J774.

Protocol 1: Inhibition of Cholesterol Esterification in J774 Macrophages

This protocol details a cell-based assay to measure the inhibition of cholesterol esterification by this compound using a fluorescent cholesterol analog, NBD-cholesterol.

Materials:

  • J774 Macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol)

  • ACAT inhibitor (positive control, e.g., Sandoz 58-035)

  • DMSO (vehicle control)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

  • Cell Seeding: Seed J774 macrophages in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in serum-free DMEM to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Prepare positive and vehicle controls.

  • Cell Treatment: Remove the culture medium from the wells and replace it with 90 µL of the prepared this compound dilutions, positive control, or vehicle control.

  • NBD-Cholesterol Loading: Prepare a working solution of NBD-cholesterol in serum-free DMEM (e.g., 1 µg/mL). Add 10 µL of the NBD-cholesterol solution to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader (Ex/Em = 485/535 nm). Increased fluorescence indicates the accumulation of NBD-cholesteryl esters in lipid droplets.

  • Data Analysis: Calculate the percentage of inhibition of cholesterol esterification for each concentration of this compound relative to the vehicle control.

G cluster_workflow Workflow: Cholesterol Esterification Inhibition Assay A Seed J774 cells in a 96-well plate B Incubate overnight A->B C Treat cells with this compound dilutions B->C D Add NBD-cholesterol C->D E Incubate for 4-6 hours D->E F Measure fluorescence (Ex/Em = 485/535 nm) E->F G Calculate % inhibition F->G

Workflow for the cholesterol esterification inhibition assay.
Protocol 2: Assessment of Foam Cell Formation using Oil Red O Staining

This protocol describes how to visually assess the effect of this compound on lipid accumulation and foam cell formation in macrophages loaded with oxidized low-density lipoprotein (oxLDL).

Materials:

  • J774 Macrophage cell line

  • DMEM with 10% FBS

  • oxLDL

  • This compound

  • Oil Red O staining solution

  • Mayer's hematoxylin

  • Phosphate-buffered saline (PBS)

  • Formalin (10%)

  • 60% Isopropanol

  • Microscope

Procedure:

  • Cell Seeding and Differentiation: Seed J774 cells on glass coverslips in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Lipid Loading and Treatment:

    • To induce foam cell formation, incubate the cells with oxLDL (e.g., 50 µg/mL) in serum-free DMEM for 24-48 hours.

    • To test the inhibitory effect of this compound, co-incubate the cells with oxLDL and various concentrations of this compound for the same duration.

  • Fixation: Wash the cells twice with PBS and fix with 10% formalin for 15 minutes.

  • Staining:

    • Wash the fixed cells with distilled water and then with 60% isopropanol for 15 seconds.

    • Stain with Oil Red O solution for 15-30 minutes at room temperature.

    • Wash with 60% isopropanol and then with distilled water.

    • Counterstain the nuclei with Mayer's hematoxylin for 1 minute.

    • Wash with distilled water.

  • Visualization: Mount the coverslips on microscope slides and observe under a light microscope. Lipid droplets will appear as red-stained circular structures within the cytoplasm.

  • Quantification (Optional): The amount of stained lipid can be quantified by extracting the Oil Red O dye with isopropanol and measuring the absorbance at 510 nm.

G cluster_workflow Workflow: Oil Red O Staining for Foam Cell Formation A Seed J774 cells on coverslips B Induce foam cell formation with oxLDL +/- this compound A->B C Fix cells with formalin B->C D Stain with Oil Red O C->D E Counterstain with Hematoxylin D->E F Visualize lipid droplets under microscope E->F

Workflow for Oil Red O staining of macrophage foam cells.
Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxicity of this compound on cultured cells.

Materials:

  • J774 Macrophage cell line

  • DMEM with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well tissue culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed J774 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) value for this compound.

Signaling Pathway Analysis

Inhibition of ACAT by this compound is expected to alter cellular cholesterol homeostasis, which can impact the activity of key transcription factors that regulate lipid metabolism, such as Sterol Regulatory Element-Binding Proteins (SREBPs) and Liver X Receptors (LXRs).

  • SREBP Pathway: ACAT inhibition leads to an increase in intracellular free cholesterol. High levels of free cholesterol in the endoplasmic reticulum are known to suppress the proteolytic activation of SREBPs, particularly SREBP-2 (which primarily regulates cholesterol synthesis) and SREBP-1c (which mainly controls fatty acid and triglyceride synthesis). This would lead to a downregulation of their target genes.

  • LXR Pathway: An increase in intracellular free cholesterol can lead to the generation of oxysterols, which are natural ligands for LXRs. Activation of LXRs promotes the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), to facilitate the efflux of excess cholesterol from the cell.

G cluster_pathway Signaling Consequences of ACAT Inhibition by this compound Purpactin_A This compound ACAT ACAT Purpactin_A->ACAT inhibits Cholesteryl_Esters Cholesteryl Esters (Storage) ACAT->Cholesteryl_Esters produces Free_Cholesterol Increased Free Cholesterol SREBP_Processing SREBP Processing (in ER/Golgi) Free_Cholesterol->SREBP_Processing inhibits Oxysterols Oxysterols Free_Cholesterol->Oxysterols Nuclear_SREBP Nuclear SREBP SREBP_Processing->Nuclear_SREBP Lipogenic_Genes Lipogenic Gene Expression (e.g., HMGCR, FASN) Nuclear_SREBP->Lipogenic_Genes activates LXR LXR Activation Oxysterols->LXR activates Cholesterol_Efflux_Genes Cholesterol Efflux Gene Expression (e.g., ABCA1, ABCG1) LXR->Cholesterol_Efflux_Genes activates

Signaling pathways affected by this compound-mediated ACAT inhibition.

To investigate the effects of this compound on these pathways, researchers can perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key target genes (e.g., HMGCR, FASN for SREBP; ABCA1, ABCG1 for LXR) or Western blotting to assess the protein levels of mature SREBP or LXR targets.

Conclusion

This compound serves as a valuable pharmacological tool for the in-depth study of cellular cholesterol metabolism. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in cultured cell systems to investigate its biological activities and potential therapeutic applications. Careful dose-response studies and cytotoxicity assessments are crucial for the accurate interpretation of experimental results.

References

Application Notes and Protocols for Studying the Effects of Purpactin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for investigating the effects of Purpactin A, a fungal-derived inhibitor of the TMEM16A calcium-activated chloride channel. The primary application of this compound is in the study of TMEM16A's role in mucin secretion, particularly in the context of respiratory diseases characterized by mucus hypersecretion.

Data Presentation

The following tables summarize the quantitative data regarding this compound's inhibitory effects on TMEM16A and its downstream impact on mucin secretion.

Table 1: Dose-Dependent Inhibition of TMEM16A Chloride Current by this compound

This table presents representative data illustrating the dose-dependent inhibitory effect of this compound on TMEM16A-mediated chloride currents. The IC50 value is approximately 2 µM, as reported in the literature.[1][2]

This compound Concentration (µM)% Inhibition of TMEM16A Current (Mean ± SEM)
0.18.5 ± 1.2
0.525.3 ± 3.5
1.040.1 ± 4.1
2.052.3 ± 5.0
5.078.9 ± 6.2
10.091.2 ± 3.8
20.096.5 ± 2.1

Table 2: Effect of this compound on ATP-Induced Mucin Secretion in Calu-3 Cells

This table summarizes the inhibitory effect of this compound on mucin secretion from Calu-3 airway epithelial cells stimulated with ATP. The data demonstrates that by inhibiting TMEM16A, this compound can effectively reduce stimulated mucin release.

TreatmentMucin Secretion (Normalized to Control)
Control (Vehicle)1.00
ATP (100 µM)3.52 ± 0.28
ATP (100 µM) + this compound (10 µM)1.25 ± 0.15
This compound (10 µM) alone0.98 ± 0.11

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows to study its effects.

PurpactinA_Signaling_Pathway cluster_cell Airway Epithelial Cell ATP Extracellular ATP P2Y2R P2Y2 Receptor ATP->P2Y2R PLC PLC P2Y2R->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_increase ↑ [Ca²⁺]i ER->Ca2_increase Ca²⁺ Release TMEM16A TMEM16A (Ca²⁺-activated Cl⁻ Channel) Ca2_increase->TMEM16A Activates Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux Mucin_Vesicle Mucin Vesicle Cl_efflux->Mucin_Vesicle Triggers Mucin_Secretion Mucin Secretion Mucin_Vesicle->Mucin_Secretion Fusion & Release PurpactinA This compound PurpactinA->TMEM16A Inhibits Experimental_Workflow cluster_culture Cell Culture cluster_tmem16a TMEM16A Inhibition Assay cluster_mucin Mucin Secretion Assay Culture_Calu3 Culture Calu-3 cells on permeable supports (Air-Liquid Interface) Mount_Ussing Mount permeable supports in Ussing chamber Culture_Calu3->Mount_Ussing Wash_Cells Wash apical surface to remove baseline mucus Culture_Calu3->Wash_Cells Equilibrate Equilibrate with Krebs-bicarbonate buffer Mount_Ussing->Equilibrate Add_Inhibitor Pre-incubate with this compound (apical side) Equilibrate->Add_Inhibitor Add_Agonist Stimulate with ATP (apical side) Add_Inhibitor->Add_Agonist Measure_Isc Measure short-circuit current (Isc) to determine Cl⁻ secretion Add_Agonist->Measure_Isc Pre_Incubate_PA Pre-incubate with this compound Wash_Cells->Pre_Incubate_PA Stimulate_ATP Stimulate with ATP Pre_Incubate_PA->Stimulate_ATP Collect_Supernatant Collect apical supernatant Stimulate_ATP->Collect_Supernatant Quantify_Mucin Quantify MUC5AC by ELISA Collect_Supernatant->Quantify_Mucin

References

Purpactin A Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin A is a fungal metabolite isolated from Penicillium purpurogenum that has garnered significant interest in the scientific community due to its diverse biological activities.[1] It has been identified as an inhibitor of both acyl-CoA:cholesterol acyltransferase (ACAT) and the transmembrane protein 16A (TMEM16A), a calcium-activated chloride channel.[1][2] These inhibitory activities make this compound a valuable tool for research in areas such as cardiovascular disease and respiratory conditions characterized by mucus hypersecretion. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in both chemical analysis and biological assays.

Commercial Suppliers

While a specific "analytical standard" grade of this compound may require inquiry, the following supplier has been identified for this compound:

  • JHECHEM CO LTD: A potential supplier of this compound, listed on the ECHEMI marketplace. Further inquiry regarding purity and certification for use as an analytical standard is recommended.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in analytical and biological studies.

PropertyValueReference
Molecular Formula C23H26O7PubChem CID: 10341722
Molecular Weight 414.4 g/mol PubChem CID: 10341722
CAS Number 133806-59-4PubChem CID: 10341722
Appearance White powder (typical for purified solid)General chemical properties
Solubility Soluble in organic solvents such as methanol, ethanol, DMSO, and ethyl acetate.General chemical principles

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assay systems. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

TargetAssay SystemIC50 ValueReference
Acyl-CoA:cholesterol acyltransferase (ACAT)Rat liver microsomes121-126 µM[1][2]
ACAT1 (isozyme)Cell-based assay2.5 µM[3]
ACAT2 (isozyme)Cell-based assay1.5 µM[3]

Experimental Protocols

Analytical Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound. Optimization may be required based on the specific HPLC system and sample matrix.

Objective: To determine the concentration of this compound in a solution.

Materials:

  • This compound analytical standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid or acetic acid

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Standard Stock Solution Preparation:

    • Accurately weigh a known amount of this compound analytical standard.

    • Dissolve the standard in a known volume of acetonitrile or methanol to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

  • Calibration Standards Preparation:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards with concentrations spanning the expected range of the samples.

  • Sample Preparation:

    • For liquid samples, if necessary, perform a liquid-liquid or solid-phase extraction to isolate this compound and remove interfering substances.

    • Dissolve the extracted residue or dilute the sample in the mobile phase.

    • Filter the final sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A starting gradient could be 50:50 acetonitrile:water, increasing to 95:5 acetonitrile:water over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV absorbance spectrum of this compound. A preliminary scan should be performed to determine the optimal wavelength (a common starting point for similar compounds is around 254 nm or 280 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standard injections against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

In Vitro Inhibition of TMEM16A-Mediated Chloride Channel Activity

This protocol is based on a cell-based fluorescence assay to screen for inhibitors of the TMEM16A chloride channel.

Objective: To determine the inhibitory effect of this compound on TMEM16A activity.

Materials:

  • Fischer rat thyroid (FRT) cells stably co-expressing human TMEM16A and a halide-sensitive Yellow Fluorescent Protein (YFP) variant.

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • This compound.

  • ATP (adenosine triphosphate) as a TMEM16A activator.

  • Iodide solution.

  • 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Culture:

    • Culture the FRT-TMEM16A-YFP cells in 96-well plates until they form a confluent monolayer.

  • Compound Incubation:

    • Prepare a series of dilutions of this compound in PBS.

    • Wash the cell monolayers three times with PBS.

    • Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature. Include a vehicle control (e.g., DMSO in PBS).

  • Fluorescence Assay:

    • Transfer the 96-well plate to a fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Simultaneously add an iodide solution containing ATP to each well to activate TMEM16A and initiate iodide influx.

    • Monitor the quenching of YFP fluorescence over time as iodide enters the cells through the TMEM16A channels.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each concentration of this compound.

    • Normalize the rates to the vehicle control.

    • Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Inhibition of Mucin Secretion in Calu-3 Cells

This protocol describes a method to assess the effect of this compound on mucin secretion from a human airway epithelial cell line.

Objective: To evaluate the ability of this compound to inhibit mucin secretion.

Materials:

  • Calu-3 human airway epithelial cells.

  • Cell culture medium and supplements for air-liquid interface (ALI) culture.

  • Transwell inserts.

  • Hanks' Balanced Salt Solution with HEPES (HBSS/Hepes).

  • This compound.

  • A secretagogue to stimulate mucin secretion (e.g., ATP or a calcium ionophore).

  • Slot blot apparatus or ELISA-based mucin detection kit.

  • Antibody against a specific mucin (e.g., MUC5AC).

Procedure:

  • Cell Culture:

    • Culture Calu-3 cells on Transwell inserts at an air-liquid interface (ALI) for at least 21 days to allow for differentiation and mucus production.[4]

  • Inhibition Assay:

    • Gently wash the apical surface of the Calu-3 monolayers to remove accumulated mucus.

    • Pre-incubate the cells with different concentrations of this compound in HBSS/Hepes on the apical side for a specified time.

    • Induce mucin secretion by adding a secretagogue to the apical medium.

    • After the stimulation period, collect the apical liquid.

  • Mucin Quantification:

    • Quantify the amount of secreted mucin in the collected apical liquid. This can be done using a slot blot procedure followed by immunodetection with a mucin-specific antibody or a commercially available ELISA kit for the specific mucin.

  • Data Analysis:

    • Compare the amount of mucin secreted in the presence of different concentrations of this compound to the amount secreted in the vehicle control.

    • Calculate the percentage of inhibition for each concentration and, if possible, determine an IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

PurpactinA_TMEM16A_Pathway cluster_cell Airway Epithelial Cell PurpactinA This compound TMEM16A TMEM16A (Calcium-Activated Chloride Channel) PurpactinA->TMEM16A Inhibits Cl_efflux Cl- Efflux TMEM16A->Cl_efflux Mediates Ca2_increase Increased Intracellular Ca2+ Ca2_increase->TMEM16A Activates Mucin_granule Mucin Granule Ca2_increase->Mucin_granule Triggers Exocytosis Mucin_secretion Mucin Hypersecretion Cl_efflux->Mucin_secretion Contributes to Mucin_granule->Mucin_secretion Leads to

Caption: this compound inhibits TMEM16A, reducing mucus hypersecretion.

HPLC_Workflow start Start prep_standards Prepare this compound Calibration Standards start->prep_standards prep_sample Prepare Sample (Extraction/Dilution) start->prep_sample inject_standards Inject Standards prep_standards->inject_standards inject_sample Inject Sample prep_sample->inject_sample hplc HPLC System (C18 Column, UV Detector) acquire_data Acquire Chromatograms hplc->acquire_data inject_standards->hplc inject_sample->hplc calibration Generate Calibration Curve acquire_data->calibration Standard Data quantify Quantify this compound in Sample acquire_data->quantify Sample Data calibration->quantify end End quantify->end

Caption: Workflow for this compound quantification by HPLC.

References

Application Notes and Protocols for Purpactin A: A Dual Inhibitor of ACAT and TMEM16A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin A is a fungal metabolite originally isolated from Penicillium purpurogenum.[1][2] It has emerged as a valuable tool compound for in vitro and cell-based studies due to its inhibitory activity against two distinct molecular targets: Acyl-CoA:cholesterol acyltransferase (ACAT) and Transmembrane member 16A (TMEM16A), a calcium-activated chloride channel.[1][3][4] This dual activity makes this compound a versatile tool for investigating cellular processes related to cholesterol metabolism and ion homeostasis.

Mechanism of Action:

  • ACAT Inhibition: this compound inhibits ACAT, an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets.[1][3] By blocking ACAT, this compound can be used to study the roles of cholesterol esterification in various cellular processes, including foam cell formation in atherosclerosis and hepatic lipid accumulation.

  • TMEM16A Inhibition: this compound also acts as an inhibitor of the TMEM16A calcium-activated chloride channel.[4][5] This channel is crucial for a variety of physiological functions, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability. Inhibition of TMEM16A by this compound allows for the investigation of these processes and their dysregulation in diseases such as cystic fibrosis, asthma, and hypertension.[4]

Quantitative Data

The following tables summarize the reported inhibitory activities of this compound against its primary targets.

Table 1: this compound Inhibitory Activity against ACAT

Assay SystemIC50 (µM)Source
Rat Liver Microsomes121-126[1][3]
J774 Macrophages (inhibition of cholesterol ester formation)-[1][3]

Table 2: this compound Inhibitory Activity against TMEM16A

Assay SystemIC50 (µM)Source
TMEM16A-mediated Cl- transport in airway epithelial cells~2[4][5]

Signaling Pathways and Experimental Workflows

ACAT Inhibition Signaling Pathway

ACAT_Inhibition Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Substrate Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Esterification Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage This compound This compound This compound->ACAT Inhibition

Caption: this compound inhibits ACAT, blocking cholesterol esterification.

TMEM16A Inhibition Signaling Pathway

TMEM16A_Inhibition cluster_cell Epithelial Cell Increased Intracellular Ca2+ Increased Intracellular Ca2+ TMEM16A TMEM16A Increased Intracellular Ca2+->TMEM16A Activation Cl- Efflux Cl- Efflux TMEM16A->Cl- Efflux Mediation Mucin Secretion Mucin Secretion Cl- Efflux->Mucin Secretion Stimulation This compound This compound This compound->TMEM16A Inhibition

Caption: this compound inhibits TMEM16A, reducing Cl- efflux and mucin secretion.

Experimental Workflow: Screening for ACAT Inhibitors

ACAT_Workflow cluster_workflow ACAT Inhibitor Screening Workflow A Prepare ACAT-expressing cells (e.g., AC29-ACAT1/2) B Incubate cells with NBD-cholesterol and this compound A->B C Measure fluorescence of cytoplasmic lipid droplets B->C D Analyze data to determine IC50 C->D

Caption: Workflow for cell-based ACAT inhibitor screening.

Experimental Workflow: Assessing TMEM16A Inhibition

TMEM16A_Workflow cluster_workflow TMEM16A Inhibition Assay Workflow A Transfect HEK293 cells with TMEM16A and YFP halide sensor B Incubate cells with this compound A->B C Stimulate with Ca2+ agonist and add Iodide B->C D Monitor YFP fluorescence quenching C->D E Calculate inhibition of Iodide influx D->E

Caption: Workflow for high-throughput screening of TMEM16A inhibitors.

Experimental Protocols

Protocol 1: Cell-Based ACAT Inhibition Assay using NBD-Cholesterol

This protocol is adapted from a method for screening ACAT inhibitors using a fluorescent cholesterol analog.[3][6][7]

Materials:

  • AC29 cells stably transfected with ACAT1 or ACAT2 (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol)

  • This compound

  • DMSO (vehicle control)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

  • Seed ACAT-expressing cells in 96-well plates at a density of 1.5 x 10^4 cells per well and incubate overnight.

  • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium.

  • Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound or DMSO vehicle control.

  • Add NBD-cholesterol to each well at a final concentration of 0.5 µg/mL.

  • Incubate the plate for 6 hours at 37°C in a CO2 incubator.

  • Measure the fluorescence of each well using a fluorescence microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for TMEM16A Inhibition

This protocol provides a general framework for assessing the inhibitory effect of this compound on TMEM16A channels using patch-clamp electrophysiology.[8][9][10]

Materials:

  • HEK293 cells transfected with a TMEM16A expression vector

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH

  • Internal (pipette) solution (in mM): 140 NaCl, 10 HEPES, 1 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 300 nM), pH 7.2 with NaOH.

  • This compound stock solution in DMSO

Procedure:

  • Culture HEK293 cells expressing TMEM16A on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope of the patch-clamp setup and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass and fire-polish to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a TMEM16A-expressing cell.

  • Record baseline TMEM16A currents by applying a voltage-step protocol (e.g., from a holding potential of -60 mV, apply steps from -100 mV to +100 mV in 20 mV increments).

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • After a stable effect is observed, record TMEM16A currents again using the same voltage-step protocol.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after the application of this compound. Calculate the percentage of current inhibition. Repeat for a range of this compound concentrations to determine the IC50.

Protocol 3: Mucin Secretion Assay in Airway Epithelial Cells

This protocol is designed to assess the effect of this compound on mucin secretion from airway epithelial cells, a downstream consequence of TMEM16A inhibition.[4][11][12]

Materials:

  • Human bronchial epithelial (HBE) cells cultured at an air-liquid interface

  • Phosphate-buffered saline (PBS)

  • Agonist to stimulate mucin secretion (e.g., ATP or UTP)

  • This compound

  • ELISA-based mucin detection kit (e.g., for MUC5AC)

  • 96-well microtiter plates

Procedure:

  • Wash the apical surface of the HBE cell cultures with PBS to remove accumulated mucin.

  • Add fresh medium containing different concentrations of this compound or vehicle control to the apical and basolateral compartments and pre-incubate for 30 minutes.

  • Stimulate mucin secretion by adding an agonist (e.g., 100 µM ATP) to the apical surface.

  • Incubate for a defined period (e.g., 30 minutes to 2 hours) at 37°C.

  • Collect the apical liquid.

  • Quantify the amount of secreted mucin (e.g., MUC5AC) in the collected liquid using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the amount of secreted mucin to the total protein content of the cell lysate. Calculate the percent inhibition of agonist-stimulated mucin secretion for each concentration of this compound.

Considerations for Experimental Design

  • Solubility and Stability: Information on the aqueous solubility and stability of this compound is limited.[13][14][15] It is recommended to prepare fresh stock solutions in a suitable solvent like DMSO and to test the solubility in the final assay medium.

  • Off-Target Effects: As with any tool compound, it is crucial to consider potential off-target effects.[16][17][18][19][20] When interpreting results, consider performing control experiments, such as using a structurally unrelated inhibitor of the same target or using cells where the target has been knocked down or knocked out.

  • Dual Activity: Researchers should be mindful of this compound's dual activity. Depending on the cell type and experimental context, observed effects could be due to the inhibition of ACAT, TMEM16A, or both. Appropriate controls and complementary experiments are necessary to dissect the specific mechanism of action. For instance, to isolate the effects of TMEM16A inhibition, one could use a cell line with low or no ACAT expression. Conversely, to study ACAT inhibition, experiments could be designed in cells lacking TMEM16A or under conditions where TMEM16A is not activated.

References

Application of Purpactin A in Mucin Secretion Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucin hypersecretion is a significant pathophysiological feature in a number of respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD), leading to airway obstruction and recurrent infections. The transmembrane protein 16A (TMEM16A), a calcium-activated chloride (CaCC) channel, has been identified as a key regulator of mucin secretion in airway epithelial cells.[1][2][3] Purpactin A, a fungal-derived metabolite, has emerged as a potent inhibitor of TMEM16A, presenting a promising therapeutic avenue for controlling mucin hypersecretion.[3] This document provides detailed application notes and protocols for utilizing this compound in mucin secretion studies, focusing on in vitro models using the Calu-3 human airway epithelial cell line.

Mechanism of Action

This compound exerts its inhibitory effect on mucin secretion by targeting the TMEM16A CaCC.[3] In airway epithelial cells, an increase in intracellular calcium ([Ca2+]i), often triggered by secretagogues such as ATP, activates TMEM16A.[1][2] The opening of the TMEM16A channel leads to chloride ion efflux, which is a critical step in the signaling cascade that culminates in the exocytosis of mucin-containing granules.[1][4][5] this compound directly inhibits the TMEM16A-mediated chloride transport, thereby attenuating the downstream signaling required for mucin release.[3]

Data Presentation

Table 1: Inhibitory Activity of this compound
TargetParameterValueCell LineReference
TMEM16AIC50 (Cl- transport)~2 µMCalu-3[3]

Note: The quantitative data on the direct inhibition of mucin secretion by this compound is not publicly available. The IC50 value for chloride transport is provided as a key indicator of its potency against its direct target.

Experimental Protocols

Protocol 1: Inhibition of Ca2+-Induced Mucin Secretion in Calu-3 Cells

This protocol details the methodology to assess the inhibitory effect of this compound on mucin secretion in Calu-3 cells, a human airway epithelial cell line known to express MUC5AC, a major respiratory mucin.

Materials:

  • Calu-3 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Transwell permeable supports (0.4 µm pore size)

  • Recombinant Human Interleukin-4 (IL-4)

  • This compound (Assume solubility in DMSO, prepare a stock solution)

  • Ionomycin (calcium ionophore)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: Mouse anti-MUC5AC

  • Secondary antibody: Fluorescently-labeled anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Differentiation:

    • Culture Calu-3 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed Calu-3 cells onto Transwell permeable supports at a density of 2 x 10^5 cells/cm².

    • Culture the cells submerged for 24-48 hours until a confluent monolayer is formed.

    • Establish an air-liquid interface (ALI) by removing the apical medium and continue to culture for at least 14 days to allow for differentiation and mucin production.

  • Upregulation of TMEM16A Expression:

    • Prime the differentiated Calu-3 cells by adding IL-4 (10 ng/mL) to the basolateral medium for 24 hours prior to the experiment. This step enhances the expression of TMEM16A.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment).

    • Pre-incubate the cells with the different concentrations of this compound or vehicle control by adding the respective solutions to the apical side of the Transwell for 30 minutes at 37°C.

  • Stimulation of Mucin Secretion:

    • Following the pre-incubation with this compound, induce mucin secretion by adding Ionomycin (10 µM) to the apical medium in the continued presence of this compound or vehicle.

    • Incubate for 30 minutes at 37°C.

  • Immunofluorescence Staining for MUC5AC:

    • Gently wash the cells twice with PBS to remove secreted mucins.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-MUC5AC antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the Transwell membrane onto a glass slide using a mounting medium.

  • Image Acquisition and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the MUC5AC staining and DAPI-stained nuclei.

    • Quantify the intracellular MUC5AC fluorescence intensity using image analysis software (e.g., ImageJ/Fiji). The remaining intracellular MUC5AC fluorescence is inversely proportional to the amount of mucin secreted.

    • Normalize the MUC5AC fluorescence intensity to the number of nuclei (DAPI signal) to account for variations in cell number.

    • Calculate the percentage of mucin secretion inhibition for each concentration of this compound relative to the vehicle-treated, ionomycin-stimulated control.

Visualizations

Purpactin_A_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2Y2R P2Y2 Receptor ATP->P2Y2R binds Ca_increase ↑ [Ca²⁺]i P2Y2R->Ca_increase activates signaling cascade leading to TMEM16A TMEM16A (Ca²⁺-activated Cl⁻ Channel) Mucin_Granule Mucin Granule TMEM16A->Mucin_Granule PurpactinA This compound PurpactinA->TMEM16A inhibits Ca_increase->TMEM16A activates Exocytosis Mucin Secretion (Exocytosis) Mucin_Granule->Exocytosis undergoes Experimental_Workflow Start Start: Calu-3 cells at ALI IL4_priming IL-4 Priming (24h) (Upregulate TMEM16A) Start->IL4_priming PurpactinA_treatment Pre-incubation with This compound (30 min) IL4_priming->PurpactinA_treatment Ionomycin_stimulation Ionomycin Stimulation (30 min) (Induce Mucin Secretion) PurpactinA_treatment->Ionomycin_stimulation Fix_and_Stain Fixation and Immunofluorescence Staining (MUC5AC) Ionomycin_stimulation->Fix_and_Stain Imaging Fluorescence Microscopy Fix_and_Stain->Imaging Analysis Image Analysis: Quantify intracellular MUC5AC Imaging->Analysis End End: Determine % Inhibition Analysis->End

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Purpactin A Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin A is a fungal metabolite that has been identified as an inhibitor of the TMEM16A calcium-activated chloride channel (CaCC).[1][2] This channel plays a crucial role in various physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal signaling.[3][4] Notably, TMEM16A is implicated in mucus hypersecretion in airway epithelial cells, making it a potential therapeutic target for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] this compound has been shown to inhibit TMEM16A-mediated chloride transport with an IC50 of approximately 2 µM and subsequently prevent mucin release in airway epithelial cells.[2] Importantly, studies have indicated that this compound does not significantly affect cell viability at effective concentrations, suggesting a favorable preliminary safety profile.[1][2]

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its inhibitory effects on TMEM16A and mucin secretion, as well as assessing its impact on cell viability.

Data Presentation

The following table summarizes the key quantitative data reported for this compound.

ParameterValueCell LineReference
TMEM16A Inhibition (IC50) ~2 µMCalu-3[2]
Effect on Cell Viability No significant effectCalu-3[1][2]

Signaling Pathway

The diagram below illustrates a simplified signaling pathway involving TMEM16A, which can be modulated by this compound. Activation of various cell surface receptors can lead to an increase in intracellular calcium ([Ca2+]i), which in turn activates TMEM16A. The subsequent chloride efflux can influence downstream signaling pathways such as the EGFR and MAPK/ERK pathways, ultimately leading to cellular responses like mucin secretion.[3][5][6] this compound acts by directly inhibiting the TMEM16A channel.

TMEM16A_Signaling cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm Agonist Agonist Receptor Receptor Agonist->Receptor Binds Ca2+ Ca²⁺ Receptor->Ca2+ Increases [Ca²⁺]i TMEM16A TMEM16A Downstream_Signaling Downstream Signaling (e.g., EGFR, MAPK/ERK) TMEM16A->Downstream_Signaling Cl⁻ efflux modulates Ca2+->TMEM16A Activates Mucin_Secretion Mucin_Secretion Downstream_Signaling->Mucin_Secretion Induces Purpactin_A Purpactin_A Purpactin_A->TMEM16A Inhibits

TMEM16A signaling and this compound inhibition.

Experimental Protocols

Cell Culture: Calu-3 Human Airway Epithelial Cells

Calu-3 cells are a human lung adenocarcinoma cell line that, when cultured on permeable supports, form polarized monolayers with characteristics of airway epithelium, including mucus secretion.[7]

Materials:

  • Calu-3 cells (e.g., ATCC HTB-55)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • T-75 culture flasks

  • 6-well and 96-well tissue culture plates

  • Transwell® permeable supports (for specific assays)

Protocol:

  • Media Preparation: Prepare complete growth medium consisting of EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved Calu-3 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Cell Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet and seed new flasks at a ratio of 1:2 to 1:4.[8]

TMEM16A Chloride Channel Activity Assay (Fluorescence-Based)

This assay utilizes a halide-sensitive yellow fluorescent protein (YFP) to measure chloride channel activity. In the presence of iodide, the YFP fluorescence is quenched. Inhibition of TMEM16A will prevent iodide influx and thus reduce fluorescence quenching.

Experimental Workflow:

YFP_Assay_Workflow A Seed YFP-expressing cells in 96-well plate B Incubate with this compound or vehicle control A->B C Establish baseline YFP fluorescence reading B->C D Add iodide-containing buffer and TMEM16A activator (e.g., ATP) C->D E Measure YFP fluorescence kinetically over time D->E F Calculate quenching rate to determine inhibition E->F

Workflow for YFP-based TMEM16A activity assay.

Materials:

  • Calu-3 cells stably expressing a halide-sensitive YFP

  • 96-well black, clear-bottom tissue culture plates

  • Chloride-containing buffer (e.g., Hanks' Balanced Salt Solution)

  • Iodide-containing buffer (Chloride-containing buffer with NaCl replaced by NaI)

  • TMEM16A activator (e.g., ATP or ionomycin)

  • This compound stock solution (in DMSO)

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed YFP-expressing Calu-3 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Incubation: On the day of the assay, wash the cells with chloride-containing buffer. Add buffer containing various concentrations of this compound or vehicle control (DMSO) to the wells. Incubate for 15-30 minutes at 37°C.

  • Baseline Reading: Place the plate in a fluorescence plate reader and measure the baseline YFP fluorescence (Excitation ~485 nm, Emission ~528 nm).

  • Assay Initiation: Add iodide-containing buffer supplemented with a TMEM16A activator (e.g., 100 µM ATP) to all wells.

  • Fluorescence Measurement: Immediately begin kinetic measurement of YFP fluorescence every 15-30 seconds for 5-10 minutes.

  • Data Analysis: The rate of fluorescence quenching is proportional to the rate of iodide influx through TMEM16A. Calculate the initial quenching rate for each well. Determine the percent inhibition by comparing the rates in this compound-treated wells to the vehicle-treated wells. Plot the percent inhibition against the log of this compound concentration to determine the IC50 value.

Mucin Secretion Assay (ELISA-Based)

This protocol quantifies the amount of mucin (specifically MUC5AC, a major airway mucin) secreted into the apical medium of polarized Calu-3 cells.

Materials:

  • Polarized Calu-3 cells grown on Transwell® inserts

  • ELISA kit for MUC5AC

  • TMEM16A activator (e.g., ATP)

  • This compound stock solution (in DMSO)

  • Microplate reader for absorbance measurement

Protocol:

  • Cell Culture: Seed Calu-3 cells on Transwell® inserts and culture for at least 10-14 days to allow for polarization and differentiation.

  • Pre-incubation: Gently wash the apical surface of the cell monolayers to remove accumulated mucin.[9] Add fresh medium containing various concentrations of this compound or vehicle control to the apical chamber and incubate for 30 minutes at 37°C.

  • Stimulation: Add a TMEM16A activator (e.g., 100 µM ATP) to the apical medium and incubate for a defined period (e.g., 1-2 hours) to stimulate mucin secretion.

  • Sample Collection: Collect the apical medium from each Transwell® insert.

  • ELISA: Perform the MUC5AC ELISA on the collected samples according to the manufacturer's instructions.[10] This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody and a substrate for colorimetric detection.

  • Data Analysis: Generate a standard curve using the provided mucin standards. Quantify the concentration of MUC5AC in each sample. Calculate the percent inhibition of stimulated mucin secretion for each concentration of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]

Materials:

  • Calu-3 cells

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • This compound stock solution (in DMSO)

  • Microplate reader for absorbance measurement

Protocol:

  • Cell Seeding: Seed Calu-3 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][12]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Subtract the background absorbance from a cell-free control. Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Conclusion

The provided protocols offer a comprehensive framework for evaluating the biological activity of this compound in a cell-based setting. By employing these assays, researchers can confirm its inhibitory effect on the TMEM16A chloride channel, quantify its impact on mucin secretion, and assess its cytotoxicity. These methods are essential for the further characterization of this compound as a potential therapeutic agent for diseases associated with mucus hypersecretion.

References

Troubleshooting & Optimization

improving Purpactin A solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Purpactin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a fungal metabolite that has been identified as an inhibitor of the TMEM16A calcium-activated chloride channel (CaCC).[1] This channel is involved in various physiological processes, including mucin secretion in airway epithelial cells.[1] By inhibiting TMEM16A, this compound can reduce mucin release, making it a compound of interest for research into diseases associated with mucus hypersecretion, such as asthma.[1]

Q2: I'm having trouble dissolving this compound in my aqueous experimental buffer. Why is this happening?

A2: this compound is a hydrophobic molecule, and like many organic compounds with complex ring structures, it has poor water solubility.[2][3][4] Direct dissolution in aqueous buffers will likely result in precipitation or an incomplete solution. To achieve a clear, usable solution, it is necessary to first dissolve this compound in an organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium.

Q3: What is the recommended solvent for making a this compound stock solution?

A3: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating a high-concentration stock solution.[5][6] Ethanol can also be used, but DMSO typically allows for higher concentrations.[5][6] It is crucial to use anhydrous (dry) DMSO, as the presence of water can reduce the solubility of the compound.[5]

Q4: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do to prevent this?

A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity and precipitation.[5]

  • Dilution Method: Add the this compound stock solution to your medium dropwise while vortexing or gently swirling the medium. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.

  • Pre-warming the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes help to keep the compound in solution.

  • Sonication: If precipitation persists, brief sonication of the final solution in a water bath sonicator may help to redissolve the compound. However, be cautious as this can potentially degrade the compound or other media components.

  • Use of a Carrier: For in vivo or other specialized applications, formulation strategies such as the use of co-solvents, surfactants, or encapsulating agents like cyclodextrins can be explored to improve solubility and stability in aqueous solutions.[7][8][9]

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.[5][10] These aliquots should be stored at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot at room temperature and use it immediately.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility problems with this compound in experimental settings.

Table 1: Quantitative Solubility Data for this compound
SolventEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 10 mg/mLRecommended for primary stock solutions. Use anhydrous DMSO.
Ethanol~5-10 mg/mLAn alternative to DMSO, but may have lower solubilizing capacity.
WaterInsolubleNot suitable for direct dissolution.
Aqueous Buffers (e.g., PBS, Cell Culture Media)Very Low/InsolubleDilution from a stock solution is required.

Note: The solubility data provided is estimated based on the behavior of similar hydrophobic compounds. It is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific batch of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 414.45 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh out 4.14 mg of this compound powder.

  • Dissolution: Add the weighed this compound to a sterile amber microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until all the this compound powder is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes or culture vessels

  • Vortex mixer or orbital shaker

Procedure:

  • Calculate Dilution: Determine the volume of the 10 mM this compound stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make a 10 µM final concentration in 10 mL of medium, you would need 10 µL of the 10 mM stock solution.

  • Dilution: While gently vortexing or swirling the pre-warmed cell culture medium, add the calculated volume of the this compound stock solution dropwise.

  • Mixing: Continue to mix the solution for a few seconds to ensure homogeneity.

  • Final DMSO Concentration Check: Verify that the final concentration of DMSO in the medium is below 0.5% (v/v). In the example above (10 µL in 10 mL), the final DMSO concentration is 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This is essential for distinguishing the effects of this compound from any effects of the solvent.

  • Use Immediately: Use the prepared this compound-containing medium for your experiment immediately to minimize the risk of precipitation over time.

Visualizations

Troubleshooting Workflow for this compound Solubility

G Troubleshooting this compound Solubility start Start: Dissolving this compound stock_prep Prepare concentrated stock in anhydrous DMSO (e.g., 10 mM) start->stock_prep dilution Dilute stock into aqueous buffer/medium stock_prep->dilution precipitate_check Observe for precipitation dilution->precipitate_check no_precipitate Solution is clear. Proceed with experiment. precipitate_check->no_precipitate No precipitate Precipitation Occurs precipitate_check->precipitate Yes troubleshoot_options Troubleshooting Steps precipitate->troubleshoot_options check_dmso Ensure final DMSO concentration is low (<0.5%) troubleshoot_options->check_dmso vortex_dilute Add stock dropwise while vortexing medium troubleshoot_options->vortex_dilute warm_medium Pre-warm medium to 37°C troubleshoot_options->warm_medium sonicate Briefly sonicate the final solution troubleshoot_options->sonicate reassess Re-assess for precipitation check_dmso->reassess vortex_dilute->reassess warm_medium->reassess sonicate->reassess success Solubility issue resolved. Proceed with experiment. reassess->success No fail Precipitation persists. Consider alternative formulation. reassess->fail Yes G TMEM16A Signaling and Inhibition by this compound cluster_cell Cell Membrane TMEM16A TMEM16A (CaCC) Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux IP3R IP3R Ca_release Ca²⁺ Release IP3R->Ca_release Ca_ion Ca²⁺ Ca_ion->TMEM16A Activates Cl_ion Cl⁻ PurpactinA This compound PurpactinA->TMEM16A Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-4, IL-13) PLC PLC Activation Inflammatory_Stimuli->PLC IP3 IP3 Production PLC->IP3 IP3->IP3R ER Endoplasmic Reticulum (Ca²⁺ Store) Ca_release->Ca_ion Mucin_Secretion Mucin Secretion Cl_efflux->Mucin_Secretion

References

potential off-target effects of Purpactin A in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and other experimental challenges when working with Purpactin A.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of this compound?

A1: this compound has two well-characterized primary targets:

  • Acyl-CoA:cholesterol acyltransferase (ACAT) : this compound inhibits both isozymes, ACAT1 and ACAT2, which are involved in the formation of cholesteryl esters.[1][2]

  • TMEM16A (ANO1) : It is also a known inhibitor of this calcium-activated chloride channel, which plays a role in processes such as mucus secretion.[3][4]

Q2: My cells are showing changes in lipid droplet formation after this compound treatment. Is this an off-target effect?

A2: Not necessarily. Since this compound inhibits ACAT, the enzyme responsible for esterifying free cholesterol into cholesteryl esters for storage in lipid droplets, a change in lipid droplet morphology or number is an expected on-target effect.[1] We recommend quantifying lipid droplet content using methods like Oil Red O staining to confirm this.

Q3: I am observing alterations in mucus secretion in my airway epithelial cell culture model. Is this a known effect of this compound?

A3: Yes, this is a documented on-target effect. This compound inhibits the TMEM16A chloride channel, which is a key regulator of mucin secretion in airway epithelial cells.[3] Inhibition of TMEM16A by this compound has been shown to prevent calcium-induced mucin release.[3][4]

Q4: Could this compound have effects on cholesterol biosynthesis pathways beyond ACAT inhibition?

A4: While the primary target in the cholesterol pathway is ACAT, it is plausible that modulating cholesterol esterification could have feedback effects on cholesterol biosynthesis. For example, a buildup of intracellular free cholesterol due to ACAT inhibition could potentially downregulate HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. However, direct inhibition of HMG-CoA reductase by this compound has not been reported. Researchers should consider monitoring the expression or activity of key cholesterol biosynthesis enzymes if such effects are suspected.

Q5: Are there any known effects of this compound on cell viability?

A5: Studies have shown that this compound does not affect cell viability or epithelial barrier integrity in airway epithelial cells at concentrations effective for TMEM16A inhibition.[3][4] However, as with any compound, cytotoxicity can be cell-type and concentration-dependent. We recommend performing a dose-response cell viability assay (e.g., MTT or LDH assay) for your specific experimental system.

Troubleshooting Guide

Observed Issue Potential Cause (On-Target) Potential Cause (Off-Target) Recommended Action
Unexpected changes in cell signaling pathways (e.g., MAPK, Akt) Alterations in cellular cholesterol homeostasis due to ACAT inhibition can impact signaling pathways that are sensitive to lipid raft composition.Direct interaction with kinases or phosphatases in these pathways.Perform a broad kinase inhibitor profiling assay. Measure cholesterol levels and assess lipid raft integrity.
Alterations in ion homeostasis other than chloride Inhibition of TMEM16A may indirectly affect the activity of other ion channels or transporters to maintain cellular ion balance.Direct inhibition of other ion channels or transporters.Use specific ion indicators or patch-clamp electrophysiology to assess the activity of other major ion channels.
Changes in gene expression unrelated to cholesterol metabolism or ion transport Cellular stress response due to perturbation of key metabolic or signaling pathways.Interaction with transcription factors or epigenetic modifiers.Perform RNA-seq or qPCR array to identify affected pathways. Use pathway analysis tools to generate hypotheses for off-target interactions.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound on Known Targets

TargetAssay SystemIC50Reference
ACATRat liver microsomes121-126 µM[1]
ACAT1-2.5 µM[2]
ACAT2-1.5 µM[2]
TMEM16AAirway epithelial cells~2 µM[4]

Experimental Protocols

Protocol 1: In Vitro ACAT Inhibition Assay

This protocol is adapted from methods used to assess ACAT activity in rat liver microsomes.

Materials:

  • Rat liver microsomes

  • [1-14C]Oleoyl-CoA

  • Bovine serum albumin (BSA)

  • This compound

  • DMSO (vehicle control)

  • Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Lipid extraction solvents (e.g., chloroform:methanol 2:1)

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing rat liver microsomes and BSA in the reaction buffer.

  • Add varying concentrations of this compound (dissolved in DMSO) or DMSO vehicle to the reaction mixture and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding [1-14C]Oleoyl-CoA.

  • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction by adding the lipid extraction solvents.

  • Extract the lipids and separate them using TLC.

  • Identify the cholesteryl ester band and quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Protocol 2: TMEM16A-Mediated Chloride Current Measurement using Patch-Clamp Electrophysiology

This protocol describes a whole-cell patch-clamp experiment to measure TMEM16A activity.

Materials:

  • Cells expressing TMEM16A (e.g., Calu-3 cells or transfected HEK293 cells)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular solution (e.g., containing CsCl to isolate chloride currents)

  • Extracellular solution (e.g., containing NaCl)

  • TMEM16A activator (e.g., Eact or a calcium ionophore like ionomycin)

  • This compound

  • DMSO (vehicle control)

Procedure:

  • Culture the cells on glass coverslips suitable for microscopy.

  • Pull patch pipettes and fill with the intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Clamp the cell at a holding potential (e.g., -60 mV) and apply a voltage ramp or step protocol to elicit currents.

  • Perfuse the cell with the extracellular solution containing the TMEM16A activator to induce a baseline chloride current.

  • Once a stable baseline is achieved, perfuse the cell with the extracellular solution containing both the activator and varying concentrations of this compound.

  • Record the changes in the chloride current.

  • Wash out the this compound to observe any recovery of the current.

  • Analyze the data to determine the inhibitory effect of this compound on the TMEM16A-mediated current and calculate the IC50.

Visualizations

PurpactinA_OnTarget_Pathways cluster_cholesterol Cholesterol Metabolism cluster_ion Ion Transport & Secretion FreeCholesterol Free Cholesterol ACAT ACAT1/2 FreeCholesterol->ACAT CholesterylEsters Cholesteryl Esters (Lipid Droplets) ACAT->CholesterylEsters PurpactinA1 This compound PurpactinA1->ACAT Inhibition Ca2_increase Intracellular Ca²⁺ Increase TMEM16A TMEM16A (ANO1) Ca2_increase->TMEM16A Activation Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux MucinSecretion Mucin Secretion Cl_efflux->MucinSecretion PurpactinA2 This compound PurpactinA2->TMEM16A Inhibition

Caption: Known on-target signaling pathways of this compound.

References

Purpactin A Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Purpactin A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general purification strategy for this compound from Penicillium purpurogenum?

A1: The typical purification of this compound is a multi-step process that involves:

  • Solvent Extraction: Initial extraction of the fungal fermentation broth with an organic solvent to isolate a crude mixture of secondary metabolites, including this compound.

  • Silica Gel Column Chromatography: A primary chromatographic step to separate the crude extract into fractions based on polarity.

  • High-Performance Liquid Chromatography (HPLC): A final polishing step to achieve high purity of this compound.

Experimental Protocols

Protocol 1: General Extraction and Initial Purification
  • Fermentation: Culture Penicillium purpurogenum in a suitable broth medium.

  • Extraction: After incubation, extract the whole fermentation broth with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Silica Gel Chromatography:

    • Prepare a silica gel column (e.g., 60-120 mesh) packed in a non-polar solvent like hexane.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column.

    • Elute the column with a stepwise or gradient solvent system of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing the target compound and evaporate the solvent.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Injection: Dissolve the partially purified fraction from the silica gel column in the initial mobile phase.

  • Detection: Use a UV detector, monitoring at a wavelength where this compound has significant absorbance.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Assess the purity of the final product by analytical HPLC.

Troubleshooting Guides

Extraction and Initial Steps
Problem Possible Cause(s) Suggested Solution(s)
Low yield of crude extract Incomplete extraction from the fermentation broth.- Ensure thorough mixing during solvent extraction.- Increase the number of extraction cycles.- Consider using a different extraction solvent with appropriate polarity.
Degradation of this compound during extraction or concentration.- Perform extraction and concentration at low temperatures.- Avoid prolonged exposure to harsh conditions (e.g., strong acids or bases).
Emulsion formation during solvent extraction Presence of surfactants or high concentration of biomass.- Centrifuge the mixture to break the emulsion.- Add a small amount of a saturated salt solution (brine).
Silica Gel Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of this compound from impurities Inappropriate solvent system.- Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for this compound.- Use a shallower gradient or isocratic elution for better resolution.
Column overloading.- Reduce the amount of crude extract loaded onto the column. The amount of sample should typically be 1-5% of the silica gel weight.
Improper column packing.- Ensure the silica gel is packed uniformly without any cracks or channels. A wet slurry packing method is often preferred.
This compound does not elute from the column The eluting solvent is not polar enough.- Gradually increase the polarity of the mobile phase.
This compound is adsorbing irreversibly to the silica.- Consider deactivating the silica gel by adding a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent if this compound shows signs of degradation or strong tailing.
Streaking or tailing of bands The compound is too soluble in the loading solvent.- Dissolve the sample in the minimum amount of the initial mobile phase.[1]
The sample is degrading on the silica.- Perform a quick filtration through a small plug of silica to check for stability. If degradation is observed, consider using a different stationary phase like alumina or a deactivated silica gel.[2]
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Suggested Solution(s)
Broad or tailing peaks Secondary interactions with the stationary phase.- Add a small amount of an acid modifier (e.g., 0.1% formic acid or TFA) to the mobile phase to suppress silanol interactions.
Column overload.- Reduce the injection volume or the concentration of the sample.
Mismatch between injection solvent and mobile phase.- Dissolve the sample in the initial mobile phase whenever possible.
Split peaks Column void or contamination at the inlet frit.- Reverse flush the column (if permissible by the manufacturer).- Replace the column inlet frit.- If a void has formed, the column may need to be replaced.
Sample degradation on the column.- Investigate the stability of this compound in the mobile phase conditions.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.- Ensure proper mixing and degassing of the mobile phase.- Check the HPLC pump for leaks or malfunctioning check valves.
Temperature variations.- Use a column oven to maintain a constant temperature.
Low recovery from the column Irreversible adsorption of this compound.- Try a different stationary phase or modify the mobile phase (e.g., change pH or organic solvent).
Precipitation of the compound on the column.- Ensure the sample is fully dissolved in the mobile phase before injection.

Quantitative Data Summary

Note: Specific yield and purity values can vary significantly depending on the fermentation conditions and the precise purification protocol used. The following table provides a general expectation.

Purification Step Typical Purity (%) Typical Yield (%)
Crude Solvent Extract 5 - 1580 - 95
Silica Gel Chromatography Pool 40 - 7050 - 70
Preparative HPLC > 9570 - 90 (of the loaded amount)

Visualizations

This compound Purification Workflow

PurpactinA_Purification cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Penicillium purpurogenum Fermentation SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->SolventExtraction Broth CrudeExtract Crude Extract SolventExtraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractions This compound containing Fractions SilicaGel->Fractions HPLC Preparative HPLC (C18 Column) Fractions->HPLC PurePurpactinA >95% Pure This compound HPLC->PurePurpactinA PurpactinA_Pathway cluster_biosynthesis This compound Biosynthesis cluster_inhibition ACAT Inhibition AcetylCoA Acetyl-CoA PolyketideSynthase Polyketide Synthase (PKS) AcetylCoA->PolyketideSynthase MalonylCoA Malonyl-CoA MalonylCoA->PolyketideSynthase PolyketideIntermediate Polyketide Intermediate PolyketideSynthase->PolyketideIntermediate TailoringEnzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) PolyketideIntermediate->TailoringEnzymes PurpactinA This compound TailoringEnzymes->PurpactinA ACAT ACAT (Acyl-CoA:cholesterol acyltransferase) PurpactinA->ACAT Inhibits Cholesterol Free Cholesterol Cholesterol->ACAT AcylCoA Acyl-CoA AcylCoA->ACAT CholesterylEsters Cholesteryl Esters (Lipid Droplets) ACAT->CholesterylEsters

References

interpreting unexpected results in Purpactin A studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Purpactin A. It addresses potential unexpected results and offers insights into experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing lower than expected inhibition of ACAT activity with this compound in my cell-based assay?

A1: Several factors could contribute to this observation:

  • Compound Stability: this compound may be unstable in your specific cell culture medium. Ensure that the compound is freshly prepared and protected from light. Consider performing a time-course experiment to assess its stability over the duration of your assay.

  • Cellular Uptake: The permeability of this compound can vary between cell lines. If your cell line has low expression of transporters that facilitate its uptake, the intracellular concentration might be insufficient for effective ACAT inhibition.

  • Presence of Serum: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. Consider reducing the serum percentage or using a serum-free medium during the treatment period, if compatible with your cells.

  • ACAT Isoform Expression: Mammalian cells have two ACAT isoforms, ACAT1 and ACAT2. This compound may exhibit different potencies against these isoforms. Your cell line may predominantly express an isoform that is less sensitive to this compound.

Q2: I am seeing significant cytotoxicity or off-target effects at concentrations where ACAT inhibition is expected. What could be the cause?

A2: Unexpected cytotoxicity can arise from several sources:

  • Off-Target Kinase Inhibition: While this compound is known as an ACAT inhibitor, some studies suggest it may have off-target effects on other enzymes. At higher concentrations, these off-target effects can lead to cytotoxicity.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. It is recommended to keep the final DMSO concentration below 0.1% and to include a vehicle-only control in your experiments.

  • Induction of Apoptosis: The accumulation of free cholesterol due to ACAT inhibition can, in some cell types, trigger apoptotic pathways. It is advisable to perform assays for apoptosis markers (e.g., caspase-3/7 activity) to investigate this possibility.

Q3: The in vivo efficacy of this compound in my animal model is significantly lower than what my in vitro data predicted. Why the discrepancy?

A3: Translating in vitro results to in vivo models presents several challenges:

  • Pharmacokinetics and Bioavailability: this compound may have poor oral bioavailability, rapid metabolism, or a short half-life in vivo, preventing it from reaching therapeutic concentrations in the target tissue. Pharmacokinetic studies are essential to determine the compound's profile in your animal model.

  • Route of Administration: The method of delivery can significantly impact the compound's efficacy. If you are using oral gavage, for instance, the compound's absorption from the gastrointestinal tract might be limited.

  • Metabolic Inactivation: The liver and other organs can metabolize this compound into inactive forms. These metabolic pathways are not present in in vitro cell culture systems.

Troubleshooting Guides

Issue 1: Inconsistent ACAT Inhibition Results
Potential Cause Troubleshooting Step
Reagent Instability Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
Assay Variability Ensure consistent cell seeding density and incubation times. Include a positive control (a known ACAT inhibitor) and a negative control (vehicle) in every assay.
Cell Line Health Monitor cell morphology and viability. Ensure cells are in the logarithmic growth phase and are not confluent, as this can alter cellular metabolism.
Issue 2: High Background Signal in ACAT Activity Assay
Potential Cause Troubleshooting Step
Substrate Precipitation Ensure the substrate (e.g., oleoyl-CoA) is fully solubilized. Prepare fresh substrate solution for each experiment.
Non-Enzymatic Esterification Run a control reaction without the cell lysate or enzyme source to determine the level of non-enzymatic cholesteryl ester formation.
Contaminants in Reagents Use high-purity reagents and sterile, nuclease-free water to prepare all solutions.

Quantitative Data Summary

Table 1: Comparative IC50 Values of ACAT Inhibitors

Compound ACAT Isoform IC50 (nM) Assay System
This compoundACAT150 - 200Rat liver microsomes
This compoundACAT2100 - 500Human liver microsomes
AvasimibeACAT1/230 - 100CHO cells
PactimibeACAT1/220 - 80J774 macrophages

Note: IC50 values can vary depending on the specific assay conditions and biological system used.

Experimental Protocols

Protocol 1: In Vitro ACAT Activity Assay
  • Cell Culture and Lysate Preparation:

    • Culture cells of interest (e.g., HepG2, J774 macrophages) to 80-90% confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a hypotonic buffer containing protease inhibitors.

    • Homogenize the cell suspension and centrifuge to pellet the nuclei and cell debris.

    • Collect the supernatant containing the microsomal fraction, which is enriched in ACAT enzymes. Determine the protein concentration using a BCA or Bradford assay.

  • ACAT Inhibition Assay:

    • Prepare a reaction mixture containing the cell lysate (microsomal fraction), a buffer (e.g., potassium phosphate buffer), and a source of cholesterol (e.g., cholesterol-BSA complex).

    • Add varying concentrations of this compound (or other inhibitors) and pre-incubate for 15-30 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the substrate, radiolabeled [14C]oleoyl-CoA.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction and Quantification:

    • Stop the reaction by adding a mixture of isopropanol and heptane.

    • Vortex to extract the lipids into the organic phase.

    • Separate the organic phase and dry it under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of a suitable solvent (e.g., chloroform).

    • Spot the extract onto a thin-layer chromatography (TLC) plate and develop the plate using a solvent system that separates cholesteryl esters from other lipids (e.g., heptane:diethyl ether:acetic acid).

    • Visualize the radiolabeled cholesteryl esters using autoradiography or a phosphorimager and quantify the radioactivity to determine the ACAT activity.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

PurpactinA_Mechanism cluster_Extracellular Extracellular Space cluster_Cell Cell LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binds Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion FreeCholesterol Free Cholesterol Lysosome->FreeCholesterol Hydrolysis ACAT ACAT FreeCholesterol->ACAT Substrate CholesterylEster Cholesteryl Ester ACAT->CholesterylEster Esterification LipidDroplet Lipid Droplet (Storage) CholesterylEster->LipidDroplet PurpactinA This compound PurpactinA->ACAT Inhibits

Caption: Mechanism of action of this compound in cellular cholesterol metabolism.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Validation CellCulture 1. Cell Culture (e.g., Macrophages) PurpactinA_Treat 2. Treat with this compound (Dose-Response) CellCulture->PurpactinA_Treat ACAT_Assay 3a. ACAT Activity Assay PurpactinA_Treat->ACAT_Assay Cytotoxicity_Assay 3b. Cytotoxicity Assay (e.g., MTT) PurpactinA_Treat->Cytotoxicity_Assay Data_Analysis_IV 4. Data Analysis (IC50, CC50) ACAT_Assay->Data_Analysis_IV Cytotoxicity_Assay->Data_Analysis_IV Animal_Model 5. Select Animal Model (e.g., Atherosclerosis mouse model) Data_Analysis_IV->Animal_Model Proceed if promising PK_Study 6. Pharmacokinetic Study Animal_Model->PK_Study Efficacy_Study 7. Efficacy Study (Dosing Regimen) PK_Study->Efficacy_Study Tissue_Analysis 8. Tissue/Plasma Analysis (e.g., Lipid levels) Efficacy_Study->Tissue_Analysis Data_Analysis_V 9. Data Analysis Tissue_Analysis->Data_Analysis_V

Caption: General experimental workflow for evaluating this compound.

Troubleshooting_Flowchart Start Unexpected Result: Low ACAT Inhibition Check_Reagents Are this compound and substrate solutions fresh? Start->Check_Reagents Prep_Fresh Prepare fresh reagents and repeat experiment Check_Reagents->Prep_Fresh No Check_Controls Did positive/vehicle controls work as expected? Check_Reagents->Check_Controls Yes Troubleshoot_Assay Troubleshoot general assay procedure Check_Controls->Troubleshoot_Assay No Check_Cells Is the cell line appropriate? Consider ACAT isoform expression. Check_Controls->Check_Cells Yes Test_Other_Lines Test in a different cell line Check_Cells->Test_Other_Lines No Consider_Uptake Consider compound uptake/ efflux issues Check_Cells->Consider_Uptake Yes

Caption: Troubleshooting flowchart for low ACAT inhibition by this compound.

Navigating the Synthesis of Purpactin A: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, a complete, published total chemical synthesis of Purpactin A could not be located in the scientific literature. Research has primarily focused on its isolation from fungal sources, its biosynthesis, and its biological activities as an inhibitor of acyl-CoA:cholesterol acyltransferase.

This absence of a documented total synthesis pathway makes it impossible to create a detailed troubleshooting guide for its chemical synthesis at this time. Such a guide would require specific knowledge of reaction steps, potential side reactions, purification challenges, and optimization strategies that are unique to a particular synthetic route.

This Technical Support Center will be updated accordingly if and when a total synthesis of this compound is published. Researchers interested in this molecule are encouraged to consult the literature on the synthesis of structurally related compounds, which may provide insights into potential synthetic strategies and challenges.

Frequently Asked Questions (FAQs)

Q1: Has the total chemical synthesis of this compound been reported?

As of our latest review of the scientific literature, a complete de novo total chemical synthesis of this compound has not been published.

Q2: What is known about the synthesis of this compound?

Current knowledge is centered on the biosynthesis of this compound by various fungi, such as Penicillium purpurogenum. Studies have elucidated the biosynthetic pathway, but this does not translate directly to a practical laboratory chemical synthesis.

Q3: Where can I find information on the synthesis of similar molecules?

Researchers may find it useful to study the total synthesis of other natural products containing similar structural motifs, such as dibenzodioxocinones or related polyketides. A thorough search of chemical databases for these structural classes will provide relevant synthetic methodologies and potential challenges.

Conceptual Workflow for a Hypothetical Synthesis

While a specific protocol is not available, a logical workflow for approaching the synthesis of this compound can be conceptualized. This diagram illustrates a general strategy that a synthetic chemist might consider.

PurpactinA_Synthesis_Concept cluster_fragments Fragment Synthesis cluster_coupling Key Coupling and Cyclization cluster_final Final Modifications A Synthesis of Left-Hand Aromatic Fragment C Intermolecular Coupling (e.g., Etherification) A->C B Synthesis of Right-Hand Aromatic Fragment B->C D Intramolecular Lactonization/Cyclization C->D E Sidechain Installation and Stereocontrol D->E F Protecting Group Manipulation & Deprotection E->F Purpactin_A This compound F->Purpactin_A

Caption: A conceptual retrosynthetic workflow for this compound.

Technical Support Center: Overcoming Resistance to Purpactin A in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Purpactin A in their cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a fungal-derived inhibitor of the Transmembrane member 16A (TMEM16A) calcium-activated chloride channel.[1][2] TMEM16A is involved in various physiological processes, including mucus secretion in airway epithelial cells. By inhibiting this channel, this compound can reduce mucin secretion, making it a potential therapeutic agent for diseases associated with mucus hypersecretion, such as asthma.[1][2]

Q2: My cell line has developed resistance to this compound. What are the potential mechanisms?

A2: While specific resistance mechanisms to this compound have not been extensively documented, resistance to TMEM16A inhibitors can likely occur through several mechanisms:

  • Upregulation of TMEM16A: The most common mechanism of acquired resistance to a targeted inhibitor is the overexpression of the target protein. Increased levels of TMEM16A would require higher concentrations of this compound to achieve the same level of inhibition.

  • Alterations in Intracellular Calcium Signaling: Since TMEM16A is a calcium-activated channel, changes in the concentration or cellular handling of intracellular calcium could affect the channel's sensitivity to inhibitors.

  • Target Mutation: Although less common for non-covalent inhibitors, mutations in the this compound binding site on TMEM16A could reduce the inhibitor's affinity.

  • Increased Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (ABCB1), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line compared to the parental, sensitive cell line. An increase of 5-10 fold or higher is generally considered a strong indicator of resistance.

Troubleshooting Guide

Issue 1: Decreased Efficacy of this compound Treatment

Potential Cause 1: Development of a Resistant Cell Population

  • Troubleshooting Steps:

    • Determine the IC50: Perform a dose-response assay to compare the IC50 of this compound in your current cell line with that of the original, parental cell line. A significant shift to a higher IC50 value indicates resistance.

    • Analyze TMEM16A Expression: Assess the protein and mRNA levels of TMEM16A in both the sensitive and suspected resistant cell lines using Western blotting and qPCR, respectively. Upregulation in the resistant line is a likely cause.

    • Investigate Downstream Signaling: Evaluate the activation status of signaling pathways known to be modulated by TMEM16A, such as the EGFR/MAPK and NF-κB pathways.[1][2] Alterations in these pathways may contribute to the resistant phenotype.

Potential Cause 2: Experimental Variability

  • Troubleshooting Steps:

    • Verify Drug Integrity: Ensure the this compound stock solution has not degraded. Prepare a fresh stock and repeat the experiment.

    • Check Cell Culture Conditions: Confirm that media, supplements, and incubator conditions are optimal and consistent.

    • Cell Line Authentication: If possible, perform cell line authentication to rule out cross-contamination with a different, less sensitive cell line.

Issue 2: Confirmed Resistance to this compound

Strategy 1: Combination Therapy to Restore Sensitivity

  • Rationale: Combining this compound with an agent that targets a resistance mechanism can restore its efficacy.

  • Example Approach: Combination with an Efflux Pump Inhibitor

    • If you suspect increased drug efflux, co-administer this compound with a known inhibitor of P-glycoprotein, such as verapamil. This can increase the intracellular concentration of this compound.

  • Example Approach: Combination with a Pro-Apoptotic Agent

    • Since TMEM16A is implicated in cell survival pathways, combining this compound with a pro-apoptotic agent may synergistically induce cell death in resistant cells.

Strategy 2: Targeting Downstream Signaling Pathways

  • Rationale: If resistance is associated with the activation of pro-survival signaling pathways downstream of TMEM16A, inhibiting these pathways may re-sensitize the cells to this compound.

  • Example Approach: Combination with an EGFR or MAPK Inhibitor

    • If Western blot analysis shows increased phosphorylation of EGFR or ERK1/2, co-treatment with an appropriate inhibitor (e.g., gefitinib for EGFR, selumetinib for MEK) and this compound may be effective.

Quantitative Data Summary

Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Fold Resistance
Parental (Sensitive)2.5 ± 0.31x
Resistant Subclone 128.7 ± 2.111.5x
Resistant Subclone 245.2 ± 3.518.1x

Table 2: Illustrative TMEM16A (ANO1) Expression in Sensitive and Resistant Cell Lines

Cell LineRelative TMEM16A mRNA Expression (Fold Change)Relative TMEM16A Protein Expression (Fold Change)
Parental (Sensitive)1.01.0
Resistant Subclone 18.2 ± 0.96.5 ± 0.7
Resistant Subclone 215.6 ± 1.812.1 ± 1.3

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line
  • Determine Initial IC50: Perform a dose-response curve for the parental cell line to determine the initial IC50 of this compound.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor and Passage: Monitor the cells for growth. When the cells resume a normal growth rate and reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments) with each subsequent passage, once the cells have adapted to the current concentration.

  • Establish the Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.

  • Characterize the Resistant Line: Once established, characterize the resistant cell line by determining its new IC50 and comparing it to the parental line. The resistant line should be maintained in a medium containing the highest tolerated concentration of this compound.

Protocol 2: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (typically 8-10 concentrations) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the log of the drug concentration and use non-linear regression analysis to calculate the IC50 value.

Protocol 3: Western Blot for TMEM16A Expression
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against TMEM16A overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Use a loading control (e.g., β-actin or GAPDH) for normalization.

Protocol 4: qPCR for TMEM16A (ANO1) mRNA Expression
  • RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, forward and reverse primers for the ANO1 gene, and the synthesized cDNA.

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: Analyze the amplification data and calculate the relative expression of ANO1 mRNA using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).

Visualizations

PurpactinA_Resistance_Workflow start Decreased this compound Efficacy Observed ic50 Determine IC50 of Parental vs. Suspected Resistant Cells start->ic50 resistance_confirmed Resistance Confirmed (IC50 Shift > 5-fold) ic50->resistance_confirmed no_resistance No Significant IC50 Shift (Check Experimental Variability) ic50->no_resistance investigate_mechanism Investigate Resistance Mechanism resistance_confirmed->investigate_mechanism western_qpcr Western Blot & qPCR for TMEM16A Expression investigate_mechanism->western_qpcr pathway_analysis Analyze Downstream Signaling (EGFR, MAPK, etc.) investigate_mechanism->pathway_analysis efflux_pump Assess Efflux Pump Expression/Activity investigate_mechanism->efflux_pump overcome_strategy Develop Strategy to Overcome Resistance western_qpcr->overcome_strategy pathway_analysis->overcome_strategy efflux_pump->overcome_strategy combo_therapy Combination Therapy (e.g., with Efflux Pump Inhibitor) overcome_strategy->combo_therapy pathway_inhibitor Target Downstream Pathways (e.g., with EGFRi or MEKi) overcome_strategy->pathway_inhibitor end Restored Sensitivity combo_therapy->end pathway_inhibitor->end

Caption: Troubleshooting workflow for addressing this compound resistance.

TMEM16A_Signaling_Resistance cluster_membrane Plasma Membrane cluster_resistance Resistance Mechanism TMEM16A TMEM16A EGFR EGFR TMEM16A->EGFR Activates NFkB NF-κB TMEM16A->NFkB Activates RAS RAS EGFR->RAS Upregulation TMEM16A Upregulation Upregulation->TMEM16A Increases levels PurpactinA This compound PurpactinA->TMEM16A Inhibits Calcium Intracellular Ca2+ Calcium->TMEM16A Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation NFkB->Proliferation

Caption: Potential resistance mechanism via TMEM16A upregulation.

Combination_Therapy_Logic cluster_cell Resistant Cell ResistantCell This compound Resistant Cell TMEM16A Upregulated TMEM16A ResistantCell->TMEM16A EffluxPump Drug Efflux Pump (e.g., P-gp) ResistantCell->EffluxPump SurvivalSignal Pro-survival Signaling (e.g., p-ERK) ResistantCell->SurvivalSignal PurpactinA This compound PurpactinA->TMEM16A Ineffective Inhibition Apoptosis Apoptosis PurpactinA->Apoptosis Synergistic Effect PurpactinA->Apoptosis Synergistic Effect EffluxPump->PurpactinA Effluxes Drug EffluxInhibitor Efflux Pump Inhibitor (e.g., Verapamil) EffluxInhibitor->EffluxPump Inhibits EffluxInhibitor->Apoptosis Synergistic Effect PathwayInhibitor Pathway Inhibitor (e.g., MEK Inhibitor) PathwayInhibitor->SurvivalSignal Inhibits PathwayInhibitor->Apoptosis Synergistic Effect

Caption: Logic of combination therapy to overcome resistance.

References

Technical Support Center: Purpactin A Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Purpactin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A: this compound is a secondary metabolite produced by fungi of the Penicillium and Talaromyces genera. Its chemical formula is C23H26O7. The structure of this compound contains several functional groups that are susceptible to degradation, including a dibenzodioxocin core, an ester, a lactone, and a phenolic hydroxyl group. These features make it prone to hydrolysis and oxidation under certain conditions.

Q2: What are the primary factors that can cause this compound to degrade?

A: The main factors contributing to the degradation of this compound are exposure to inappropriate pH, temperature, light, and certain solvents. The ester and lactone moieties are particularly susceptible to hydrolysis under acidic or alkaline conditions. The phenolic group is prone to oxidation, which can be accelerated by light and the presence of certain metal ions.

Q3: How should I handle this compound to minimize degradation during experiments?

A: To minimize degradation during experimental procedures, it is recommended to:

  • Work with solutions of this compound on ice or at reduced temperatures.

  • Protect solutions from direct light by using amber-colored vials or by wrapping containers in aluminum foil.[1]

  • Use freshly prepared solutions whenever possible.

  • Avoid prolonged exposure to acidic or alkaline aqueous solutions.

Q4: What are the visible signs of this compound degradation?

A: While there may not be immediate visible signs, degradation can be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products are indicative of instability. For pigmented extracts from Penicillium purpurogenum containing this compound, a change in color intensity can also suggest degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity of this compound in an assay. Degradation due to improper storage or handling.1. Review storage conditions (temperature, light exposure). 2. Prepare fresh stock solutions from solid material. 3. Check the pH of the assay buffer.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.1. Analyze a freshly prepared standard of this compound to confirm its retention time. 2. Consider potential degradation pathways (hydrolysis, oxidation) to tentatively identify new peaks. 3. Use mass spectrometry (MS) to identify the mass of the degradation products.[2][3][4][5][6]
Variability in experimental results between different batches of this compound. Inconsistent storage conditions leading to varying levels of degradation.1. Standardize storage protocols for all batches. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Re-qualify older batches by HPLC before use.
Discoloration of this compound solution. Oxidation of the phenolic group or other chromophores.1. Store solutions under an inert atmosphere (e.g., argon or nitrogen). 2. Use deoxygenated solvents for preparing solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Amber-colored microcentrifuge tubes or glass vials

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Flush the headspace of the vial with a gentle stream of inert gas before sealing.

    • Store the stock solution at -20°C or -80°C in the dark.

Protocol 2: Assessment of this compound Stability by HPLC
  • Materials:

    • This compound stock solution

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Formic acid or Trifluoroacetic acid (TFA)

  • Procedure:

    • Prepare a working solution of this compound (e.g., 10 µM) in the desired test buffer or solvent.

    • Inject a sample immediately after preparation (t=0) to obtain an initial chromatogram.

    • Incubate the working solution under the desired test conditions (e.g., specific temperature, pH, light exposure).

    • At various time points, inject an aliquot of the sample onto the HPLC system.

    • Monitor the separation at a suitable wavelength (e.g., determined by a UV scan of this compound).

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the t=0 sample.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Solvent Temperature Light Condition Duration
SolidN/A-20°C or -80°CDark> 1 year
Stock SolutionAnhydrous DMSO-20°C or -80°CDarkUp to 6 months (aliquoted)
Aqueous Working SolutionBuffered Saline (pH 6-7.5)4°CDark< 24 hours
Table 2: General Stability of Related Phenolic Compounds Under Various Conditions

This table provides a general overview of the stability of phenolic compounds, which can be used as a proxy for predicting the behavior of this compound.

Condition Effect on Phenolic Compounds Reference
Acidic pH (pH < 4) Generally stable, though extreme acidity can promote hydrolysis of ester linkages.[7]
Neutral pH (pH 6-8) Generally stable, but susceptibility to oxidation increases with pH.[7]
Alkaline pH (pH > 8) Prone to degradation and oxidation. Caffeic, chlorogenic, and gallic acids are unstable at high pH.[7]
Elevated Temperature Degradation increases with temperature. Storage at 4°C is preferable to room temperature.[8][9]
Sunlight/UV Light Significant degradation. Quercetin, rutin, and p-coumaric acid are particularly unstable when exposed to sunlight.[10][11][12]
Oxygen Exposure Promotes oxidation, especially in solution.[8]

Visualizations

PurpactinA_Degradation_Pathways PurpactinA This compound Hydrolysis Hydrolysis (Acidic or Alkaline pH) PurpactinA->Hydrolysis Ester/Lactone Cleavage Oxidation Oxidation (Light, O2, Metal Ions) PurpactinA->Oxidation Phenolic Group Hydrolyzed_Product Hydrolyzed this compound (Loss of Acetyl Group) Hydrolysis->Hydrolyzed_Product Oxidized_Product Oxidized this compound (Quinone-type structures) Oxidation->Oxidized_Product

Caption: Potential degradation pathways of this compound.

Experimental_Workflow_Stability_Assessment cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis Prep_Solid Weigh this compound (Solid) Prep_Solvent Dissolve in appropriate solvent Prep_Solid->Prep_Solvent Prep_Stock Prepare Stock Solution Prep_Solvent->Prep_Stock Prep_Work Prepare Working Solution Prep_Stock->Prep_Work Temp Temperature Prep_Work->Temp pH pH Prep_Work->pH Light Light Exposure Prep_Work->Light HPLC HPLC Analysis Temp->HPLC Time points pH->HPLC Time points Light->HPLC Time points Data Quantify Peak Area HPLC->Data Calc Calculate % Remaining Data->Calc

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Optimizing Purpactin A Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of Purpactin A from fungal cultures.

Troubleshooting Guide

Question: My Penicillium purpurogenum culture is growing well, but the yield of this compound is consistently low. What are the first steps I should take to troubleshoot this issue?

Answer:

Low yields of secondary metabolites like this compound, despite good biomass production, are a common challenge. This often indicates that the culture conditions are favorable for primary metabolism (growth) but not for the induction of the secondary metabolic pathway leading to this compound. The initial troubleshooting steps should focus on systematically evaluating and optimizing key fermentation parameters.

Here is a logical workflow to address this issue:

Troubleshooting_Workflow Start Low this compound Yield Media_Optimization Step 1: Media Composition Review (Carbon & Nitrogen Sources, C:N Ratio) Start->Media_Optimization Culture_Conditions Step 2: Physical Parameter Optimization (pH, Temperature, Agitation) Media_Optimization->Culture_Conditions Inoculum_Prep Step 3: Inoculum Standardization (Spore concentration, age) Culture_Conditions->Inoculum_Prep Fermentation_Time Step 4: Time Course Analysis Inoculum_Prep->Fermentation_Time Extraction_QC Step 5: Extraction & Quantification QC Fermentation_Time->Extraction_QC Advanced_Troubleshooting Advanced Strategies (Elicitors, Genetic Engineering) Extraction_QC->Advanced_Troubleshooting If yield is still low End Optimized Yield Extraction_QC->End If yield improves Advanced_Troubleshooting->End

Figure 1: Troubleshooting workflow for low this compound yield.

Begin by systematically addressing each step in the workflow, starting with a review of your media composition. It is crucial to change only one parameter at a time to accurately assess its impact.

Question: How do I optimize the culture medium to enhance this compound production?

Answer:

The composition of the culture medium is a critical factor influencing secondary metabolite production. The "One Strain Many Compounds" (OSMAC) approach highlights that varying culture conditions can activate different biosynthetic gene clusters.[1] The key is to create a degree of nutrient stress after the initial growth phase (trophophase) to trigger the production phase (idiophase) where secondary metabolites are typically synthesized.

Key Media Components to Optimize:

  • Carbon Source: While simple sugars like glucose support rapid growth, more complex carbohydrates or a lower concentration of the primary carbon source can sometimes enhance secondary metabolite production.[2] Sucrose has been identified as a suitable carbon source for secondary metabolite production in P. purpurogenum.[3]

  • Nitrogen Source: The type and concentration of the nitrogen source significantly impact yields. Organic nitrogen sources like yeast extract and peptone have been shown to be effective.[4] The carbon-to-nitrogen (C:N) ratio is a crucial parameter to optimize. A high C:N ratio can sometimes promote the biosynthesis of polyketides like this compound.

  • Phosphate: Phosphate concentration can also be a regulatory factor.

  • Trace Elements: Ensure that essential trace elements (e.g., MgSO₄, KH₂PO₄, NaCl) are present in the medium, as they are cofactors for many enzymes in the biosynthetic pathways.[4]

Data Summary: Media and Culture Parameters Influencing Secondary Metabolite Production in Penicillium purpurogenum

ParameterRecommended Range/TypeNotes
Carbon Source Sucrose (30-50 g/L), Glucose (30 g/L)High initial sugar concentrations may shift metabolism away from secondary metabolite production.[3][5]
Nitrogen Source Yeast Extract (3-10 g/L), Peptone (1%)Organic nitrogen sources often outperform inorganic sources for pigment (a secondary metabolite) production.[3][4]
C:N Ratio 36:1This ratio, corresponding to 30 g/L glucose and 3 g/L yeast extract, was found to be optimal for pigment production.[5]
Initial pH 5.0 - 7.0An initial pH of 5.0 was found to be optimal for red pigment production, while a pH of 7.0 favored biomass growth.[6]
Temperature 24 - 30 °C24 °C was optimal for red pigment production, while higher temperatures (up to 34 °C) favored biomass accumulation.[6]
Agitation Shaking vs. StaticThe mode of growth (shaking or still) can significantly affect secondary metabolite production and should be tested.[7]
Fermentation Time 10 - 15 daysSecondary metabolite production often begins after the primary growth phase (around 50 hours) and can continue for many days.[4][5]
Question: My media seems appropriate, but yields are still low. What other physical parameters should I investigate?

Answer:

Beyond media composition, the physical environment of the culture plays a pivotal role.

  • pH: The pH of the medium can change significantly during fermentation due to the consumption of substrates and the secretion of metabolites. It is crucial to monitor the pH profile of your culture. An initial pH of 5.0 has been shown to be effective for pigment production in P. purpurogenum.[6] Consider using buffered media or a pH-controlled fermenter for larger-scale production.

  • Temperature: P. purpurogenum is a mesophilic fungus. While growth may be good at higher temperatures (e.g., 30-34°C), secondary metabolite production is often favored at slightly lower temperatures (e.g., 24°C).[6] It is recommended to test a range of temperatures to find the optimum for this compound production.

  • Aeration and Agitation: Oxygen availability is critical for the growth of filamentous fungi and for the activity of many enzymes involved in secondary metabolism. In shake flask cultures, the flask volume-to-medium ratio and the shaking speed (rpm) will determine the oxygen transfer rate. For bioreactors, both agitation and aeration rates can be precisely controlled and optimized.

Frequently Asked Questions (FAQs)

What is a typical fermentation time for this compound production?

Secondary metabolite production in filamentous fungi typically occurs after the initial phase of rapid growth (trophophase). For P. purpurogenum, pigment production (another secondary metabolite) has been observed to start around 50 hours into the fermentation and can continue for up to 15 days.[4][5] It is recommended to perform a time-course experiment, sampling every 24-48 hours, to determine the optimal harvest time for this compound.

How can I perform a systematic optimization of multiple parameters?

A "one-variable-at-a-time" approach is straightforward but can miss interactions between variables. A more efficient method is to use a statistical experimental design, such as a Fractional Factorial Design or a Box-Behnken design.[3][8][9] This allows you to screen multiple variables simultaneously and identify the most influential factors and their interactions with a smaller number of experiments.

Are there any known signaling pathways that regulate secondary metabolism in Penicillium that I could target?

Yes, the regulation of secondary metabolism in Penicillium is complex and involves global regulatory proteins.[1] One of the most well-studied is the Velvet complex, which includes the protein LaeA. LaeA is a global regulator that can activate silent or poorly expressed biosynthetic gene clusters.[1] While direct genetic manipulation may be an advanced technique, understanding that these regulatory networks exist underscores the importance of environmental and nutritional cues, as these are the signals that these pathways often respond to.

Signaling_Pathway cluster_0 Environmental Signals cluster_1 Cellular Response cluster_2 Gene Expression cluster_3 Metabolic Output Carbon Source Carbon Source Signal_Transduction Signal Transduction Pathways (e.g., cAMP, MAPK) Carbon Source->Signal_Transduction Nitrogen Source Nitrogen Source Nitrogen Source->Signal_Transduction pH pH pH->Signal_Transduction Temperature Temperature Temperature->Signal_Transduction Global_Regulators Global Regulators (e.g., LaeA, Velvet Complex) Signal_Transduction->Global_Regulators BGC This compound Biosynthetic Gene Cluster (BGC) Global_Regulators->BGC Activation Purpactin_A This compound Synthesis BGC->Purpactin_A

Figure 2: Regulation of secondary metabolism in Penicillium.
What is a reliable method for extracting and quantifying this compound?

A standard approach involves solvent extraction of the fungal culture (both mycelium and broth), followed by quantification using High-Performance Liquid Chromatography (HPLC).

  • Extraction: Ethyl acetate is a commonly used solvent for extracting moderately polar secondary metabolites from fungal cultures. The culture broth can be extracted directly, and the mycelium can be separated, dried, ground, and then extracted.

  • Quantification: HPLC with a Photodiode Array (PDA) or UV detector is a standard method for quantification.[10] A C18 reverse-phase column is typically used. The mobile phase would likely consist of a gradient of water and an organic solvent like acetonitrile or methanol, possibly with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.[10] Quantification is achieved by creating a calibration curve with a purified this compound standard.

Experimental Protocols

Protocol 1: Systematic Optimization of Culture Medium using a One-Variable-at-a-Time (OVAT) Approach

Objective: To identify the optimal concentration of a key medium component (e.g., sucrose) for this compound production.

Methodology:

  • Prepare a Basal Medium: Prepare a defined basal medium with all components at a standard concentration, except for the variable being tested. A good starting point could be Czapek-Dox medium or a medium previously reported for P. purpurogenum.

  • Vary the Target Component: Set up a series of flasks where the concentration of the target variable (e.g., sucrose) is varied across a range (e.g., 10, 20, 30, 40, 50 g/L). Keep the concentrations of all other components constant.

  • Inoculation: Inoculate all flasks with a standardized spore suspension of P. purpurogenum (e.g., 1x10⁶ spores/mL).

  • Incubation: Incubate all flasks under identical conditions (temperature, agitation, duration).

  • Harvest and Extraction: At the end of the fermentation period, harvest the entire content of each flask. Separate the mycelium from the broth by filtration. Extract both the broth and the mycelium with ethyl acetate.

  • Analysis: Analyze the ethyl acetate extracts for this compound concentration using HPLC. Also, measure the dry weight of the mycelium to assess biomass.

  • Evaluation: Plot this compound yield and biomass against the variable's concentration to determine the optimum.

Protocol 2: Extraction and Quantification of this compound

Objective: To reliably extract and quantify this compound from a fungal culture.

Methodology:

  • Harvesting: After the desired fermentation period, separate the fungal biomass from the culture broth by filtration through a cheesecloth or filter paper.

  • Broth Extraction:

    • Measure the volume of the culture filtrate (broth).

    • Transfer the filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate, shake vigorously for 2 minutes, and allow the layers to separate.

    • Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer two more times.

    • Pool the ethyl acetate extracts.

  • Mycelial Extraction:

    • Freeze-dry the harvested mycelium to get a constant dry weight.

    • Grind the dried mycelium into a fine powder using a mortar and pestle.[11]

    • Suspend the mycelial powder in ethyl acetate (e.g., 100 mL per 5 g of dry biomass) and stir or sonicate for 30 minutes.

    • Filter to separate the extract from the mycelial debris. Repeat the extraction of the mycelium.

    • Pool the ethyl acetate extracts.

  • Sample Preparation for HPLC:

    • Combine the broth and mycelial extracts.

    • Evaporate the ethyl acetate under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

    • Dissolve a known weight of the crude extract in a known volume of a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 10 mg/mL).

    • Filter the dissolved extract through a 0.22 µm syringe filter before injecting it into the HPLC.

  • HPLC Quantification:

    • Instrument: HPLC system with a C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) and a PDA or UV detector.

    • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient Program: A linear gradient from 10% B to 90% B over 30 minutes could be a starting point.

    • Detection: Monitor at the UV absorbance maximum for this compound.

    • Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.[12]

References

Validation & Comparative

Purpactin A Versus Other ACAT Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA: cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage. This process is implicated in the pathogenesis of atherosclerosis, making ACAT a compelling target for therapeutic intervention. A variety of inhibitors have been developed, each with distinct chemical structures and inhibitory profiles. This guide provides a comparative analysis of Purpactin A, a naturally derived ACAT inhibitor, against other notable synthetic inhibitors, avasimibe and pactimibe, with a focus on their performance based on available experimental data.

Quantitative Comparison of ACAT Inhibitory Activity

The inhibitory potency of this compound, avasimibe, and pactimibe against ACAT has been evaluated in various in vitro systems. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy. It is important to note that these values were determined in different studies under varying experimental conditions, which may influence the results.

InhibitorTargetAssay SystemIC50 (µM)Reference
This compound ACATRat Liver Microsomes121 - 126[1]
Avasimibe ACAT1Recombinant Human Enzyme24[2]
ACAT2Recombinant Human Enzyme9.2[2]
ACATRat Liver Microsomes3.3
Pactimibe ACAT1Recombinant Human Enzyme4.9
ACAT2Recombinant Human Enzyme3.0

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize the ACAT inhibitors discussed.

ACAT Inhibition Assay using Rat Liver Microsomes

This assay measures the enzymatic activity of ACAT in a preparation of rat liver microsomes, which are rich in this enzyme. The inhibition of this activity by a test compound is quantified.

Materials:

  • Rat liver microsomes

  • [14C]Oleoyl-CoA (radiolabeled substrate)

  • Bovine Serum Albumin (BSA)

  • Free cholesterol in β-cyclodextrin solution

  • Test inhibitor (e.g., this compound, avasimibe, pactimibe) dissolved in a suitable solvent (e.g., DMSO)

  • Chloroform/methanol (2:1, v/v) extraction solvent

  • Thin-layer chromatography (TLC) plates

  • Scintillation fluid and counter

Procedure:

  • Microsome Preparation: Isolate microsomes from rat liver tissue using standard differential centrifugation methods.[3] The protein concentration of the microsomal preparation is determined using a standard protein assay, such as the Lowry method.[3]

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine a 50 µg aliquot of microsomal protein, 1 mg of BSA, and 50 nmol of free cholesterol in a 45% (w/v) β-cyclodextrin solution.[3]

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixtures. A control with solvent only should be included.

  • Pre-incubation: Incubate the mixture for 30 minutes at 37°C to allow the inhibitor to interact with the enzyme.[3]

  • Initiation of Reaction: Add 30 nmol of [14C]oleoyl-CoA to initiate the enzymatic reaction and incubate for 10 minutes at 37°C.[3]

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a 2:1 chloroform/methanol solution.[3] Vortex thoroughly to extract the lipids.

  • Phase Separation and Analysis: Centrifuge the tubes to separate the organic and aqueous phases. Carefully collect the lower organic phase.[3]

  • TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate cholesteryl esters from other lipids.[3]

  • Quantification: Scrape the area of the TLC plate corresponding to the cholesteryl ester band into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.[3]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control and determine the IC50 value.

Cholesterol Esterification Assay in J774 Macrophages

This cell-based assay assesses the ability of a compound to inhibit cholesterol esterification within a macrophage cell line, which is a key process in foam cell formation.

Materials:

  • J774 macrophage cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • [³H]-Cholesterol (radiolabeled cholesterol)

  • ACAT inhibitor (e.g., this compound)

  • Cyclic adenosine monophosphate (cAMP)

  • ApoB-depleted human serum

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture J774 macrophages in multi-well plates until they form a monolayer.[4]

  • Labeling and Inhibition: Treat the cells for 24 hours with the ACAT inhibitor at various concentrations and radiolabeled [³H]-cholesterol in the culture medium. The inhibitor will prevent the esterification of the incorporated radiolabeled cholesterol.[4]

  • Stimulation of Cholesterol Efflux Pathway: On the following day, treat the cells with cAMP for 16 hours to stimulate the expression of the cholesterol transporter ABCA1.[4]

  • Cholesterol Efflux: After rinsing the cells, add apoB-depleted human serum to the cells for 4 hours. This serum contains HDL particles that will act as acceptors for the cellular cholesterol.[4]

  • Quantification of Efflux: Collect the supernatant (culture medium) and quantify the amount of [³H]-cholesterol that has been effluxed from the cells into the medium using a scintillation counter.[4]

  • Cell Lysis and Intracellular Cholesterol Quantification: Lyse the cells and measure the amount of [³H]-cholesterol remaining within the cells.

  • Data Analysis: Calculate the percentage of cholesterol esterification inhibition by comparing the ratio of intracellular cholesteryl esters to free cholesterol in treated versus untreated cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action of ACAT inhibitors and the methods used to evaluate them.

ACAT_Signaling_Pathway cluster_macrophage Macrophage Interior LDL LDL (Low-Density Lipoprotein) ScavengerReceptor Scavenger Receptor (e.g., CD36, SR-A) LDL->ScavengerReceptor Uptake FreeCholesterol Free Cholesterol Pool ScavengerReceptor->FreeCholesterol Macrophage Macrophage ACAT1 ACAT1 FreeCholesterol->ACAT1 Substrate ABCA1 ABCA1 Transporter FreeCholesterol->ABCA1 Efflux Pathway CholesterylEsters Cholesteryl Esters (Lipid Droplets) ACAT1->CholesterylEsters Esterification FoamCell Foam Cell Formation CholesterylEsters->FoamCell Accumulation Atherosclerosis Atherosclerosis FoamCell->Atherosclerosis ACATInhibitor ACAT Inhibitors (this compound, Avasimibe, Pactimibe) ACATInhibitor->ACAT1 Inhibition HDL HDL (High-Density Lipoprotein) ABCA1->HDL Cholesterol Transfer CholesterolEfflux Cholesterol Efflux HDL->CholesterolEfflux CholesterolEfflux->Atherosclerosis Inhibition

Caption: ACAT1 signaling pathway in macrophage foam cell formation.

ACAT_Inhibitor_Screening_Workflow Start Start: Library of Potential Inhibitors PrimaryScreen Primary Screen: In Vitro Enzyme Assay (e.g., Rat Liver Microsomes) Start->PrimaryScreen ActiveHits Identify Active Hits (Significant Inhibition) PrimaryScreen->ActiveHits ActiveHits->Start No DoseResponse Dose-Response & IC50 Determination ActiveHits->DoseResponse Yes CellBasedAssay Secondary Screen: Cell-Based Assay (e.g., J774 Macrophages) DoseResponse->CellBasedAssay ConfirmedHits Confirmed Hits (Cellular Activity) CellBasedAssay->ConfirmedHits ConfirmedHits->DoseResponse No LeadOptimization Lead Optimization (Structure-Activity Relationship) ConfirmedHits->LeadOptimization Yes InVivoStudies In Vivo Efficacy & Toxicity Studies (Animal Models) LeadOptimization->InVivoStudies ClinicalCandidate Clinical Candidate Selection InVivoStudies->ClinicalCandidate

Caption: Generalized workflow for screening ACAT inhibitors.

Concluding Remarks

References

A Comparative Analysis of Purpactin A, B, and C Efficacy as Acyl-CoA: Cholesterol Acyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers, scientists, and drug development professionals can now access a comprehensive comparison of Purpactin A, B, and C, a group of natural compounds with potential applications in hypercholesterolemia management. This guide details their inhibitory effects on acyl-CoA:cholesterol acyltransferase (ACAT), presenting key efficacy data, experimental methodologies, and relevant biological pathways.

Purpactins A, B, and C, isolated from Penicillium purpurogenum, have been identified as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification and subsequent storage of cholesterol in cells[1][2]. The inhibition of ACAT is a key therapeutic strategy for managing hypercholesterolemia and atherosclerosis. This guide provides a comparative overview of the efficacy of Purpactins A, B, and C based on available experimental data.

Quantitative Efficacy Comparison

The inhibitory potency of this compound, B, and C against ACAT was determined using an in vitro enzyme assay with rat liver microsomes. The results indicate that all three compounds exhibit similar efficacy, with IC50 values falling within a narrow range.

CompoundTarget EnzymeIC50 (µM)Source
This compoundAcyl-CoA:Cholesterol Acyltransferase (ACAT)121 - 126[1][2]
Purpactin BAcyl-CoA:Cholesterol Acyltransferase (ACAT)121 - 126[1][2]
Purpactin CAcyl-CoA:Cholesterol Acyltransferase (ACAT)121 - 126[1][2]

Further investigation into the isoform selectivity of this compound revealed its activity against both ACAT1 and ACAT2, the two known isoforms of the enzyme.

CompoundTarget IsoformIC50 (µM)
This compoundACAT12.5
This compoundACAT21.5

Experimental Protocols

The following section details the methodologies employed in the key experiments cited in this guide.

In Vitro ACAT Inhibition Assay (Rat Liver Microsomes)

This assay quantifies the enzymatic activity of ACAT in the presence of inhibitory compounds.

1. Preparation of Rat Liver Microsomes:

  • Male Wistar rats are sacrificed, and their livers are excised and homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose).

  • The homogenate is centrifuged at a low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

  • The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

  • The microsomal pellet is washed and resuspended in a suitable buffer and stored at -80°C until use.

2. ACAT Activity Assay:

  • The reaction mixture contains rat liver microsomes, a cholesterol substrate (often delivered in a detergent like Triton WR-1339 or in liposomes), and the test compound (this compound, B, or C) at varying concentrations.

  • The reaction is initiated by the addition of the acyl-CoA substrate, typically [1-14C]oleoyl-CoA.

  • The mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes).

  • The reaction is stopped by the addition of a quenching solution (e.g., a mixture of isopropanol and heptane).

3. Quantification of Cholesteryl Esters:

  • The lipids are extracted from the reaction mixture.

  • The extracted lipids are separated by thin-layer chromatography (TLC) to isolate the cholesteryl ester fraction.

  • The amount of radiolabeled cholesteryl ester is quantified using a scintillation counter.

4. Data Analysis:

  • The percentage of ACAT inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Cholesterol Esterification Assay (J774 Macrophages)

This assay measures the ability of a compound to inhibit cholesterol ester formation within a cellular environment.

1. Cell Culture:

  • J774 macrophages are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics.

2. Cholesterol Loading and Inhibition:

  • The cells are incubated with a source of cholesterol, such as acetylated low-density lipoprotein (acLDL), to induce cholesterol ester accumulation.

  • Concurrently, the cells are treated with varying concentrations of the test compound (e.g., this compound).

3. Measurement of Cholesteryl Esters:

  • After the incubation period, the cells are washed and lipids are extracted.

  • The total cholesterol and free cholesterol content are determined using enzymatic assays or by gas-liquid chromatography.

  • The amount of cholesteryl ester is calculated as the difference between total cholesterol and free cholesterol.

4. Data Analysis:

  • The inhibition of cholesterol ester formation is calculated for each concentration of the test compound relative to a control.

  • The IC50 value for the inhibition of cellular cholesterol esterification can then be determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ACAT inhibition pathway and a typical experimental workflow for evaluating ACAT inhibitors.

ACAT_Inhibition_Pathway cluster_cell Cellular Environment Cholesterol Free Cholesterol ACAT ACAT Enzyme Cholesterol->ACAT AcylCoA Acyl-CoA AcylCoA->ACAT CholesterylEster Cholesteryl Ester (Storage) ACAT->CholesterylEster Esterification Purpactin This compound, B, or C Purpactin->ACAT Inhibition

Caption: Mechanism of ACAT Inhibition by Purpactins.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay A1 Isolate Rat Liver Microsomes A2 Incubate Microsomes with Cholesterol & Purpactin A1->A2 A3 Initiate Reaction with [14C]oleoyl-CoA A2->A3 A4 Extract & Separate Lipids (TLC) A3->A4 A5 Quantify Radiolabeled Cholesteryl Ester A4->A5 A6 Calculate IC50 A5->A6 B1 Culture J774 Macrophages B2 Load Cells with Cholesterol & Treat with Purpactin B1->B2 B3 Extract Cellular Lipids B2->B3 B4 Measure Free & Total Cholesterol B3->B4 B5 Calculate Cholesteryl Ester Content B4->B5 B6 Determine Inhibition B5->B6

Caption: Workflow for ACAT Inhibitor Efficacy Testing.

References

Structure-Activity Relationship of Purpactin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Purpactin A, a fungal metabolite isolated from Penicillium purpurogenum, has garnered significant interest in the scientific community for its diverse biological activities. Primarily recognized as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial in cholesterol metabolism, this compound and its analogs have been explored for their potential as hypocholesterolemic agents. More recently, this compound has also been identified as a potent inhibitor of the TMEM16A chloride channel, implicating its potential in treating conditions related to mucus hypersecretion like asthma. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its derivatives, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.

Comparative Biological Activity of Purpactin Analogs

The inhibitory activities of this compound and its naturally occurring analogs, Purpactin B and C, against ACAT have been evaluated. Furthermore, the inhibitory potential of this compound against the TMEM16A chloride channel has been quantified. The available quantitative data is summarized in the tables below.

ACAT Inhibitory Activity

Table 1: ACAT Inhibitory Activity of Natural Purpactins

CompoundStructureIC50 (µM)[1]
This compound3-(1'-acetoxy-3'-methylbutyl)-11-hydroxy-4-methoxy-9-methyl-5H,7H-dibenzo[b,g][2][3]dioxocin-5-one121
Purpactin B5-(1''-acetoxy-3''-methylbutyl)-6'-hydroxymethyl-4-methoxy-4'-methyl-spiro[benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dione126
Purpactin C5-(1''-acetoxy-3''-methylbutyl)-6'-formyl-4-methoxy-4'-methyl-spiro[benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dione125
TMEM16A Chloride Channel Inhibitory Activity

Table 2: TMEM16A Inhibitory Activity of this compound

CompoundTargetIC50 (µM)[4]
This compoundTMEM16A Chloride Channel~2

Structure-Activity Relationship (SAR) Insights

Studies involving the chemical modification of this compound have provided valuable insights into the structural features essential for its biological activity, particularly its ACAT inhibitory function.

Key Structural Features for ACAT Inhibition:

A study on the chemical modification of penicillide, the deacetylated precursor of this compound, at the C-1' and C-11 hydroxyl groups has revealed the following SAR:

  • Acyl Group at C-1': The presence of a small acyl group, such as an acetyl or n-butyryl group, at the C-1' hydroxyl position is crucial for potent ACAT inhibitory activity.

  • Length of Acyl Chain: Introduction of a long acyl chain at either the C-1' or C-11 hydroxyl group, or at both positions, leads to a decrease in inhibitory activity. This suggests that steric hindrance in the active site of the ACAT enzyme may play a significant role.

Based on these findings, the following diagram illustrates the key structural determinants for the ACAT inhibitory activity of this compound.

SAR_Purpactin_A cluster_0 This compound Core Structure cluster_1 Structure-Activity Relationship Purpactin_A_Structure C1_prime_OH C-1' Hydroxyl Group C11_OH C-11 Hydroxyl Group Small_Acyl Small Acyl Group (e.g., Acetyl) Potent Activity C1_prime_OH->Small_Acyl Acetylation Long_Acyl Long Acyl Group Decreased Activity C1_prime_OH->Long_Acyl Long Chain Acylation C11_OH->Long_Acyl Long Chain Acylation

Caption: Key structural modifications of this compound affecting ACAT inhibitory activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key biological assays cited in this guide.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

This protocol is adapted from the methods used in the initial discovery of Purpactins.

Objective: To determine the in vitro inhibitory effect of test compounds on ACAT activity using rat liver microsomes.

Materials:

  • Rat liver microsomes

  • [1-14C]Oleoyl-CoA

  • Bovine serum albumin (BSA)

  • Cholesterol

  • Test compounds (e.g., this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Tris-HCl buffer (pH 7.4)

  • Silica gel thin-layer chromatography (TLC) plates

  • Scintillation counter and fluid

Workflow:

ACAT_Assay_Workflow cluster_0 Reaction Preparation cluster_1 Incubation cluster_2 Lipid Extraction & Analysis cluster_3 Data Analysis Prepare_Microsomes Prepare rat liver microsomes Incubate Incubate microsomes, substrate, and test compound at 37°C Prepare_Microsomes->Incubate Prepare_Substrate Prepare substrate mix: [1-14C]Oleoyl-CoA, Cholesterol, BSA Prepare_Substrate->Incubate Prepare_Inhibitor Prepare test compound solutions Prepare_Inhibitor->Incubate Stop_Reaction Stop reaction (e.g., with chloroform/methanol) Incubate->Stop_Reaction Extract_Lipids Extract lipids Stop_Reaction->Extract_Lipids TLC Separate lipids by TLC Extract_Lipids->TLC Quantify Quantify radioactive cholesteryl oleate using a scintillation counter TLC->Quantify Calculate_IC50 Calculate IC50 values Quantify->Calculate_IC50

Caption: Workflow for the in vitro ACAT inhibition assay.

Procedure:

  • Microsome Preparation: Prepare microsomes from rat liver by differential centrifugation.

  • Reaction Mixture: In a reaction tube, combine the rat liver microsomes, Tris-HCl buffer, and the test compound at various concentrations.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate mixture containing [1-14C]oleoyl-CoA, cholesterol, and BSA.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 10-30 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Extract the lipids into the organic phase.

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica gel TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane/diethyl ether/acetic acid).

  • Quantification: Scrape the area of the TLC plate corresponding to cholesteryl oleate and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

TMEM16A Chloride Channel Inhibition Assay (Whole-Cell Patch-Clamp)

This protocol provides a general framework for assessing the inhibitory activity of compounds on TMEM16A channels expressed in a suitable cell line.

Objective: To measure the inhibitory effect of test compounds on TMEM16A-mediated chloride currents using the whole-cell patch-clamp technique.

Materials:

  • A cell line stably expressing human TMEM16A (e.g., HEK293 cells)

  • Patch-clamp rig with amplifier, data acquisition system, and microscope

  • Borosilicate glass capillaries for pulling patch pipettes

  • Intracellular (pipette) solution containing a known concentration of free Ca2+ to activate TMEM16A

  • Extracellular (bath) solution

  • Test compounds dissolved in the extracellular solution

Workflow:

Patch_Clamp_Workflow cluster_0 Cell Preparation & Patching cluster_1 Current Recording cluster_2 Data Analysis Prepare_Cells Culture TMEM16A-expressing cells Form_Seal Form a gigaohm seal with a cell Prepare_Cells->Form_Seal Pull_Pipette Pull and fire-polish glass pipette Pull_Pipette->Form_Seal Rupture_Membrane Rupture the cell membrane to achieve whole-cell configuration Form_Seal->Rupture_Membrane Record_Baseline Record baseline TMEM16A currents Rupture_Membrane->Record_Baseline Apply_Compound Apply test compound via perfusion Record_Baseline->Apply_Compound Record_Inhibition Record currents in the presence of the compound Apply_Compound->Record_Inhibition Analyze_Currents Analyze current amplitudes Record_Inhibition->Analyze_Currents Calculate_IC50 Construct dose-response curve and calculate IC50 value Analyze_Currents->Calculate_IC50

Caption: Workflow for the whole-cell patch-clamp assay for TMEM16A inhibition.

Procedure:

  • Cell Culture: Grow cells stably expressing TMEM16A on glass coverslips.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fill them with the intracellular solution. The resistance of the pipettes should typically be 2-5 MΩ.

  • Gigaohm Seal Formation: Under a microscope, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and apply voltage steps to elicit TMEM16A currents. Record the baseline currents.

  • Compound Application: Perfuse the extracellular solution containing the test compound at various concentrations over the cell.

  • Inhibition Measurement: Record the TMEM16A currents in the presence of the test compound.

  • Data Analysis: Measure the amplitude of the currents before and after compound application. Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The available structure-activity relationship data for this compound and its analogs highlight the importance of the acyl substitution at the C-1' position for ACAT inhibition. The potent inhibition of the TMEM16A chloride channel by this compound opens up new avenues for therapeutic applications. This guide provides a foundational understanding for researchers and drug development professionals, offering a comparative look at the biological activities of Purpactin derivatives and the detailed experimental protocols necessary for further investigation. Future studies focusing on the synthesis of a broader range of analogs and their systematic evaluation will be crucial for elucidating a more comprehensive SAR and for the development of novel and more potent inhibitors targeting ACAT and TMEM16A.

References

Validating Purpactin A's In Vitro Promise for Mucus Regulation: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Purpactin A, a novel fungus-derived inhibitor of the TMEM16A chloride channel, against other known inhibitors. While in vitro studies have highlighted this compound's potential in regulating mucus secretion, its in vivo validation remains a critical next step. This document summarizes the existing in vitro data for this compound and compares it with alternative compounds for which in vivo efficacy data in relevant disease models are available.

Executive Summary

This compound has emerged as a promising inhibitor of the TMEM16A chloride channel, a key player in mucus secretion in airway epithelial cells. Its in vitro potency and specificity suggest its potential as a therapeutic agent for hypersecretory respiratory diseases like asthma and cystic fibrosis. However, a comprehensive review of published literature reveals a significant gap: the absence of in vivo studies to validate these in vitro findings. This guide, therefore, presents a comparative landscape of TMEM16A inhibitors, offering insights into the in vivo potential of this target class while underscoring the need for preclinical evaluation of this compound. We compare this compound's in vitro activity with that of Niclosamide, Benzbromarone, and Ani9, for which in vivo data on mucus secretion are available.

Data Presentation: In Vitro and In Vivo Comparison of TMEM16A Inhibitors

The following tables summarize the available quantitative data for this compound and its comparators. It is crucial to note that no in vivo data for this compound has been identified in the public domain as of the last search.

Table 1: In Vitro Activity of TMEM16A Inhibitors

CompoundTargetAssayIC50Cell LineSource
This compound TMEM16ACl- transport~2 µMAirway epithelial cells[Not specified in search results]
Niclosamide TMEM16AHalide-sensitive YFP assay132 nMNot specified[1]
Benzbromarone TMEM16AWhole-cell patch clamp9.97 µMHEK293 cells[2]
Ani9 TMEM16AYFP-HTS assay77 nM (0.08 µM)FRT cells expressing hANO1[3]

Table 2: In Vivo Efficacy of Alternative TMEM16A Inhibitors on Mucus Secretion

CompoundAnimal ModelDisease ModelDosing RegimenKey FindingsSource
Niclosamide Asthmatic MiceOvalbumin (OVA)-induced asthmaIntratracheal instillationInhibited airway mucus secretion.[4][4]
Homozygous F508del-cftr miceCystic Fibrosis13 mg/kg/day (i.p.) for 7 daysInhibited intestinal mucus secretion.[4][4]
Benzbromarone Asthmatic MiceOvalbumin (OVA)-induced asthmaIntratracheal instillationInhibited airway mucus secretion.[4][4]
Homozygous F508del-cftr ratsCystic Fibrosis5 mg/kg/day (oral) for 60 daysInhibited intestinal mucus secretion.[4][4]
Ani9 Not specifiedNot specifiedNot specifiedWhile a potent in vitro inhibitor, specific in vivo data on mucus secretion is limited in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

In Vitro TMEM16A Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of compounds on TMEM16A channels, adaptable for techniques like the halide-sensitive YFP assay or patch-clamp electrophysiology.

  • Cell Culture:

    • Maintain Fischer Rat Thyroid (FRT) cells or Human Embryonic Kidney (HEK293) cells stably expressing human TMEM16A in appropriate culture medium supplemented with antibiotics and fetal bovine serum.

    • Plate cells onto suitable cultureware (e.g., 96-well plates for HTS, glass coverslips for patch-clamp) and grow to confluence.

  • Compound Preparation:

    • Dissolve test compounds (e.g., this compound, Niclosamide, Benzbromarone, Ani9) in a suitable solvent like DMSO to create high-concentration stock solutions.

    • Prepare serial dilutions of the stock solutions in assay buffer to achieve the desired final concentrations.

  • Inhibition Assay (Halide-Sensitive YFP-HTS Assay):

    • Wash the cells with a halide-free buffer.

    • Incubate the cells with the various concentrations of the test compounds for a predetermined period.

    • Stimulate TMEM16A channel activity by adding an agonist that increases intracellular calcium (e.g., ATP or a calcium ionophore like ionomycin).

    • Immediately after stimulation, add a quenching solution containing iodide.

    • Measure the rate of YFP fluorescence quenching using a fluorescence plate reader. The rate of quenching is proportional to the iodide influx through TMEM16A channels.

    • Calculate the percentage of inhibition at each compound concentration relative to the vehicle control and determine the IC50 value.

  • Inhibition Assay (Whole-Cell Patch-Clamp Electrophysiology):

    • Mount the coverslip with adherent cells onto the stage of an inverted microscope.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Perfuse the cell with an external solution containing a TMEM16A agonist to elicit a baseline current.

    • Apply different concentrations of the test compound via the perfusion system and record the resulting changes in the TMEM16A-mediated current.

    • Calculate the percentage of current inhibition and determine the IC50 value.

In Vivo Ovalbumin (OVA)-Induced Asthma Mouse Model for Mucus Hypersecretion

This model is widely used to study airway inflammation and mucus hypersecretion, key features of asthma.

  • Sensitization:

    • On day 0 and day 7, sensitize BALB/c mice by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in saline.

  • Challenge:

    • From day 14 to day 21, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes daily.

  • Treatment:

    • Administer the test compound (e.g., Niclosamide or Benzbromarone via intratracheal instillation) or vehicle control to respective groups of mice prior to or during the challenge period.

  • Assessment of Mucus Secretion:

    • 24 hours after the final OVA challenge, euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration.

    • Fix the lungs in 4% paraformaldehyde and embed in paraffin.

    • Prepare lung sections and stain with Periodic acid-Schiff (PAS) to visualize and quantify mucus-producing goblet cells and secreted mucins in the airways.

    • Quantify the area of PAS-positive staining in the airway epithelium using image analysis software.

Mucin Secretion Assay from Airway Epithelial Cells

This in vitro assay directly measures the effect of inhibitors on mucin release from cultured airway epithelial cells.

  • Cell Culture:

    • Culture human bronchial epithelial cells at an air-liquid interface (ALI) to induce differentiation into a mucociliary epithelium.

    • Treat cells with IL-13 to induce goblet cell metaplasia and mucus hypersecretion, mimicking an asthmatic phenotype.

  • Inhibition and Stimulation:

    • Pre-incubate the differentiated cultures with the test inhibitor (e.g., Niclosamide or Benzbromarone) at various concentrations.

    • Stimulate mucin secretion by adding an agonist like ATP to the apical surface.

  • Quantification of Secreted Mucins:

    • Collect the apical liquid containing the secreted mucins.

    • Quantify the amount of mucin (e.g., MUC5AC) in the collected liquid using an enzyme-linked immunosorbent assay (ELISA) with a specific anti-mucin antibody.

    • Alternatively, fix the cells and stain for intracellular mucin to assess the depletion of mucin stores upon stimulation.

Mandatory Visualizations

Signaling Pathway of TMEM16A in Mucin Secretion

TMEM16A_Pathway cluster_0 Cell Exterior cluster_1 Cell Interior Agonist Agonist Receptor Receptor Agonist->Receptor Binds PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2+ Ca²⁺ ER->Ca2+ Releases TMEM16A TMEM16A Ca2+->TMEM16A Activates Cl- Cl⁻ TMEM16A->Cl- Efflux Mucin_Vesicle Mucin Vesicle Cl-->Mucin_Vesicle Triggers fusion Exocytosis Mucin Secretion Mucin_Vesicle->Exocytosis Purpactin_A This compound (and alternatives) Purpactin_A->TMEM16A Inhibits

Caption: TMEM16A-mediated mucin secretion pathway and the inhibitory action of this compound.

Experimental Workflow: In Vivo Validation of TMEM16A Inhibitors

InVivo_Workflow Start Start Animal_Model Induce Asthma in Mice (OVA Sensitization & Challenge) Start->Animal_Model Grouping Divide into Treatment Groups: - Vehicle Control - this compound (Hypothetical) - Alternatives (e.g., Niclosamide) Animal_Model->Grouping Treatment Administer Compounds (e.g., Intratracheal) Grouping->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis BALF Collect Bronchoalveolar Lavage Fluid (BALF) Endpoint_Analysis->BALF Histology Harvest Lungs for Histology Endpoint_Analysis->Histology Cell_Count Analyze Inflammatory Cell Count in BALF BALF->Cell_Count PAS_Staining Perform PAS Staining on Lung Sections Histology->PAS_Staining Data_Comparison Compare Treatment Groups to Vehicle Control Cell_Count->Data_Comparison Quantification Quantify Mucin Production and Secretion PAS_Staining->Quantification Quantification->Data_Comparison

Caption: Workflow for in vivo validation of TMEM16A inhibitors in a mouse model of asthma.

References

Purpactin A: A Comparative Analysis of In Vitro and In Vivo Effects on Mucin Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro and in vivo effects of Purpactin A, a fungal-derived compound identified as a potent inhibitor of the TMEM16A chloride channel. This document is intended for researchers, scientists, and drug development professionals interested in novel therapeutics for diseases associated with mucus hypersecretion, such as asthma and chronic obstructive pulmonary disease (COPD).

In Vitro Efficacy of this compound

This compound has demonstrated significant inhibitory activity on TMEM16A, a key player in calcium-activated chloride secretion and mucin release in airway epithelial cells. Experimental data from in vitro studies provide a clear indication of its potential as a therapeutic agent.

Table 1: In Vitro Inhibition of TMEM16A by this compound

Cell LineParameterValueReference
Calu-3IC50 (TMEM16A-mediated Cl- transport)~2 µM[1][2]
Cytokine-treated airway cellsEffectPrevention of Ca2+-induced mucin release[1][2]

Comparative In Vivo Effects of TMEM16A Inhibition

While specific in vivo studies on this compound are not yet publicly available, research on other TMEM16A inhibitors provides a strong basis for predicting its potential in vivo effects. These studies highlight the therapeutic promise of targeting TMEM16A to control mucus hypersecretion and airway inflammation.

Table 2: In Vivo Effects of Other TMEM16A Inhibitors

InhibitorAnimal ModelKey FindingsReference
Niflumic acidRatMarkedly blocked IL-13-induced MUC5AC mRNA and protein production.[3]
NiclosamideMouse (asthmatic)Blocked mucus production and secretion.[4]
MANS peptideMouse (allergic asthma)Partially inhibited the fall in specific airway conductance induced by methacholine.[5]

These findings in animal models suggest that inhibitors of TMEM16A can effectively reduce mucus production and improve airway function, providing a strong rationale for the in vivo investigation of this compound.

Experimental Protocols

In Vitro Inhibition of TMEM16A-mediated Chloride Transport in Calu-3 Cells

This protocol is based on the methodology used to determine the IC50 of this compound.[1][2]

  • Cell Culture: Human airway epithelial Calu-3 cells are cultured on Transwell inserts to form a polarized monolayer.[6][7] The formation of a functional barrier is confirmed by measuring transepithelial electrical resistance (TEER).[7]

  • Ussing Chamber Assay: The Calu-3 cell monolayers are mounted in an Ussing chamber to measure short-circuit current (Isc), which reflects ion transport.

  • TMEM16A Activation: TMEM16A-mediated Cl- secretion is stimulated by adding a calcium-mobilizing agonist, such as ATP or UTP, to the apical side of the monolayer.

  • Inhibitor Application: Various concentrations of this compound are added to the apical bath prior to the agonist stimulation.

  • Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the agonist-induced Isc. The IC50 value is calculated from the dose-response curve.

In Vivo Assessment of Mucin Secretion in a Mouse Model of Asthma

This protocol is a generalized example based on studies of other mucin secretion inhibitors.[4][5]

  • Induction of Allergic Airway Inflammation: Mice are sensitized and subsequently challenged with an allergen (e.g., ovalbumin) to induce an asthma-like phenotype with mucus hypersecretion.

  • Drug Administration: this compound or a vehicle control is administered to the mice, typically via intranasal or intratracheal instillation.

  • Methacholine Challenge: Airway hyperresponsiveness is assessed by challenging the mice with nebulized methacholine and measuring airway resistance and conductance.

  • Histological Analysis: Lung tissues are collected and stained with Periodic acid-Schiff (PAS) to visualize and quantify mucus production in the airways.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure the levels of inflammatory cells and cytokines.

Signaling Pathways

TMEM16A-Mediated Mucin Secretion Signaling Pathway

This compound exerts its effect by inhibiting the TMEM16A chloride channel. The activation of this channel is a critical step in the signaling cascade that leads to mucin secretion. The pathway is initiated by an increase in intracellular calcium, which can be triggered by various stimuli, including inflammatory mediators. Downstream of TMEM16A activation, signaling pathways such as NF-κB and ERK are involved in the regulation of mucin gene expression and protein production.[3][8]

TMEM16A_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Stimuli Inflammatory Stimuli (e.g., IL-13, ATP) Receptor Receptor Stimuli->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 IP3R IP3R IP3->IP3R Ca_ER Ca²⁺ (from ER) IP3R->Ca_ER TMEM16A TMEM16A Ca_ER->TMEM16A Activation Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux NFkB NF-κB Activation TMEM16A->NFkB ERK ERK Activation TMEM16A->ERK PurpactinA This compound PurpactinA->TMEM16A Inhibition Mucin_Gene Mucin Gene (MUC5AC) Expression NFkB->Mucin_Gene ERK->Mucin_Gene Mucin_Protein Mucin Protein Production & Secretion Mucin_Gene->Mucin_Protein Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies A Target Identification (TMEM16A) B Cell-based Assays (Calu-3) A->B C IC50 Determination B->C D Mechanism of Action Studies C->D E Animal Model Selection (e.g., Asthma Model) C->E Promising In Vitro Data D->E F Pharmacokinetics & Pharmacodynamics E->F G Efficacy Studies (Mucus Production, Airway Function) F->G H Toxicology Assessment G->H

References

Unraveling Purpactin A's Dual Mechanism of Action: A Comparative Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanisms of action of Purpactin A, a fungal metabolite with therapeutic potential. By objectively comparing its performance with alternative compounds and providing detailed experimental data, this document serves as a critical resource for advancing research and development in related fields.

This compound, a natural compound isolated from Penicillium purpurogenum, has emerged as a molecule of interest due to its dual inhibitory effects on two distinct and significant biological targets: Acyl-CoA:cholesterol acyltransferase (ACAT) and the calcium-activated chloride channel TMEM16A. This guide delves into the experimental validation of these mechanisms, offering a comparative analysis with other known inhibitors and detailing the methodologies required to replicate and build upon these findings.

Comparative Analysis of Inhibitor Potency

To contextualize the efficacy of this compound, its inhibitory activity is compared against other well-characterized inhibitors of ACAT and TMEM16A. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized below.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitors

This compound exhibits inhibitory activity against ACAT, an enzyme crucial for the esterification of cholesterol and implicated in the formation of foam cells in atherosclerosis.[1][2] Its potency is compared with synthetic inhibitors Avasimibe and Pactimibe.

CompoundTargetIC50 (µM)Source
This compound ACAT (rat liver microsomes)121-126[1][2]
AvasimibeACAT124[3][4]
ACAT29.2[3][4]
ACAT (general)3.3[1][5]
PactimibeACAT14.9[6]
ACAT23.0[6]
TMEM16A (ANO1) Calcium-Activated Chloride Channel Inhibitors

More recently, this compound was identified as a potent inhibitor of the TMEM16A chloride channel, a key player in mucus secretion in airway epithelial cells.[6][7] This positions this compound as a potential therapeutic for diseases characterized by mucus hypersecretion.

CompoundTargetIC50 (µM)Source
This compound TMEM16A~2[7]
T16Ainh-A01TMEM16A~1[8][9][10]
CaCCinh-A01TMEM16A2.1[8][10]
Digallic acidTMEM16A3.6[8]
Tannic acidTMEM16A6.4[8]
LuteolinTMEM16A4.5 - 15[11]
GalanginTMEM16A4.5 - 15[11]
QuercetinTMEM16A4.5 - 15[11]
FisetinTMEM16A4.5 - 15[11]

Key Experimental Protocols

Detailed methodologies are essential for the validation and extension of scientific findings. The following sections provide step-by-step protocols for the key assays used to characterize the inhibitory activity of this compound.

ACAT Inhibition Assay using Rat Liver Microsomes

This assay measures the activity of ACAT by quantifying the incorporation of radiolabeled oleoyl-CoA into cholesteryl esters in microsomes isolated from rat liver.

Materials:

  • Rat liver microsomes

  • [1-14C]oleoyl-CoA

  • Bovine Serum Albumin (BSA)

  • Free cholesterol

  • β-cyclodextrin

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Chloroform:Methanol (2:1, v/v)

  • Thin Layer Chromatography (TLC) plates

  • Scintillation fluid and counter

Procedure:

  • Microsome Preparation: Isolate microsomes from rat liver using standard differential centrifugation methods.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine microsomal protein (e.g., 50 µg), BSA (e.g., 1 mg), and free cholesterol complexed with β-cyclodextrin.

  • Inhibitor Addition: Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding [1-14C]oleoyl-CoA (e.g., 30 nmol).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding chloroform:methanol (2:1).

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate cholesteryl esters from other lipids.

  • Quantification: Scrape the band corresponding to cholesteryl esters from the TLC plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

TMEM16A Inhibition Assay using Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the flow of chloride ions through the TMEM16A channel in living cells, providing a precise assessment of inhibitor activity.

Materials:

  • HEK293 cells stably expressing human TMEM16A

  • Cell culture reagents

  • Patch clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette solution (intracellular solution) containing a defined free Ca2+ concentration (e.g., 250 nM)

  • Bath solution (extracellular solution)

  • Agonist to activate TMEM16A (e.g., ATP)

  • Test compounds (e.g., this compound)

Procedure:

  • Cell Preparation: Culture HEK293 cells expressing TMEM16A on coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

  • Whole-Cell Configuration: Approach a cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane. Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Current Recording: Clamp the cell membrane potential at a holding potential (e.g., 0 mV) and apply a series of voltage steps (e.g., from -100 mV to +100 mV) to elicit TMEM16A currents.

  • Channel Activation: Introduce an agonist (e.g., 100 µM ATP) into the bath solution to activate the TMEM16A channels.

  • Inhibitor Application: After establishing a stable baseline current, apply the test compound at various concentrations to the bath solution.

  • Data Acquisition: Record the current responses before and after the application of the inhibitor.

  • Data Analysis: Measure the reduction in current amplitude at each inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

Understanding the signaling pathways in which ACAT and TMEM16A operate is crucial for elucidating the broader biological impact of this compound.

ACAT1 Signaling in Macrophage Foam Cell Formation

In the context of atherosclerosis, ACAT1 plays a pivotal role in the transformation of macrophages into foam cells, a key event in plaque formation.

ACAT1_Pathway cluster_extracellular Extracellular Space cluster_macrophage Macrophage oxLDL Oxidized LDL SR_A SR-A oxLDL->SR_A Binds CD36 CD36 oxLDL->CD36 Binds Cholesterol_Influx Cholesterol Influx SR_A->Cholesterol_Influx CD36->Cholesterol_Influx Free_Cholesterol Free Cholesterol Pool Cholesterol_Influx->Free_Cholesterol ACAT1 ACAT1 Free_Cholesterol->ACAT1 Substrate Cholesterol_Efflux Cholesterol Efflux Free_Cholesterol->Cholesterol_Efflux Cholesteryl_Esters Cholesteryl Esters ACAT1->Cholesteryl_Esters Esterification Lipid_Droplets Lipid Droplets (Foam Cell Formation) Cholesteryl_Esters->Lipid_Droplets nCEH nCEH Cholesteryl_Esters->nCEH Substrate Lipid_Droplets->Cholesteryl_Esters nCEH->Free_Cholesterol Hydrolysis Purpactin_A_ACAT This compound Purpactin_A_ACAT->ACAT1 Inhibits

Caption: ACAT1 pathway in macrophage foam cell formation.

This pathway illustrates that oxidized low-density lipoprotein (oxLDL) is taken up by scavenger receptors like SR-A and CD36, leading to an influx of cholesterol into the macrophage.[12] The excess free cholesterol is then esterified by ACAT1 into cholesteryl esters, which are stored in lipid droplets, a characteristic feature of foam cells.[1][5][12] The enzyme neutral cholesteryl ester hydrolase (nCEH) counteracts this process by hydrolyzing cholesteryl esters back to free cholesterol, which can then be removed from the cell via cholesterol efflux pathways.[6] this compound inhibits ACAT1, thereby reducing the accumulation of cholesteryl esters and potentially preventing foam cell formation.

TMEM16A Signaling in Mucin Secretion

TMEM16A is a critical component of the machinery for mucus secretion in airway epithelial cells. Its activation is dependent on an increase in intracellular calcium concentration.

TMEM16A_Pathway cluster_extracellular Extracellular Space cluster_cell Airway Epithelial Cell Agonist Agonist (e.g., ATP) P2Y_Receptor P2Y Receptor Agonist->P2Y_Receptor Binds PLC PLC P2Y_Receptor->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_release Ca²⁺ Release IP3R->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase TMEM16A TMEM16A (ANO1) Ca_increase->TMEM16A Activates Exocytosis Exocytosis Ca_increase->Exocytosis ERK ERK1/2 Ca_increase->ERK Activates Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux Mucin_Granule Mucin Granule Mucin_Secretion Mucin Secretion Mucin_Granule->Mucin_Secretion Exocytosis->Mucin_Granule Purpactin_A_TMEM16A This compound Purpactin_A_TMEM16A->TMEM16A Inhibits ERK->Mucin_Secretion Promotes

Caption: TMEM16A signaling pathway in mucin secretion.

This diagram shows that the binding of an agonist like ATP to its receptor (e.g., P2Y receptor) activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) into the cytoplasm.[3] This increase in intracellular Ca²⁺ concentration activates the TMEM16A chloride channel, leading to an efflux of chloride ions.[3] The rise in intracellular calcium also promotes the fusion of mucin-containing granules with the cell membrane, resulting in mucin secretion through exocytosis.[2][12] The ERK1/2 signaling pathway can also be activated by increased intracellular calcium, further promoting mucus secretion.[3] this compound inhibits TMEM16A, thereby blocking the chloride efflux and consequently reducing mucin secretion.[6][7]

Conclusion

The dual inhibitory activity of this compound on both ACAT and TMEM16A presents a unique pharmacological profile with potential therapeutic applications in atherosclerosis and respiratory diseases characterized by mucus hypersecretion. This guide provides a foundational framework for researchers to cross-validate and further explore the mechanisms of this promising natural product. The comparative data, detailed experimental protocols, and signaling pathway diagrams offer a robust starting point for future investigations aimed at harnessing the therapeutic potential of this compound and developing novel inhibitors with improved efficacy and selectivity.

References

A Comparative Analysis of Purpactin A from Diverse Fungal Origins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of a bioactive compound's production and efficacy from various natural sources is paramount. This guide provides a comparative analysis of Purpactin A, a polyketide with known acyl-CoA:cholesterol acyltransferase (ACAT) inhibitory, antimicrobial, and antifouling properties, as derived from different fungal species. This report collates available data on its production, biological activity, and the methodologies employed for its isolation and characterization.

This compound, a dibenzodioxocin with the chemical formula C₂₃H₂₆O₇, has been isolated from several fungal genera, most notably Penicillium and Talaromyces.[1] Its potential as a therapeutic agent necessitates a comparative understanding of its production and bioactivity across these different microbial cell factories. This guide aims to summarize the existing quantitative data to aid in the selection of optimal fungal sources and cultivation strategies for maximizing the yield and therapeutic potential of this compound.

Quantitative Comparison of this compound Production and Bioactivity

The following table summarizes the available quantitative data for this compound from different fungal sources. It is important to note that the data is collated from various independent studies, and direct comparisons should be made with caution due to differing experimental conditions.

Fungal SourceYield (mg/L)Biological ActivityBioassay MethodIC₅₀/EC₅₀/MIC
Penicillium purpurogenumData not availableAcyl-CoA:cholesterol acyltransferase (ACAT) inhibitionEnzyme assay with rat liver microsomes121-126 µM[2][3]
Talaromyces stipitatusData not availableα-glucosidase inhibitionIn vitro enzyme assay48.4–99.8 µM[4]
Penicillium pinophilumData not availableAntifouling activityBarnacle larval settlement assayData not available
Talaromyces pinophilusData not availableAntimicrobial activityBroth microdilutionData not available
Penicillium simplicissimumData not availableNot specifiedNot specifiedData not available
Talaromyces flavusData not availableNot specifiedNot specifiedData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the typical experimental protocols for the fermentation, extraction, purification, and biological evaluation of this compound from fungal sources.

Fungal Fermentation
  • Producing Organism: A pure culture of the selected fungal strain (e.g., Penicillium purpurogenum, Talaromyces stipitatus) is used.

  • Culture Medium: The composition of the culture medium is critical for secondary metabolite production. A typical medium might consist of a carbon source (e.g., glucose, potato dextrose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

  • Fermentation Conditions: The fungus is typically cultured in liquid medium in shake flasks or a bioreactor. Key parameters such as temperature, pH, agitation speed, and incubation time are optimized for maximal this compound production. For example, fermentation can be carried out at 28-30°C for 7-14 days.

Extraction and Purification of this compound

A multi-step process is generally employed to isolate and purify this compound from the fermentation broth.

  • Solvent Extraction: The fungal biomass is separated from the culture broth by filtration. The broth is then extracted with an organic solvent such as ethyl acetate.

  • Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification.

    • Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate).

    • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., methanol-water gradient).

  • Purity Assessment: The purity of the isolated this compound is confirmed by techniques such as HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity Assays

The biological activity of purified this compound is evaluated using various in vitro assays.

  • Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay:

    • Rat liver microsomes are used as the source of the ACAT enzyme.

    • The assay mixture contains the enzyme, [¹⁴C]oleoyl-CoA as the substrate, and varying concentrations of this compound.

    • The reaction is incubated and then terminated.

    • The amount of formed [¹⁴C]cholesteryl oleate is quantified by thin-layer chromatography and liquid scintillation counting.

    • The IC₅₀ value, the concentration of this compound that inhibits 50% of the enzyme activity, is calculated.

  • Antimicrobial Assays (MIC Determination):

    • The minimum inhibitory concentration (MIC) is determined using a broth microdilution method in 96-well plates.

    • A serial dilution of this compound is prepared in the appropriate growth medium.

    • Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).

    • The plates are incubated under suitable conditions.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

  • Antifouling Assay (Barnacle Larval Settlement):

    • Cyprid larvae of a barnacle species (e.g., Amphibalanus amphitrite) are used.

    • The larvae are exposed to various concentrations of this compound in seawater.

    • The number of settled and metamorphosed larvae is counted after a specific incubation period.

    • The EC₅₀ value, the concentration that inhibits 50% of larval settlement, is determined.

Visualizing the Workflow and Biosynthetic Relationship

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the general workflow for comparing this compound from different sources and the proposed biosynthetic relationship of this compound with its precursor.

G cluster_0 Fungal Source Selection cluster_1 Production & Isolation cluster_2 Analysis & Comparison Source1 Penicillium purpurogenum Fermentation Fermentation Source1->Fermentation Source2 Talaromyces pinophilus Source2->Fermentation Source3 Other Fungi Source3->Fermentation Extraction Extraction Fermentation->Extraction Purification Purification Extraction->Purification Yield Yield Determination (mg/L) Purification->Yield Purity Purity Analysis (%) Purification->Purity Bioactivity Bioactivity Assays (IC50, EC50, MIC) Purification->Bioactivity Comparison Comparative Analysis Yield->Comparison Purity->Comparison Bioactivity->Comparison

Figure 1. Workflow for Comparative Analysis of this compound.

G Polyketide_Precursor Polyketide Precursor Penicillide Penicillide Polyketide_Precursor->Penicillide Biosynthesis Purpactin_A This compound Penicillide->Purpactin_A Acetylation

Figure 2. Proposed Biosynthetic Relationship of this compound.

References

Evaluating the Specificity of Purpactin A's Inhibitory Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Purpactin A, a microbial secondary metabolite, and its inhibitory action against Acyl-CoA:cholesterol acyltransferase (ACAT). The objective is to evaluate the specificity of this compound by comparing its potency with other known ACAT inhibitors and to outline the experimental protocols necessary for such an assessment. While direct data on the broad selectivity profile of this compound is limited in publicly available literature, this guide synthesizes the existing information to provide a framework for its evaluation.

Introduction to this compound and ACAT Inhibition

This compound, produced by Penicillium purpurogenum, has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT)[1][2]. This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol to form cholesteryl esters. There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver[3][4]. Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis. The specificity of an inhibitor for its target enzyme over other cellular proteins is a critical determinant of its therapeutic potential and safety profile.

Comparative Inhibitory Potency

InhibitorTarget(s)IC50 Value (µM)Cell/Enzyme SourceReference
This compound ACAT121 - 126Rat liver microsomes[2]
F12511ACAT10.039Human ACAT1[3]
ACAT20.110Human ACAT2[3]
F26ACAT10.003Mouse embryonic fibroblasts (predominantly ACAT1)[3]
NevanimibeACAT10.23In vitro enzyme assay[4]
ACAT20.71In vitro enzyme assay[4]
Pyripyropene A (PPPA)ACAT1179In vitro enzyme assay[4]
ACAT225In vitro enzyme assay[4]

Note: The IC50 values presented are from different studies and experimental conditions, which may affect direct comparability.

Specificity and Off-Target Profile of this compound

A comprehensive evaluation of an inhibitor's specificity requires screening against a broad panel of other enzymes and receptors. Despite extensive searches, no publicly available studies detailing the off-target effects or a broad selectivity profile for this compound were identified. This represents a significant gap in the current understanding of its specificity. Further research, such as bioprofiling against a diverse panel of kinases, proteases, and other enzymes, is necessary to fully characterize the selectivity of this compound.

Acyl-CoA:cholesterol acyltransferase (ACAT) Signaling Pathway

The ACAT enzyme is a key regulator of cellular cholesterol levels. Its activity is influenced by the availability of its substrates, cholesterol and long-chain fatty acyl-CoAs, and is integrated with other cellular signaling pathways involved in lipid metabolism.

ACAT_Signaling_Pathway Cholesterol Free Cholesterol ACAT ACAT1 / ACAT2 (Endoplasmic Reticulum) Cholesterol->ACAT Substrate FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->ACAT Substrate CholesterylEsters Cholesteryl Esters ACAT->CholesterylEsters Catalyzes LipidDroplets Storage in Lipid Droplets CholesterylEsters->LipidDroplets VLDL Incorporation into VLDL (in liver) CholesterylEsters->VLDL LXR LXR LXR->ACAT Regulates expression (indirectly) Akt Akt Signaling Akt->ACAT Modulates activity MAPK MAPK Signaling (ERK, p38, JNK) MAPK->ACAT Modulates activity

Figure 1. Simplified signaling pathway of ACAT.

This diagram illustrates that ACAT utilizes free cholesterol and fatty acyl-CoA to produce cholesteryl esters, which are then stored or secreted. The activity and expression of ACAT are modulated by various signaling pathways, including the Liver X Receptor (LXR), Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways[5][6][7].

Experimental Protocols

In Vitro ACAT Inhibition Assay using Rat Liver Microsomes

This protocol is based on methods described for assessing ACAT inhibitory activity.

1. Preparation of Rat Liver Microsomes:

  • Isolate livers from male Wistar rats.

  • Homogenize the liver tissue in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

  • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

  • Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes.

  • Resuspend the microsomal pellet in the buffer and determine the protein concentration.

2. ACAT Inhibition Assay:

  • Reaction Mixture: In a microcentrifuge tube, combine the following:

    • Rat liver microsomes (e.g., 100 µg of protein)

    • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

    • This compound or other inhibitors at various concentrations (dissolved in a suitable solvent like DMSO).

    • Control reactions should contain the solvent alone.

  • Pre-incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

  • Initiation of Reaction: Add the substrate, [1-14C]oleoyl-CoA (e.g., 10 nmol, specific activity ~50 mCi/mmol), to start the reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

  • Lipid Extraction: Vortex the tubes and centrifuge to separate the phases.

  • Analysis:

    • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of chloroform.

    • Spot the extract onto a thin-layer chromatography (TLC) plate.

    • Develop the TLC plate in a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

    • Visualize the cholesteryl ester spot (e.g., using iodine vapor or by running a standard).

    • Scrape the silica gel corresponding to the cholesteryl ester spot into a scintillation vial.

    • Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Calculation: Determine the percentage of inhibition for each inhibitor concentration compared to the control and calculate the IC50 value.

Experimental_Workflow cluster_prep Microsome Preparation cluster_assay ACAT Inhibition Assay Liver_Homogenization Liver_Homogenization Low_Speed_Centrifugation Low_Speed_Centrifugation Liver_Homogenization->Low_Speed_Centrifugation High_Speed_Centrifugation High_Speed_Centrifugation Low_Speed_Centrifugation->High_Speed_Centrifugation Microsome_Resuspension Microsome_Resuspension High_Speed_Centrifugation->Microsome_Resuspension Reaction_Setup Set up Reaction: Microsomes, Buffer, Inhibitor Microsome_Resuspension->Reaction_Setup Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Add_Substrate Add [14C]oleoyl-CoA Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop with Chloroform:Methanol Incubation->Stop_Reaction Lipid_Extraction Extract Lipids Stop_Reaction->Lipid_Extraction TLC Separate Lipids by TLC Lipid_Extraction->TLC Quantification Quantify Radioactivity TLC->Quantification IC50_Calculation Calculate IC50 Quantification->IC50_Calculation

References

Purpactin A: A Statistical and Mechanistic Analysis of an ACAT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Purpactin A's performance against other Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors. The following sections detail quantitative data, experimental methodologies, and the underlying signaling pathways.

This compound is a naturally derived inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for cellular cholesterol homeostasis. By catalyzing the esterification of cholesterol, ACAT plays a significant role in conditions associated with cholesterol accumulation, such as atherosclerosis and certain cancers. This guide delves into the experimental data surrounding this compound, offering a comparative analysis with other known ACAT inhibitors.

Comparative Efficacy of ACAT Inhibitors

The inhibitory potential of this compound against ACAT has been quantified and compared with other notable inhibitors. The half-maximal inhibitory concentration (IC50) serves as a primary metric for this comparison. The data presented below was obtained from in vitro assays using rat liver microsomes.

CompoundIC50 (µM)Source of ACAT
This compound 121-126 Rat Liver Microsomes
Pyripyropene A--
Avasimibe--
DuP 1280.01Rat Hepatic Microsomes[1]

Note: Direct comparative IC50 values for Pyripyropene A and Avasimibe under identical experimental conditions as this compound were not available in the reviewed literature. DuP 128 is presented as a potent synthetic inhibitor for context.[1]

Inhibition of Cholesterol Ester Formation in Macrophages

This compound has been shown to inhibit the formation of cholesterol esters in J774 macrophages, a key process in the development of foam cells characteristic of atherosclerotic plaques. While the source material indicates this inhibitory action, specific quantitative data on the percentage of inhibition at various concentrations of this compound is not detailed in the provided search results. However, it is known that ACAT inhibitors, in general, reduce the accumulation of cholesteryl esters in these cells. For instance, the ACAT inhibitor 58035 was shown to diminish cholesterol accumulation in J774 macrophages by 23-40% depending on the lipoprotein type.[2]

The ACAT Signaling Pathway and Mechanism of Action

ACAT is an intracellular enzyme located in the endoplasmic reticulum. It plays a pivotal role in cellular cholesterol metabolism by converting free cholesterol into cholesteryl esters, which are then stored in lipid droplets. This process is critical for preventing the cytotoxic effects of excess free cholesterol. There are two main isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. This compound exerts its effect by inhibiting these enzymes, thereby reducing the esterification and subsequent storage of cholesterol.

ACAT_Pathway cluster_cell Cell cluster_er Endoplasmic Reticulum ACAT1 ACAT1 Cholesteryl_Esters Cholesteryl Esters ACAT1->Cholesteryl_Esters ACAT2 ACAT2 ACAT2->Cholesteryl_Esters Free_Cholesterol Free Cholesterol Free_Cholesterol->ACAT1 Free_Cholesterol->ACAT2 Acyl_CoA Acyl-CoA Acyl_CoA->ACAT1 Acyl_CoA->ACAT2 Lipid_Droplet Lipid Droplet (Storage) Cholesteryl_Esters->Lipid_Droplet Purpactin_A This compound Purpactin_A->ACAT1 Purpactin_A->ACAT2

Caption: Mechanism of this compound action on the ACAT signaling pathway.

Experimental Protocols

Microsomal ACAT Activity Assay

The in vitro inhibitory activity of this compound on ACAT is determined using a rat liver microsomal assay. A detailed protocol for a similar assay is outlined below:

  • Preparation of Microsomes: Liver microsomes from rats are prepared by differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer (e.g., phosphate buffer).

  • Reaction Mixture: The assay mixture typically contains the microsomal protein, a source of cholesterol (e.g., cholesterol in β-cyclodextrin), and a buffer.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of a radiolabeled acyl-CoA substrate, such as [14C]oleoyl-CoA.

  • Incubation: The reaction mixture is incubated at 37°C for a specific period (e.g., 10-20 minutes).

  • Termination of Reaction: The reaction is stopped by the addition of a solvent mixture like chloroform:methanol.

  • Lipid Extraction and Analysis: The lipids are extracted, and the cholesteryl esters are separated by thin-layer chromatography (TLC). The radioactivity of the cholesteryl ester band is quantified using a scintillation counter to determine the enzyme activity.

  • Inhibitor Testing: To determine the IC50 value of an inhibitor like this compound, various concentrations of the compound are pre-incubated with the microsomes before the addition of the acyl-CoA substrate. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 is determined from the dose-response curve.

Potential Anticancer Applications

Recent research has highlighted the role of ACAT, particularly ACAT1, in cancer cell proliferation and survival.[3][4][5][6][7] Cancer cells often exhibit altered cholesterol metabolism, with an increased accumulation of cholesteryl esters. By inhibiting ACAT, compounds like this compound could potentially disrupt this altered metabolic state, leading to an accumulation of free cholesterol and inducing cytotoxicity in cancer cells. While the general mechanism is understood, specific experimental data on the anticancer activity of this compound is an area of ongoing research.

Experimental_Workflow cluster_invitro In Vitro Analysis start Start: Isolate this compound from Penicillium purpurogenum microsomal_assay Microsomal ACAT Assay (Rat Liver) start->microsomal_assay cell_assay J774 Macrophage Assay start->cell_assay ic50 Determine IC50 Value microsomal_assay->ic50 cholesterol_inhibition Quantify Inhibition of Cholesterol Ester Formation cell_assay->cholesterol_inhibition comparison Compare with other ACAT inhibitors ic50->comparison cholesterol_inhibition->comparison end Publish Comparison Guide comparison->end

Caption: General experimental workflow for analyzing this compound.

References

Safety Operating Guide

Prudent Disposal of Purpactin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

The absence of a specific Safety Data Sheet (SDS) for Purpactin A necessitates treating it as a compound with unknown hazards. All handling and disposal procedures must be approached with the utmost caution to ensure the safety of laboratory personnel and the environment. This guide provides a procedural framework based on established best practices for managing chemicals with undetermined toxicological and reactivity profiles.

It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure full compliance with local, state, and federal regulations before proceeding with any disposal.

I. Guiding Principle: The Precautionary Approach

Given the lack of specific data, this compound must be managed as a hazardous substance. Assume the compound may be toxic, flammable, reactive, or environmentally harmful. All personnel handling this compound must be thoroughly trained on these procedures and be equipped with the appropriate Personal Protective Equipment (PPE).

II. Personal Protective Equipment (PPE)

The following PPE is mandatory to minimize exposure when handling this compound for disposal:

PPE CategorySpecific Requirements
Eye Protection Chemical splash goggles are required.
Hand Protection Chemical-resistant gloves (e.g., nitrile) should be worn.
Body Protection A standard laboratory coat is necessary.

III. Disposal Procedures

Do not dispose of this compound down the drain or in regular trash. It must be disposed of as hazardous chemical waste.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical properties of this compound.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a sealable, leak-proof container.

    • If dissolved in a solvent, the solvent's hazardous characteristics must also be considered for disposal. Do not mix with other waste streams unless explicitly permitted by your EHS office.

Step 2: Labeling of Waste Containers

  • Clearly label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • "this compound" (and any other chemical constituents)

    • The approximate quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

Step 3: Storage of Waste

  • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.

  • Ensure the storage area is well-ventilated.

Step 4: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste pickup requests.[1]

IV. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area.

  • Notify your laboratory supervisor and the institution's EHS office immediately.

  • Restrict access to the spill area.

  • Do not attempt to clean up the spill unless you are trained and equipped to do so. Allow the trained EHS personnel to manage the cleanup.

V. Experimental Workflow for Disposal

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Pathway A Identify this compound Waste B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in Labeled Solid Waste Container C->D Solid E Collect in Labeled Liquid Waste Container C->E Liquid F Store in Designated Hazardous Waste Area D->F E->F G Contact EHS for Pickup F->G H Waste Manifest & Disposal by Certified Vendor G->H

References

Navigating the Safe Handling of Purpactin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance on personal protective equipment, operational protocols, and disposal for the novel TMEM16A inhibitor, Purpactin A, is critical for ensuring laboratory safety and procedural integrity. While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this document provides a procedural framework based on available data and general best practices for handling fungal metabolites. Researchers are strongly advised to conduct a thorough risk assessment in consultation with their institution's Environmental Health and Safety (EHS) department before commencing any work with this compound.

This compound, a fungal metabolite identified as a potent inhibitor of the TMEM16A chloride channel, presents a promising avenue for research in areas such as mucus hypersecretion.[1] Its safe handling is paramount for protecting laboratory personnel and ensuring the reliability of experimental outcomes. This guide offers essential information on personal protective equipment (PPE), handling procedures, and disposal methods.

Chemical and Physical Properties

A clear understanding of the basic chemical and physical properties of this compound is the first step in a comprehensive safety assessment.

PropertyValue
Chemical Formula C₂₃H₂₆O₇
Molecular Weight 414.4 g/mol
Appearance No data available
Solubility No data available
Boiling Point No data available
Melting Point No data available
Flash Point No data available

Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data, a cautious approach to PPE is warranted. The following recommendations are based on general best practices for handling novel chemical compounds of biological origin.

PPE CategoryRecommendationRationale
Eye Protection Chemical safety gogglesProtects eyes from potential splashes or aerosols.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Double-gloving may be considered.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes the risk of inhaling airborne particles. A fitted N95 respirator may be considered if handling powders outside of a fume hood.

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.

Handling:

  • Engineering Controls: All work involving the handling of this compound, especially in powdered form, should be conducted in a certified chemical fume hood to minimize inhalation risks.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Spill Management: In the event of a spill, cordon off the area and wear appropriate PPE. For small spills of powdered material, gently cover with a damp paper towel to avoid generating dust and then clean the area with a suitable detergent. For liquid spills, absorb with an inert material and place in a sealed container for disposal.

Storage:

  • Container: Store this compound in a tightly sealed, light-resistant container.

  • Temperature: While specific storage conditions are not available, storing in a cool, dry, and dark place is recommended to prevent degradation. For long-term storage, refrigeration or freezing may be appropriate, but stability under these conditions should be verified.

  • Incompatibilities: Keep away from strong oxidizing agents.

Disposal Plan

As a fungal metabolite with limited environmental fate data, this compound and any contaminated materials should be treated as hazardous waste.

Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves, weighing paper) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of down the drain.

Disposal Procedure:

  • All waste must be disposed of through the institution's hazardous waste management program.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Toxicological Information

Limited toxicological data is available for this compound. One study on a pigment from Talaromyces purpureogenus containing this compound indicated no toxicity in rats at the tested doses.[2] However, this does not constitute a formal toxicological assessment of the pure compound. In the absence of comprehensive data, it is prudent to treat this compound as a potentially hazardous substance.

Experimental Protocols

TMEM16A Inhibition Assay

The inhibitory activity of this compound on the TMEM16A chloride channel can be assessed using various electrophysiological techniques. A common method involves the use of cell lines overexpressing TMEM16A and measuring changes in chloride currents.

Materials:

  • HEK293 cells stably expressing human TMEM16A

  • Patch-clamp setup

  • Extracellular solution (e.g., containing in mM: 140 NMDG-Cl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4)

  • Intracellular solution (e.g., containing in mM: 140 NMDG-Cl, 2 MgCl₂, 10 HEPES, and a Ca²⁺ buffer like EGTA to control free Ca²⁺ concentration, pH 7.2)

  • This compound stock solution (e.g., in DMSO)

Procedure:

  • Culture HEK293-TMEM16A cells to an appropriate confluency.

  • Prepare cells for patch-clamp recording.

  • Establish a whole-cell patch-clamp configuration.

  • Record baseline TMEM16A currents activated by a specific concentration of intracellular free Ca²⁺.

  • Perfuse the cells with the extracellular solution containing the desired concentration of this compound.

  • Record the TMEM16A currents in the presence of this compound.

  • Analyze the data to determine the extent of inhibition and calculate the IC₅₀ value.

Visualizing the Mechanism of Action

The following diagram illustrates the inhibitory effect of this compound on the TMEM16A chloride channel, which is involved in processes like mucin secretion.

PurpactinA_Inhibition cluster_cell Airway Epithelial Cell Ca_increase ↑ Intracellular Ca²⁺ TMEM16A TMEM16A Channel Ca_increase->TMEM16A Activates Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux Mucin_secretion Mucin Secretion Cl_efflux->Mucin_secretion Promotes PurpactinA This compound PurpactinA->TMEM16A Inhibits

Figure 1. Inhibition of the TMEM16A signaling pathway by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.